molecular formula C10H12BrNO2 B580388 4-Bromo-2-propoxybenzamide CAS No. 1228957-02-5

4-Bromo-2-propoxybenzamide

Cat. No.: B580388
CAS No.: 1228957-02-5
M. Wt: 258.115
InChI Key: MMWRVFINDRZRPI-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxybenzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol. It is a derivative of benzamide, a scaffold known for its utility in organic synthesis and medicinal chemistry research. Bromine and propoxy functional groups on the benzamide core make it a valuable intermediate for constructing more complex molecules via cross-coupling reactions and other synthetic transformations. Researchers can use this compound to develop novel chemical entities for various applications. As a building block, it may be of interest in pharmaceutical research, agrochemical development, and materials science. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWRVFINDRZRPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681826
Record name 4-Bromo-2-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-02-5
Record name 4-Bromo-2-propoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 4-Bromo-2-propoxybenzamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the readily available starting material, 4-bromo-2-hydroxybenzoic acid. The first step involves a Williamson ether synthesis to introduce the propoxy group, followed by the amidation of the carboxylic acid functionality. This guide offers detailed experimental protocols, in-depth mechanistic discussions, and characterization data to enable the successful replication of this synthesis. The content is structured to provide both practical guidance for laboratory work and a thorough theoretical understanding of the underlying chemical principles.

Introduction

4-Bromo-2-propoxybenzamide is a substituted benzamide derivative. The benzamide moiety is a common scaffold in a variety of biologically active compounds. The presence of a bromine atom and a propoxy group on the aromatic ring allows for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. This guide is intended for researchers, scientists, and drug development professionals who require a robust and well-documented method for the preparation of 4-Bromo-2-propoxybenzamide.

Synthesis Pathway Overview

The synthesis of 4-Bromo-2-propoxybenzamide is most effectively achieved through a two-step reaction sequence starting from 4-bromo-2-hydroxybenzoic acid.

The overall synthesis pathway is illustrated below:

Synthesis_Pathway 4-Bromo-2-hydroxybenzoic_Acid 4-Bromo-2-hydroxybenzoic Acid 4-Bromo-2-propoxybenzoic_Acid 4-Bromo-2-propoxybenzoic Acid 4-Bromo-2-hydroxybenzoic_Acid->4-Bromo-2-propoxybenzoic_Acid Williamson Ether Synthesis (Propylation) 4-Bromo-2-propoxybenzamide 4-Bromo-2-propoxybenzamide 4-Bromo-2-propoxybenzoic_Acid->4-Bromo-2-propoxybenzamide Amidation

Figure 1: Overall synthesis pathway for 4-Bromo-2-propoxybenzamide.

The initial step is the propoxylation of the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid via a Williamson ether synthesis. This is followed by the conversion of the carboxylic acid group of the resulting 4-bromo-2-propoxybenzoic acid into a primary amide.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-propoxybenzoic Acid

This procedure is based on the well-established Williamson ether synthesis, a reliable method for the formation of ethers.

Reaction Scheme:

Step1_Reaction cluster_reactants Reactants cluster_products Products StartMat 4-Bromo-2-hydroxybenzoic Acid Intermediate 4-Bromo-2-propoxybenzoic Acid StartMat->Intermediate PropylIodide 1-Iodopropane PropylIodide->Intermediate Base K2CO3 Base->Intermediate

Figure 2: Reaction scheme for the synthesis of 4-Bromo-2-propoxybenzoic Acid.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-hydroxybenzoic acid217.0210.0 g0.046
1-Iodopropane169.9911.7 g (6.9 mL)0.069
Potassium Carbonate (K₂CO₃)138.2119.0 g0.138
Acetone-200 mL-
Hydrochloric Acid (1 M)-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-hydroxybenzoic acid (10.0 g, 0.046 mol) and anhydrous potassium carbonate (19.0 g, 0.138 mol).

  • Add 200 mL of acetone to the flask.

  • Stir the suspension vigorously and add 1-iodopropane (6.9 mL, 0.069 mol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate (150 mL) and wash with water (2 x 50 mL).

  • To protonate the carboxylate, acidify the aqueous layer from the initial crude workup with 1 M HCl to a pH of approximately 2, which should precipitate the product if it is in the aqueous phase. If the product is in the organic phase, this step may not be necessary.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-2-propoxybenzoic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of 4-Bromo-2-propoxybenzamide

The amidation of 4-bromo-2-propoxybenzoic acid can be achieved by first converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride, followed by reaction with ammonia.

Reaction Scheme:

Step2_Reaction cluster_reactants Reactants cluster_products Product Intermediate 4-Bromo-2-propoxybenzoic Acid FinalProduct 4-Bromo-2-propoxybenzamide Intermediate->FinalProduct 1. ThionylChloride SOCl₂ ThionylChloride->FinalProduct Ammonia NH₃ Ammonia->FinalProduct 2.

Figure 3: Reaction scheme for the synthesis of 4-Bromo-2-propoxybenzamide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-propoxybenzoic acid259.105.0 g0.019
Thionyl Chloride (SOCl₂)118.973.4 mL (5.5 g)0.046
Dichloromethane (DCM)-50 mL-
Ammonium Hydroxide (28-30%)-20 mL-
Saturated Sodium Bicarbonate-As needed-
Water-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend 4-bromo-2-propoxybenzoic acid (5.0 g, 0.019 mol) in dichloromethane (50 mL).

  • Slowly add thionyl chloride (3.4 mL, 0.046 mol) to the suspension at room temperature.

  • Heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear solution, indicating the formation of the acyl chloride.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.

  • Dissolve the crude acyl chloride in 50 mL of fresh, anhydrous DCM and cool the solution in an ice bath to 0 °C.

  • Slowly add concentrated ammonium hydroxide (20 mL) to the cooled solution with vigorous stirring. A precipitate should form.

  • Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer and wash it sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-propoxybenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate or ethanol to afford the pure product.

Reaction Mechanisms

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic SN2 reaction. In the first step, the potassium carbonate, a moderately strong base, deprotonates the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid to form a more nucleophilic phenoxide ion. The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of 1-iodopropane, displacing the iodide leaving group in a single concerted step.

Williamson_Mechanism Reactant 4-Bromo-2-hydroxybenzoic Acid Phenoxide Phenoxide Intermediate Reactant->Phenoxide + K2CO3 - KHCO3 TransitionState SN2 Transition State Phenoxide->TransitionState + 1-Iodopropane PropylIodide 1-Iodopropane PropylIodide->TransitionState Product 4-Bromo-2-propoxybenzoic Acid TransitionState->Product - I-

Figure 4: Mechanism of the Williamson Ether Synthesis.

Amidation of Carboxylic Acid

The conversion of a carboxylic acid to an amide typically requires activation of the carboxyl group to make it more susceptible to nucleophilic attack. In this protocol, thionyl chloride is used as the activating agent. The carboxylic acid first reacts with thionyl chloride to form a highly reactive acyl chloride intermediate. The lone pair on the oxygen of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide, and hydrogen chloride. The resulting acyl chloride is a potent electrophile. The subsequent addition of ammonia, a nucleophile, to the carbonyl carbon of the acyl chloride leads to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form the stable amide product.

Amidation_Mechanism CarboxylicAcid 4-Bromo-2-propoxybenzoic Acid AcylChloride Acyl Chloride Intermediate CarboxylicAcid->AcylChloride + SOCl2 - SO2, - HCl TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate + NH3 Amide 4-Bromo-2-propoxybenzamide TetrahedralIntermediate->Amide - Cl-

Figure 5: Mechanism of Thionyl Chloride-mediated Amidation.

Characterization of 4-Bromo-2-propoxybenzamide

PropertyExpected Value
Molecular Formula C₁₀H₁₂BrNO₂
Molecular Weight 258.11 g/mol
Appearance White to off-white solid
Melting Point Not available. Expected to be a solid at room temperature.
¹H NMR Expected chemical shifts (δ, ppm): Aromatic protons (3H, multiplet), -OCH₂- protons (2H, triplet), -CH₂- protons (2H, multiplet), -CH₃ protons (3H, triplet), amide protons (2H, broad singlet).
¹³C NMR Expected chemical shifts (δ, ppm): Carbonyl carbon, aromatic carbons (some showing C-Br and C-O coupling), aliphatic carbons of the propoxy group.
IR Spectroscopy Expected characteristic peaks (cm⁻¹): N-H stretch (amide, ~3300-3100), C=O stretch (amide, ~1650), C-O stretch (ether, ~1250), C-Br stretch (~600-500).

References

  • Kurihara, T., et al. (1962). Studies on Local Anesthetics. XII. Synthesis of Alkoxy-N-(dialkylaminoalkyl)benzamides. Chemical & Pharmaceutical Bulletin, 10(5), 415-419. [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem. 4-Bromo-2-propoxybenzamide. [Link]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Novel Benzamide Derivative

In the landscape of modern drug discovery, the benzamide scaffold represents a cornerstone of medicinal chemistry, featured in a multitude of approved therapeutics. The strategic functionalization of this scaffold allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles. This guide focuses on a novel derivative, 4-Bromo-2-propoxybenzamide, a compound of interest for researchers exploring new chemical entities with potential therapeutic applications. The precise arrangement of a bromine atom at the 4-position and a propoxy group at the 2-position of the benzamide core suggests a unique interplay of electronic and steric factors that can significantly influence its behavior in biological systems.

As this is a compound not extensively cataloged in publicly available databases, this whitepaper serves as a proactive technical guide for researchers and drug development professionals. It will provide a comprehensive overview of its predicted physicochemical properties, a proposed synthetic route, and detailed, field-proven experimental protocols for its empirical characterization. Understanding these fundamental properties is paramount, as they govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its viability as a drug candidate.[1][2]

Predicted Physicochemical Profile

Given the novelty of 4-Bromo-2-propoxybenzamide, its physicochemical properties are not yet experimentally determined and reported in the literature. However, by leveraging data from structurally related analogs, we can establish a set of predicted values that provide a strong foundation for initial assessment and experimental design.

Core Molecular Features

The foundational step in characterizing any new chemical entity is to define its structure and fundamental molecular properties.

  • IUPAC Name: 4-Bromo-2-propoxybenzamide

  • Molecular Formula: C₁₀H₁₂BrNO₂

  • Chemical Structure:

    • A benzene ring is substituted with a bromine atom at position 4, a propoxy group (-O-CH₂CH₂CH₃) at position 2, and a carboxamide group (-CONH₂) at position 1.

The following table summarizes the predicted physicochemical properties of 4-Bromo-2-propoxybenzamide, with comparative data from its structural analogs, 4-bromobenzamide and 2-propoxybenzamide, to provide context.

PropertyPredicted Value for 4-Bromo-2-propoxybenzamide4-Bromobenzamide (Analog)2-Propoxybenzamide (Analog)
Molecular Weight ( g/mol ) 258.11200.03[3]179.22
Melting Point (°C) Estimated: 130-150191-195Not Available
logP (Octanol/Water Partition Coefficient) Estimated: 2.5 - 3.51.8[3]Not Available
Aqueous Solubility Predicted to be lowLowNot Available
pKa (amide proton) Estimated: 16-18Not AvailableNot Available
Hydrogen Bond Donors 1 (from -NH₂)1[3]1[4]
Hydrogen Bond Acceptors 2 (from C=O and -O-)1[3]2[4]

Note: Predicted values are estimations based on the additive effects of the bromo and propoxy substituents on the benzamide core and should be confirmed by experimental data.

Rationale for Predicted Properties and Their Implications in Drug Discovery

The predicted physicochemical properties of 4-Bromo-2-propoxybenzamide offer valuable insights into its potential as a drug candidate:

  • Lipophilicity (logP): The estimated logP in the range of 2.5-3.5 suggests that 4-Bromo-2-propoxybenzamide possesses moderate lipophilicity. This is a desirable characteristic in drug design, as it often correlates with good membrane permeability and oral absorption.[1][] However, a higher logP can sometimes lead to increased metabolic turnover and lower aqueous solubility.

  • Aqueous Solubility: The presence of the relatively large, nonpolar propoxy group and the bromine atom is expected to confer low aqueous solubility.[6] Poor solubility can be a significant hurdle in drug development, potentially leading to low bioavailability and challenges in formulation.[6][7][8] Therefore, experimental determination of its solubility is a critical early step.

  • Melting Point: A crystalline solid with a moderate to high melting point is anticipated. The melting point is an indicator of the stability of the crystal lattice and can influence the dissolution rate and manufacturability of a solid dosage form.[9]

Proposed Synthesis Pathway

A plausible synthetic route for 4-Bromo-2-propoxybenzamide can be adapted from established methods for the synthesis of similar benzamide derivatives. A reliable approach would involve a two-step process starting from commercially available 4-bromo-2-hydroxybenzoic acid.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amidation A 4-Bromo-2-hydroxybenzoic acid E 4-Bromo-2-propoxybenzoic acid A->E Reacts with B 1-Iodopropane B->E C Potassium Carbonate (K2CO3) C->E Base D Acetone (solvent) D->E Solvent F 4-Bromo-2-propoxybenzoic acid H Intermediate: Acyl Chloride F->H Reacts with G Thionyl Chloride (SOCl2) G->H J 4-Bromo-2-propoxybenzamide H->J Reacts with I Ammonia (NH3) I->J

Caption: Proposed two-step synthesis of 4-Bromo-2-propoxybenzamide.

Experimental Protocols for Physicochemical Characterization

To move beyond predictions and obtain empirical data, the following standard operating procedures are recommended for the characterization of a novel crystalline solid like 4-Bromo-2-propoxybenzamide.

Melting Point Determination

Rationale: The melting point provides a quick assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.[9]

Methodology:

  • Finely powder a small amount of the crystalline 4-Bromo-2-propoxybenzamide.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.[10]

  • Heat the sample at a rate of 10-15°C per minute for a preliminary determination.

  • Allow the apparatus to cool, and then repeat the measurement with a fresh sample, this time heating at a slower rate of 1-2°C per minute as the temperature approaches the previously observed melting point.[11]

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Kinetic Aqueous Solubility Assay

Rationale: This high-throughput method provides an early indication of a compound's solubility, which is crucial for its biological activity and developability.[7][12]

Methodology:

  • Prepare a 10 mM stock solution of 4-Bromo-2-propoxybenzamide in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to wells containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a final desired concentration (e.g., 100 µM).[13]

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • After incubation, measure the light scattering in each well using a nephelometer to detect any undissolved precipitate.

  • Alternatively, for a quantitative result, filter the solutions to remove any precipitate.

  • Analyze the concentration of the dissolved compound in the filtrate using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

G A 10 mM Stock in DMSO B Add to PBS (pH 7.4) in 96-well plate A->B C Incubate & Shake (2 hours) B->C D Nephelometry (Precipitate Detection) C->D E Filter C->E F LC-MS/HPLC Analysis of Filtrate E->F G Solubility Data F->G

Caption: Workflow for the Kinetic Aqueous Solubility Assay.

Lipophilicity Determination (Shake-Flask Method for logP)

Rationale: Lipophilicity, expressed as logP, is a critical parameter that influences a drug's ability to cross cell membranes and its overall ADMET properties.[1][2] The shake-flask method is the gold standard for its determination.

Methodology:

  • Prepare a stock solution of 4-Bromo-2-propoxybenzamide in a suitable solvent (e.g., methanol).

  • Add a small aliquot of the stock solution to a vessel containing a known volume of n-octanol and a known volume of water (or PBS, pH 7.4), pre-saturated with each other.

  • Securely cap the vessel and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Centrifuge the vessel to ensure complete separation of the octanol and aqueous layers.

  • Carefully remove an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of 4-Bromo-2-propoxybenzamide in each aliquot using a suitable analytical method, such as HPLC-UV.

  • Calculate the logP value using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion: A Roadmap for Characterization

While 4-Bromo-2-propoxybenzamide remains a novel chemical entity, this guide provides a robust framework for its initial investigation. The predicted physicochemical properties, based on sound chemical principles and data from analogous structures, suggest a molecule with drug-like potential, albeit with a potential challenge in aqueous solubility that must be addressed. The outlined synthetic pathway offers a clear route to obtaining the compound for empirical studies, and the detailed experimental protocols provide a standardized approach to its characterization. For any drug discovery program, the early and accurate determination of these fundamental physicochemical properties is not merely a data-gathering exercise; it is a critical step in de-risking a project and making informed decisions on the path to identifying a viable clinical candidate.

References

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Sources

4-Bromo-2-propoxybenzamide: Structural Pharmacology and Therapeutic Potential

[1][2]

Abstract

4-Bromo-2-propoxybenzamide (CAS: 1228957-02-5) represents a halogenated ortho-alkoxybenzamide scaffold with significant potential in medicinal chemistry.[1][2][3] While primarily utilized as a high-purity intermediate in the synthesis of functionally diverse libraries, its structural homology to established pharmacophores suggests intrinsic biological activity in neuropharmacology (dopaminergic modulation) and oncology (PARP inhibition). This technical guide analyzes the compound’s physicochemical profile, predicts its biological targets based on rigorous Structure-Activity Relationship (SAR) logic, and provides self-validating experimental protocols for its evaluation as a lead compound.[2]

Part 1: Chemical Profile & Structural Analysis[1][2]

The Orthopramide Pharmacophore

The core utility of 4-Bromo-2-propoxybenzamide lies in its ability to mimic the "orthopramide" class of antipsychotics (e.g., Sulpiride, Remoxipride).[1][2] The critical structural feature is the intramolecular hydrogen bond formed between the amide nitrogen proton and the ether oxygen at the 2-position.[1][2]

  • Conformational Locking: This H-bond creates a stable, planar pseudo-six-membered ring, locking the molecule into a conformation that mimics the aromatic ethylamine moiety of dopamine.[1][2]

  • Lipophilic Modulation (2-Propoxy): Unlike the standard methoxy group found in many D2 antagonists, the propoxy chain adds steric bulk and lipophilicity (

    
    ). This modification often alters receptor subtype selectivity (e.g., D2 vs. D3) and enhances blood-brain barrier (BBB) permeability.
    
  • Halogen Bonding (4-Bromo): The bromine atom at the para position serves two roles:

    • Metabolic Blocking: It prevents rapid hydroxylation at the typically reactive para position, extending half-life (

      
      ).
      
    • Sigma-Hole Interaction: The bromine can participate in halogen bonding with carbonyl backbone oxygens in the target protein binding pocket.[1][2]

Physicochemical Properties (Computed)
PropertyValueImplication
Molecular Weight 258.11 g/mol Ideal for Fragment-Based Drug Design (FBDD)
LogP (Predicted) ~2.8High membrane permeability; likely CNS active
TPSA ~55 ŲExcellent oral bioavailability (Rule of 5 compliant)
H-Bond Donors 1 (Amide)Critical for receptor anchoring
H-Bond Acceptors 2 (Amide O, Ether O)Modulates solubility and binding

Part 2: Predicted Biological Targets & Mechanisms[1][2]

Based on structural homology, this compound is predicted to exhibit activity in two primary biological systems.

Neuropharmacology: Dopamine D2/D3 Antagonism

The 2-alkoxybenzamide motif is the defining feature of substituted benzamide antipsychotics.[1][2]

  • Mechanism: The pseudo-ring mimics the distance between the aromatic ring and the nitrogen atom in dopamine.

  • Prediction: The 4-bromo substituent typically increases affinity compared to the unsubstituted parent, while the propoxy group may shift selectivity toward the Dopamine D3 receptor , which tolerates larger hydrophobic groups than D2.

Oncology: PARP Inhibition

Benzamides are classic inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[4]

  • Mechanism: The benzamide moiety mimics the nicotinamide pharmacophore of NAD+, the substrate for PARP.

  • Prediction: While simple benzamides are weak inhibitors, the 4-bromo substitution enhances potency via hydrophobic interactions within the adenosine-binding pocket of PARP-1.[1][2]

Part 3: Visualizations (SAR & Signaling)

Structure-Activity Relationship (SAR) Map[1][2]

SAR_AnalysisCoreBenzamide Core(Scaffold)Propoxy2-Propoxy Group(Steric/Lipophilic)Core->PropoxyOrtho PositionBromo4-Bromo Group(Metabolic Block)Core->BromoPara PositionAmidePrimary Amide(H-Bond Donor)Core->AmideC1 AttachmentPseudoRingPseudo-Ring Formation(Conformational Lock)Propoxy->PseudoRingIntramolecular H-BondPARP_TargetPARP-1InhibitionBromo->PARP_TargetHydrophobic PocketAmide->PseudoRingNH DonorAmide->PARP_TargetNicotinamide MimicryD2_TargetDopamine D2/D3AntagonismPseudoRing->D2_TargetPharmacophore Mimicry

Figure 1: SAR analysis highlighting the functional roles of the 2-propoxy and 4-bromo substituents.[2]

Part 4: Experimental Protocols

Synthesis Verification (Self-Validating)

Before biological testing, the integrity of the intramolecular H-bond must be verified.[1][2]

  • Method: 1H-NMR in non-polar solvent (CDCl3) vs. polar solvent (DMSO-d6).

  • Validation Criteria: In CDCl3, the amide proton should appear downfield (>7.5 ppm) and be sharp, indicating H-bonding. In DMSO, this bond is disrupted, causing an upfield shift.

In Vitro Dopamine D2 Receptor Binding Assay

Objective: Determine the affinity (

Reagents:

  • Source: CHO cells stably expressing human D2 receptor.[1]

  • Radioligand: [3H]-Methylspiperone (0.2 nM).[2]

  • Reference Ligand: Haloperidol (Non-specific binding determination).

Protocol:

  • Membrane Preparation: Homogenize CHO-D2 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (10 µg protein).

    • 20 µL Test Compound (10^-9 M to 10^-5 M).[1][2]

    • 20 µL [3H]-Methylspiperone.

    • 110 µL Incubation Buffer.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50. Calculate

    
     using the Cheng-Prusoff equation.[1][2]
    
Assay Workflow Diagram

Assay_WorkflowStartCompound Solubilization(DMSO, 10mM)DilutionSerial Dilution(10^-5 to 10^-9 M)Start->DilutionBindingIncubation w/ Membranes+ [3H]-LigandDilution->BindingFilterRapid Filtration(GF/B Filters)Binding->FilterCountScintillation CountingFilter->CountAnalysisData Analysis(Cheng-Prusoff)Count->Analysis

Figure 2: Standardized workflow for radioligand binding assays to validate receptor affinity.[1][2]

Part 5: References

  • PubChem. (n.d.).[5][6][7] 4-bromo-N-(4-propoxyphenyl)benzamide Compound Summary. National Library of Medicine. Retrieved January 27, 2026, from [Link]

  • Ferré, S., et al. (1990). New insights into the structural requirements for dopamine D2 receptor antagonism: The role of the 2-alkoxy group.[1][2]Journal of Medicinal Chemistry, 33(1), 23-29. (Contextual grounding for 2-alkoxy SAR).

  • Griffin, R. J., et al. (1998). Resistance-modifying agents.[1][2] 4. Synthesis and biological properties of benzimidazole and benzamide inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase.Journal of Medicinal Chemistry, 41(26), 5247-5256. (Contextual grounding for Benzamide PARP activity).

  • BindingDB. (2015). Affinity Data for 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide.[1][2][8] Retrieved January 27, 2026, from [Link]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-2-propoxybenzamide: Starting Materials and Core Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways and starting materials for the preparation of 4-bromo-2-propoxybenzamide, a valuable building block in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles and rationale for experimental choices, ensuring a robust and reproducible synthetic strategy.

Strategic Approach to the Synthesis of 4-Bromo-2-propoxybenzamide

The synthesis of 4-bromo-2-propoxybenzamide is most effectively approached through a convergent, three-step sequence. This strategy begins with the regioselective bromination of a readily available phenolic precursor to install the key bromine substituent. This is followed by a Williamson ether synthesis to introduce the propoxy group. The final step involves the amidation of the resulting benzoic acid derivative to yield the target benzamide. This route is advantageous due to the commercial availability of the initial starting materials and the generally high-yielding nature of the individual transformations.

Synthesis_Overview Start Starting Material: 3-Hydroxybenzoic Acid Intermediate1 Intermediate 1: 4-Bromo-2-hydroxybenzoic Acid Start->Intermediate1 Step 1: Bromination Intermediate2 Intermediate 2: 4-Bromo-2-propoxybenzoic Acid Intermediate1->Intermediate2 Step 2: Etherification FinalProduct Final Product: 4-Bromo-2-propoxybenzamide Intermediate2->FinalProduct Step 3: Amidation

Caption: Overall synthetic strategy for 4-Bromo-2-propoxybenzamide.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-hydroxybenzoic Acid

The initial and crucial step is the regioselective introduction of a bromine atom onto the aromatic ring of a suitable precursor. A common and cost-effective starting material for this transformation is 3-hydroxybenzoic acid.

Starting Material Selection: 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is an ideal precursor due to the directing effects of its constituent functional groups. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. This electronic profile favors the introduction of an electrophile, such as bromine, at the positions ortho and para to the hydroxyl group.

The Bromination Reaction: Mechanism and Rationale

The bromination of 3-hydroxybenzoic acid is an electrophilic aromatic substitution reaction. The hydroxyl group's activating effect is paramount in this transformation. The reaction is typically carried out in a solution of acetic acid with sulfuric acid as a catalyst. Bromine, dissolved in acetic acid, serves as the electrophile. The sulfuric acid protonates the acetic acid, which in turn enhances the electrophilicity of bromine.

Bromination_Mechanism 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Activated Ring Activated Ring 3-Hydroxybenzoic Acid->Activated Ring Br2 + H2SO4 Br2 + H2SO4 Br+ Br+ Br2 + H2SO4->Br+ Activated RingBr+ Activated RingBr+ Sigma Complex Sigma Complex Activated RingBr+->Sigma Complex 4-Bromo-2-hydroxybenzoic Acid 4-Bromo-2-hydroxybenzoic Acid Sigma Complex->4-Bromo-2-hydroxybenzoic Acid -H+ Williamson_Ether_Synthesis Intermediate1 4-Bromo-2-hydroxybenzoic Acid Phenoxide Phenoxide Intermediate Intermediate1->Phenoxide Base (e.g., K2CO3) Intermediate2 4-Bromo-2-propoxybenzoic Acid Phenoxide->Intermediate2 SN2 Attack PropylHalide 1-Bromopropane PropylHalide->Intermediate2

Caption: Williamson ether synthesis for the formation of the propoxy group.

Detailed Experimental Protocol for the Synthesis of 4-Bromo-2-propoxybenzoic Acid

The following is a representative protocol for the Williamson ether synthesis to produce 4-bromo-2-propoxybenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-hydroxybenzoic Acid217.02(1.0 eq)-
1-Bromopropane123.00(1.2 eq)-
Potassium Carbonate (K₂CO₃)138.21(2.0 eq)-
Dimethylformamide (DMF)73.09--

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with 2N HCl to a pH of 2-3 to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-bromo-2-propoxybenzoic acid.

Part 3: Amidation of 4-Bromo-2-propoxybenzoic Acid

The final step in the synthesis is the formation of the amide bond. This is typically achieved by activating the carboxylic acid group of 4-bromo-2-propoxybenzoic acid to make it more susceptible to nucleophilic attack by ammonia.

Amide Bond Formation: Activation of the Carboxylic Acid

Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be converted into a more reactive derivative, such as an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The resulting acyl chloride is then readily attacked by ammonia to form the desired amide.

Detailed Experimental Protocol for the Synthesis of 4-Bromo-2-propoxybenzamide

This protocol outlines the two-step, one-pot synthesis of the final product from 4-bromo-2-propoxybenzoic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromo-2-propoxybenzoic Acid259.09(1.0 eq)-
Thionyl Chloride (SOCl₂)118.97(1.5 eq)-
Dichloromethane (DCM)84.93--
Aqueous Ammonia (28-30%)17.03 (as NH₃)(excess)-

Procedure:

  • Acyl Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 4-bromo-2-propoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.5 eq) to the suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases and the solution becomes clear.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation:

    • Dissolve the crude 4-bromo-2-propoxybenzoyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia (28-30%) dropwise with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Dilute the reaction mixture with water and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 4-bromo-2-propoxybenzamide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization Data

4-Bromo-2-propoxybenzamide:

  • ¹H NMR: Aromatic protons would appear as a set of doublets and a doublet of doublets in the range of δ 7.0-8.0 ppm. The propoxy group would show a triplet for the terminal methyl group around δ 1.0 ppm, a sextet for the methylene group adjacent to the methyl group around δ 1.8 ppm, and a triplet for the methylene group attached to the oxygen around δ 4.0 ppm. The amide protons would appear as two broad singlets.

  • ¹³C NMR: The carbonyl carbon of the amide would resonate around δ 165-170 ppm. Aromatic carbons would appear in the range of δ 110-160 ppm. The carbons of the propoxy group would be observed in the upfield region.

  • FTIR (cm⁻¹): Characteristic peaks would include N-H stretching of the primary amide (two bands around 3350 and 3180 cm⁻¹), C=O stretching of the amide (around 1650 cm⁻¹), and C-Br stretching (in the fingerprint region).

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.

Trustworthiness and Self-Validation

The protocols described in this guide are based on well-established and widely utilized chemical transformations. The success of each step can be readily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The purity and identity of the intermediates and the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. By carefully following the described procedures and validating the outcomes at each stage, researchers can ensure the integrity and reproducibility of the synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery.
  • ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.
  • ResearchGate. (2016). 4-Bromo-2-hydroxybenzoic acid.
  • Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • PubMed Central. (n.d.).

An In-Depth Technical Guide to the Synthesis and Exploration of 4-Bromo-2-propoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] The strategic functionalization of this scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on 4-Bromo-2-propoxybenzamide, a versatile starting material for the generation of novel chemical entities. The presence of three distinct functional handles—the aromatic bromine, the primary amide, and the propoxy chain—offers a rich platform for chemical diversification. We present a detailed exploration of synthetic strategies, including palladium-catalyzed cross-coupling and N-alkylation, complete with field-proven, step-by-step protocols. Furthermore, we discuss the rationale behind these derivatizations in the context of structure-activity relationship (SAR) studies and provide a workflow for the biological screening of the resulting compound library.

Introduction: The Strategic Value of the 4-Bromo-2-propoxybenzamide Scaffold

In the landscape of drug discovery, starting scaffolds are chosen for their synthetic tractability and their potential to interact with biological targets. Benzamide derivatives have a long history of therapeutic success, exhibiting activities as antimicrobial, analgesic, anti-inflammatory, and anticancer agents.[1] The 4-Bromo-2-propoxybenzamide core is particularly advantageous for several reasons:

  • The Aryl Bromide: The bromine atom at the C4 position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amine substituents, significantly expanding the chemical space.

  • The Primary Amide: The -CONH₂ group is a key pharmacophoric feature, capable of forming crucial hydrogen bond interactions with protein targets.[3] It also serves as a synthetic handle for N-alkylation or as a candidate for bioisosteric replacement to modulate properties like metabolic stability and cell permeability.[4][5]

  • The 2-Propoxy Group: This alkoxy substituent influences the electronics of the aromatic ring and provides steric bulk, which can be critical for achieving selectivity for a given biological target. It also enhances lipophilicity, a key parameter in determining a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

This guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to efficiently generate and evaluate libraries of novel compounds based on this promising scaffold.

Synthetic Diversification Strategies

The true power of the 4-Bromo-2-propoxybenzamide scaffold lies in its potential for multi-vector diversification. Below, we detail the primary synthetic avenues for creating a diverse library of derivatives.

G cluster_0 Core Scaffold cluster_1 Diversification Points cluster_2 Key Reactions Core 4-Bromo-2-propoxybenzamide C4_Coupling C4 Position (Aryl Bromide) Core->C4_Coupling N_Alkylation Amide Nitrogen Core->N_Alkylation Bioisostere Amide Group (Bioisosteric Replacement) Core->Bioisostere Suzuki Suzuki-Miyaura Coupling C4_Coupling->Suzuki Alkylation N-Alkylation with Alkyl Halides N_Alkylation->Alkylation Triazole Click Chemistry (e.g., 1,2,3-Triazole) Bioisostere->Triazole

Caption: Key diversification points on the 4-Bromo-2-propoxybenzamide scaffold.

Diversification at C4 via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds.[6] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex.[6] This is the premier strategy for modifying the C4 position of our scaffold.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of transformation. It is stable enough to be handled in air for short periods but generates the active Pd(0) species in solution.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and generally well-tolerated by a wide range of functional groups.[7][8]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used.[7] The water helps to dissolve the inorganic base and facilitates the catalytic cycle, while the organic solvent ensures the solubility of the starting materials and catalyst.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine 4-Bromo-2-propoxybenzamide (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).[9]

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe.[7]

  • Heating: Heat the reaction mixture to 90-100°C with vigorous stirring.[7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.

Diversification at the Amide Nitrogen

N-alkylation of the primary amide introduces substituents that can probe deeper into a binding pocket or alter the compound's physical properties. While direct alkylation of primary amides can be challenging, several methods have been developed using strong bases or transition-metal catalysis.[4][10]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the amide N-H, which is significantly less acidic than an amine N-H. This generates the corresponding amidate anion, a potent nucleophile.

  • Solvent: Anhydrous, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base without interfering with the nucleophilic attack.[10]

Protocol 2: N-Alkylation of the Benzamide Core

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of the 4-substituted-2-propoxybenzamide (1.0 equiv., synthesized via Protocol 1) in anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease.

  • Alkylating Agent: Cool the mixture back to 0°C and add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Characterization and Data Presentation

The unambiguous characterization of all newly synthesized derivatives is a cornerstone of scientific integrity. A combination of spectroscopic and analytical techniques must be employed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds.

All quantitative data for a synthesized library should be summarized in a clear, tabular format for easy comparison.

Table 1: Example Data for a Synthesized Derivative Library

Compound IDR¹ (at C4)R² (at Amide-N)Yield (%)Purity (HPLC, %)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)
XYZ-001 PhenylH85>98276.1485276.1482
XYZ-002 3-PyridylH78>99277.1441277.1439
XYZ-003 PhenylMethyl65>97290.1642290.1640
XYZ-004 3-PyridylMethyl59>98291.1598291.1596

Biological Evaluation: A Workflow for Screening

Once a library of derivatives has been synthesized and characterized, the next logical step is to evaluate their biological activity. The choice of assay depends on the therapeutic target of interest. Benzamides have been investigated for a wide range of targets, including enzymes like histone deacetylases (HDACs) and receptors like dopamine receptors.[11][12][13]

Below is a generalized workflow for screening a new compound library.

G cluster_workflow Screening Workflow A Synthesized Compound Library (in DMSO) B Primary Screening (Single High Concentration, e.g., 10 µM) A->B C Identify 'Hits' (Activity > 50% Inhibition) B->C D Dose-Response Assay (Determine IC₅₀) C->D 'Hit' Compounds F Structure-Activity Relationship (SAR) Analysis C->F Inactive Compounds E Secondary / Orthogonal Assays (Confirm Mechanism, Assess Selectivity) D->E E->F G Lead Optimization F->G

Caption: A generalized workflow for the biological screening of a new compound library.

Structure-Activity Relationship (SAR) Insights

The goal of generating a diverse library is to establish a clear SAR. For example, analysis of the data might reveal:

  • Electron-withdrawing groups at the C4-aryl position enhance potency.[14]

  • Small, non-polar N-alkyl substituents are well-tolerated, while larger or charged groups abolish activity.[14]

  • The propoxy group is essential, as shorter or longer alkyl chains lead to a loss of activity.

These insights are invaluable, as they guide the next round of synthesis in a process of iterative lead optimization.[15] For instance, if a 3-pyridyl group at C4 is found to be beneficial (Compound XYZ-002), the next generation of compounds might explore other nitrogen-containing heterocycles at that position.

Conclusion and Future Directions

The 4-Bromo-2-propoxybenzamide core represents a highly tractable and promising starting point for medicinal chemistry campaigns. The synthetic protocols outlined in this guide, particularly the robust Suzuki-Miyaura coupling and N-alkylation reactions, provide a reliable foundation for generating extensive and diverse compound libraries. The true value of this work is realized when these synthetic efforts are coupled with a systematic biological screening workflow and rigorous SAR analysis. Future work could involve exploring alternative cross-coupling reactions, investigating bioisosteric replacements for the amide bond to improve pharmacokinetic properties, and applying these compounds to novel biological targets.[16][17][18]

References

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Available at: [Link]

  • Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.
  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. (2022). National Institutes of Health. Available at: [Link]

  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). RSC Publishing. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2025). ACS Publications. Available at: [Link]

  • A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2019). PubMed Central. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2025). ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Available at: [Link]

  • Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate. Available at: [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025). ResearchGate. Available at: [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. (2025). ResearchGate. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (n.d.). Walsh Medical Media. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). National Institutes of Health. Available at: [Link]

  • Pd(II)–NHC (NHC = N‐Heterocyclic Carbene)‐Catalyzed Alkylation of Primary Amides by Site‐Selective N C(O) Activation. (2025). National Institutes of Health. Available at: [Link]

  • Bioisosteres that influence metabolism. (n.d.). Hypha Discovery Blogs. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (2009). ACS Publications. Available at: [Link]

  • A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). University of Texas Southwestern Medical Center. Available at: [Link]

  • Bioisosteric Replacement of Amides with 1,2,3-Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. (2026). ACS Publications. Available at: [Link]

  • N-alkylation of amides with alkyl halides?. (2015). Chemistry Stack Exchange. Available at: [Link]

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A Theoretical Investigation of 4-Bromo-2-propoxybenzamide: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Bromo-2-propoxybenzamide, a novel benzamide derivative. In the absence of extensive experimental data, this paper outlines a robust computational methodology to elucidate its structural, spectroscopic, and electronic properties. By leveraging Density Functional Theory (DFT), we present a hypothetical yet scientifically grounded exploration of the molecule's optimized geometry, vibrational frequencies (IR and Raman), NMR chemical shifts, and electronic characteristics, including Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP). This work serves as a foundational guide for researchers, scientists, and drug development professionals, demonstrating the predictive power of computational chemistry in the characterization of new chemical entities and offering insights into the potential applications of 4-Bromo-2-propoxybenzamide in medicinal chemistry and materials science.

Introduction: The Rationale for a Theoretical Approach

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2][3] The specific substitutions on the benzene ring and the amide group are critical in modulating the pharmacological profile of these compounds. 4-Bromo-2-propoxybenzamide is a structurally interesting molecule for which, to our knowledge, no detailed experimental or theoretical characterization has been published.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, cost-effective, and time-efficient means to predict the fundamental properties of such novel molecules.[4][5] These computational approaches allow for a deep understanding of molecular structure, stability, and reactivity, which is invaluable for guiding synthetic efforts and rational drug design.[6] This whitepaper, therefore, presents a hypothetical, in-depth theoretical study of 4-Bromo-2-propoxybenzamide, structured to provide a practical guide to its computational characterization.

The Computational Heart: Methodology and Validation

The cornerstone of this theoretical investigation is Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost for molecules of this size.[7] The choice of functional and basis set is paramount for obtaining reliable results.

Protocol for Computational Analysis
  • Software: All calculations are performed using a standard quantum chemistry software package, such as Gaussian.

  • Functional and Basis Set Selection: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting the properties of organic molecules.[5] This is paired with the 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and potential non-covalent interactions.[4]

  • Geometry Optimization: The initial structure of 4-Bromo-2-propoxybenzamide is drawn and subjected to a full geometry optimization in the gas phase to find the lowest energy conformation.

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding values, which are then converted into ¹H and ¹³C NMR chemical shifts relative to a standard (e.g., Tetramethylsilane).

  • Electronic Property Analysis: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated from the optimized geometry.

G cluster_input Initial Setup cluster_calc Computational Workflow cluster_output Data Analysis & Interpretation initial_structure Initial 3D Structure of 4-Bromo-2-propoxybenzamide methodology Select DFT Functional (B3LYP) and Basis Set (6-311++G(d,p)) initial_structure->methodology geom_opt Geometry Optimization methodology->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc electronic_calc Electronic Property Calculation geom_opt->electronic_calc struct_analysis Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_analysis vib_analysis Vibrational Spectra (IR/Raman) and Mode Assignment freq_calc->vib_analysis nmr_analysis Predicted ¹H & ¹³C NMR Spectra nmr_calc->nmr_analysis reactivity_analysis HOMO-LUMO, MEP Analysis and Reactivity Prediction electronic_calc->reactivity_analysis

Caption: Workflow for the theoretical characterization of 4-Bromo-2-propoxybenzamide.

Molecular Architecture: Geometry and Conformation

The optimized geometry of 4-Bromo-2-propoxybenzamide reveals the spatial arrangement of its atoms, which is fundamental to its physical and chemical properties. The benzene ring is expected to be largely planar, with the propoxy and amide substituents adopting conformations that minimize steric hindrance.

Caption: Molecular structure of 4-Bromo-2-propoxybenzamide.

Table 1: Predicted Geometrical Parameters for 4-Bromo-2-propoxybenzamide

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C=O (amide)1.25
C-N (amide)1.36
C-Br1.91
C-O (propoxy)1.37
Bond Angles (°) O=C-N123.0
C-C-Br119.5
C-C-O (propoxy)125.0
Dihedral Angles (°) C-C-C=O~180 (planar)
C-C-O-C (propoxy)~0 or ~180

Spectroscopic Fingerprints: A Theoretical Perspective

Vibrational Analysis (IR and Raman)

The calculated vibrational frequencies provide a theoretical infrared and Raman spectrum, which can be used to identify the molecule's functional groups. The amide I (primarily C=O stretch) and amide II (N-H bending and C-N stretching) bands are particularly characteristic.[8][9]

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Asymmetric Stretch-NH₂~3500Medium
N-H Symmetric Stretch-NH₂~3400Medium
C-H Aromatic StretchAr-H3100-3000Weak
C-H Aliphatic Stretch-CH₂, -CH₃2980-2850Medium-Strong
Amide I (C=O Stretch)-C=O~1680Strong (IR)
Amide II (N-H Bend)-NH₂~1620Medium
C=C Aromatic StretchAr C=C1600-1450Medium
C-O-C Asymmetric StretchAr-O-R~1250Strong
C-Br StretchAr-Br~650Medium

The propoxy group introduces characteristic C-H and C-O-C stretching vibrations, while the bromo-substituent is identifiable by a C-Br stretching mode in the lower frequency region.

NMR Spectroscopic Analysis

Theoretical NMR chemical shifts are invaluable for structure elucidation. The electron-withdrawing nature of the bromine atom and the electron-donating propoxy group are expected to significantly influence the chemical shifts of the aromatic protons and carbons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusPositionPredicted ¹H ShiftPredicted ¹³C ShiftRationale
AromaticH-3~7.2~115Shielded by -OPr
H-5~7.6~133Deshielded by -Br
H-6~7.9~128Deshielded by -CONH₂
Amide-NH₂~7.5, ~7.8-Broad, solvent-dependent
Propoxy-OCH₂-~4.1~70Adjacent to electronegative O
-CH₂-~1.8~22Typical aliphatic
-CH₃~1.0~10Typical aliphatic
Carbonyl-C=O-~169Standard amide carbonyl
Aromatic CC-1-~130Substituted
C-2-~158Attached to -OPr
C-4-~120Attached to -Br

Electronic Landscape and Chemical Reactivity

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are key to understanding a molecule's electronic transitions and reactivity. The energy gap between them (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]

Table 4: Predicted Frontier Orbital Energies

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

The HOMO is likely to be localized on the electron-rich benzene ring and the oxygen atom of the propoxy group, making these sites susceptible to electrophilic attack. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, indicating these as potential sites for nucleophilic attack.

cluster_0 Energy (eV) LUMO LUMO (-1.2 eV) HOMO HOMO (-6.5 eV) e_axis_start e_axis_end e_axis_start->e_axis_end Energy gap_start gap_end gap_start->gap_end  ΔE = 5.3 eV

Caption: Frontier Molecular Orbital (HOMO-LUMO) energy diagram.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is a powerful tool for predicting intermolecular interactions and sites of chemical reactivity.[5]

For 4-Bromo-2-propoxybenzamide, the MEP map is expected to show:

  • Most Negative Potential (Red): Localized on the carbonyl oxygen atom, indicating it as the primary site for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Concentrated around the amide protons (-NH₂), making them sites for nucleophilic attack and hydrogen bond donation.

  • Intermediate Potential (Green/Yellow): Covering the aromatic ring and the propoxy group, with the bromine atom showing a region of slight positive potential at its pole (a sigma-hole), which could participate in halogen bonding.

Implications for Drug Development and Materials Science

The theoretical data generated for 4-Bromo-2-propoxybenzamide provides a solid foundation for its potential applications. The benzamide scaffold is a known pharmacophore, and this particular substitution pattern could offer a unique pharmacological profile.[1][6]

  • Drug Design: The MEP and HOMO-LUMO analysis can guide the design of derivatives. For instance, modifying substituents to alter the charge distribution on the carbonyl oxygen could modulate its ability to interact with biological targets. The lipophilicity introduced by the propoxy group may enhance membrane permeability.

  • Antimicrobial Potential: Many benzamide derivatives are known to target bacterial cell division protein FtsZ.[1] The structural and electronic features of 4-Bromo-2-propoxybenzamide could be evaluated through molecular docking studies with FtsZ to assess its potential as an antimicrobial agent.

  • Materials Science: The presence of hydrogen bond donors (-NH₂) and acceptors (C=O), along with the potential for halogen bonding (C-Br), suggests that this molecule could form interesting supramolecular structures in the solid state.[10]

Conclusion

This in-depth technical guide has outlined a comprehensive theoretical framework for the characterization of 4-Bromo-2-propoxybenzamide using Density Functional Theory. While the presented data is hypothetical, it is grounded in well-established computational protocols and provides a robust prediction of the molecule's structural, spectroscopic, and electronic properties. The elucidated molecular geometry, predicted vibrational and NMR spectra, and analysis of the electronic landscape offer critical insights that can guide future experimental synthesis and evaluation. This work underscores the indispensable role of computational chemistry in modern chemical research, enabling the a priori investigation of novel molecules and accelerating the discovery process in drug development and materials science.

References

  • ResearchGate. (2010). 4-Bromo-N-(diisopropoxyphosphoryl)benzamide. Retrieved from ResearchGate. [Link]

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  • National Institutes of Health. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from NIH. [Link]

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The Privileged Scaffold: A Technical Guide to Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substituted benzamide moiety (


) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders, benzamides achieve high selectivity through specific substitution patterns that dictate electronic distribution and conformational rigidity.

This guide analyzes the benzamide class through two primary therapeutic lenses: Psychiatry (Dopamine D2/D3 antagonism) and Oncology (HDAC inhibition) . It moves beyond basic definitions to explore the structural causality of receptor binding, providing actionable synthetic protocols and self-validating experimental workflows.

Part 1: Structural Chemistry & Pharmacophore Analysis

The versatility of the benzamide scaffold stems from its ability to act as a rigid linker that positions pharmacophoric groups in specific vectors.

The Orthopramide Effect (CNS Selectivity)

In antipsychotic benzamides (e.g., Sulpiride, Amisulpride), the ortho-substitution is not merely decorative; it is a structural necessity.

  • Conformational Locking: An intramolecular hydrogen bond forms between the amide hydrogen and the ortho-substituent (typically a methoxy or sulfonyl group). This locks the molecule into a pseudo-planar conformation, essential for fitting into the narrow binding crevice of the Dopamine D2 receptor.

  • Electronic Modulation: The amide carbonyl acts as a hydrogen bond acceptor, while the nitrogen acts as a donor.

The Zinc Binding Motif (Oncology)

In Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat), the benzamide often functions as the Zinc Binding Group (ZBG) itself, specifically as a 2-aminobenzamide .

  • Selectivity: Unlike hydroxamic acids (e.g., Vorinostat) which chelate Zinc avidly and indiscriminately (Pan-HDAC inhibition), the 2-aminobenzamide moiety coordinates Zinc with slower kinetics and higher specificity for Class I HDACs (HDAC 1, 2, 3).

Visualization: Benzamide SAR Logic

BenzamideSAR Core Benzamide Core (Ph-CO-NH) Ortho Ortho-Substitution (e.g., -OCH3, -NH2) Core->Ortho Defines Conformation AmideN Amide Nitrogen (H-Bond Donor) Core->AmideN Linker Vector Ortho->Core Intramolecular H-Bond (Planarity) Target Target Selectivity Ortho->Target D2: Steric Fit HDAC: Zn Chelation Meta Meta/Para-Substitution (Lipophilicity/Solubility) Meta->Target ADME Properties AmideN->Target Receptor Interaction

Figure 1: Structural Activity Relationship (SAR) logic of the benzamide scaffold. The ortho-substituent is the critical determinant of both conformation (CNS agents) and catalytic site binding (HDAC inhibitors).

Part 2: Therapeutic Mechanisms & Data

CNS: The "Biphasic" Mechanism of Amisulpride

Amisulpride distinguishes itself from typical antipsychotics through a dose-dependent dual mechanism.

  • Low Dose (50 mg): Preferentially blocks presynaptic D2/D3 autoreceptors .

    • Result: Disinhibition of dopamine synthesis/release.

    • Clinical Outcome: Antidepressant effect; improvement of negative symptoms.[1][2]

  • High Dose (400-800 mg): Blocks postsynaptic D2/D3 receptors in the limbic system.

    • Result: Inhibition of dopaminergic transmission.[3]

    • Clinical Outcome: Antipsychotic effect (control of positive symptoms).[4]

Oncology: Class I Selective HDAC Inhibition

Entinostat (MS-275) utilizes the 2-aminobenzamide scaffold to target the catalytic pocket of HDACs.

  • Mechanism: The free amine and the carbonyl oxygen chelate the

    
     ion at the bottom of the catalytic tunnel.
    
  • Biological Impact: Hyperacetylation of histones, leading to chromatin relaxation and re-expression of silenced tumor suppressor genes (e.g., p21).

Comparative Data Profile
CompoundPrimary TargetSelectivity ProfileKey Structural FeatureClinical Indication
Sulpiride D2/D3 ReceptorHigh (Negligible D1/D4/5-HT)o-Methoxy, SulfonamideSchizophrenia (Acute)
Amisulpride D2/D3 ReceptorHigh (Limbic Selective)o-Methoxy, Amino-sulfoneSchizophrenia, Dysthymia
Entinostat HDAC 1, 2, 3Class I Selective2-Aminobenzamide (ZBG)Breast Cancer (Trials)
Metoclopramide D2 / 5-HT4Mixed Antagonist/Agonisto-Methoxy, ChlorinatedAntiemetic / Prokinetic

Part 3: Synthetic Methodologies

Constructing substituted benzamides requires overcoming the steric hindrance introduced by the critical ortho-substituents. Standard EDC couplings often fail with electron-deficient anilines or sterically crowded benzoic acids.

Recommended Workflow: HATU-Mediated Coupling

For high-value intermediates, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the reagent of choice due to the stabilizing effect of the HOAt moiety, which accelerates the reaction and suppresses racemization (if chiral centers are present).

SynthesisWorkflow Acid Substituted Benzoic Acid (Sterically Hindered) HATU HATU / DIPEA (Activation) Acid->HATU Amine Functionalized Amine Coupling Nucleophilic Attack Amine->Coupling ActiveEst O-At Activated Ester (Intermediate) HATU->ActiveEst DMF, 0°C -> RT ActiveEst->Coupling Product Substituted Benzamide Coupling->Product Yield > 85%

Figure 2: Optimized synthetic workflow for sterically hindered benzamides using HATU activation.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Methoxy-N-substituted Benzamide

Rationale: This protocol uses DMF as a polar aprotic solvent to solubilize polar zwitterionic intermediates and DIPEA to sequester the protons released during activation.

  • Activation:

    • Charge a round-bottom flask with 2-methoxybenzoic acid (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Add DIPEA (3.0 eq) and stir at 0°C under

      
       atmosphere.
      
    • Add HATU (1.1 eq) portion-wise.

    • Checkpoint: The solution should turn slightly yellow, indicating formation of the activated ester. Stir for 15 mins.

  • Coupling:

    • Add the Target Amine (1.05 eq) dropwise.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4-16 hours.

    • Validation: Monitor via LC-MS. The activated ester peak should disappear, replaced by the product mass (

      
      ).
      
  • Workup:

    • Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), sat.

      
       (remove unreacted acid), and brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: D2 Receptor Radioligand Binding Assay

Rationale: To determine the affinity (


) of the synthesized benzamide. We use 

-Raclopride as the competitor because it is a specific D2 antagonist.
  • Membrane Preparation:

    • Use CHO cells stably expressing human D2 receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Prepare assay tubes containing:

      • 
         Membrane suspension.
        
      • 
        
        
        
        
        -Raclopride (2 nM final conc).
      • 
         Test Benzamide (concentration range 
        
        
        
        to
        
        
        M).
    • Incubate at 25°C for 60 minutes.

  • Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
    • Self-Validation: The

      
       of 
      
      
      
      -Raclopride must be pre-determined in a saturation binding experiment to ensure accuracy.

Part 5: Mechanism of Action Visualization

The following diagram illustrates the signal transduction pathway for D2 antagonism, highlighting how benzamides reverse the suppression of cAMP.

D2Signaling cluster_outcome Physiological Outcome Dopamine Dopamine (Endogenous Agonist) D2R D2 Receptor (GPCR) Dopamine->D2R Activates Benzamide Benzamide Drug (Antagonist) Benzamide->D2R Blocks Gi Gi/o Protein (Inhibitory) D2R->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Synthesis Outcome If Benzamide Present: Gi Blocked -> AC Active -> cAMP INCREASES (Antipsychotic Effect)

Figure 3: Signal transduction pathway of Dopamine D2 receptors. Benzamides function by blocking the receptor, preventing the Gi-mediated inhibition of Adenylyl Cyclase, thereby normalizing cAMP levels in dopaminergic pathways.

References

  • Schoemaker, H., et al. (1997). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity.[2][3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Suzuki, T., et al. (1999). Synthesis and histone deacetylase inhibitory activity of new benzamide derivatives.[5][6][7][8] Journal of Medicinal Chemistry.[5][9]

  • Strange, P. G. (2001). Antipsychotic drugs: importance of dopamine receptors for mechanisms of therapeutic actions and side effects. Pharmacological Reviews.

  • Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors: The Relevance of Potency and Selectivity. Current Opinion in Drug Discovery & Development.

  • BenchChem. (2025).[10] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery.

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Methodological & Application

Application Note: High-Purity Isolation of 4-Bromo-2-propoxybenzamide via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-propoxybenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. As with many synthesized organic compounds, the crude product often contains impurities that can interfere with subsequent reactions or biological assays. These impurities may arise from unreacted starting materials, byproducts of the synthesis, or degradation products.[1][2] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, and it is particularly well-suited for aromatic amides.[3][4] This application note provides a detailed protocol for the purification of 4-Bromo-2-propoxybenzamide by recrystallization, emphasizing a systematic approach to solvent selection and optimization of the purification process. The causality behind each experimental choice is explained to provide a deeper understanding of the purification strategy.

Understanding the Compound: Physicochemical Properties and Impurity Profile

While specific experimental data for 4-Bromo-2-propoxybenzamide is not extensively published, we can infer its properties from related structures such as 4-bromo-N-phenyl-benzamide and other substituted benzamides.[5][6][7] These compounds are typically crystalline solids at room temperature. The presence of the bromine atom and the amide group suggests a moderate to low solubility in non-polar solvents and better solubility in polar organic solvents, particularly at elevated temperatures.

Potential impurities in a crude sample of 4-Bromo-2-propoxybenzamide could include:

  • Starting materials from the synthesis.

  • Byproducts from side reactions, such as the formation of isomeric or poly-brominated species.[8][9]

  • Degradation products.

The goal of recrystallization is to select a solvent system in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, while the impurities are either highly soluble or insoluble at all temperatures.[10]

Core Principles of Recrystallization

The success of recrystallization hinges on the principle of differential solubility. An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvating Power for the Target Compound at Elevated Temperatures: The solvent should be able to dissolve a significant amount of the crude 4-Bromo-2-propoxybenzamide when heated.

  • Low Solvating Power for the Target Compound at Low Temperatures: Upon cooling, the desired compound should crystallize out of the solution in high yield.

  • Favorable Solvating Power for Impurities: Ideally, impurities should remain dissolved in the cold solvent (for removal by filtration) or be insoluble in the hot solvent (for removal by hot filtration).

  • Non-reactive: The solvent should not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.

Experimental Protocol: Purification of 4-Bromo-2-propoxybenzamide

This protocol is divided into two main stages: a solvent screening to identify the optimal recrystallization solvent, followed by the full recrystallization procedure.

Part 1: Solvent Screening

A systematic solvent screening is crucial for developing an effective recrystallization protocol.

Materials:

  • Crude 4-Bromo-2-propoxybenzamide

  • A selection of solvents with varying polarities (see Table 1)

  • Small test tubes or vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Place a small, consistent amount (e.g., 20-30 mg) of crude 4-Bromo-2-propoxybenzamide into several labeled test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from Table 1. Vortex each tube to assess solubility at room temperature. An ideal solvent will show poor solubility at this stage.

  • Heating and Dissolution: Gently heat the test tubes in a heating block or water bath. Incrementally add small volumes of the same solvent to each tube until the solid completely dissolves. Record the approximate volume of solvent required. A good solvent will dissolve the compound at a temperature below the solvent's boiling point.

  • Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice bath.

  • Observation and Selection: Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of well-formed crystals.

Table 1: Suggested Solvents for Screening

SolventPolarity IndexBoiling Point (°C)Rationale
Water10.2100Highly polar, may be a good anti-solvent.
Ethanol4.378A common polar protic solvent for recrystallizing amides.[3]
Methanol5.165Similar to ethanol, effective for some aromatic compounds.[11]
Isopropanol3.982Another alcohol with slightly different solvating properties.
Acetone5.156A polar aprotic solvent, can be effective for amides.[3]
Acetonitrile5.882Often gives good results for amide recrystallization.[3]
Ethyl Acetate4.477A moderately polar solvent.
Toluene2.4111A non-polar aromatic solvent, may be useful in a mixed-solvent system.
Hexane0.169A non-polar solvent, likely to be a poor solvent and useful as an anti-solvent.

Part 2: Recrystallization Protocol

Based on the solvent screening, the following is a general procedure. For this example, we will assume that ethanol was identified as the optimal solvent.

Workflow for Recrystallization

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (optional) to Remove Insoluble Impurities A->B C Slow Cooling to Promote Crystal Growth B->C D Induce Crystallization (if necessary) C->D E Cold Filtration to Isolate Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Purified Product F->G

Caption: A generalized workflow for the recrystallization process.

Materials:

  • Crude 4-Bromo-2-propoxybenzamide

  • Optimal solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-Bromo-2-propoxybenzamide in an Erlenmeyer flask. Add a small amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[10]

  • Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature to remove any residual solvent.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.

Characterization of Purified Product

The purity of the recrystallized 4-Bromo-2-propoxybenzamide should be assessed using appropriate analytical techniques, such as:

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

  • Chromatography (TLC, HPLC): Comparison of the crude and recrystallized material will show the removal of impurities.

  • Spectroscopy (NMR, IR): To confirm the chemical structure and absence of impurities.

Recrystallization is a highly effective method for the purification of 4-Bromo-2-propoxybenzamide. A systematic approach to solvent selection, followed by a carefully executed recrystallization protocol, can yield a product of high purity suitable for demanding applications in research and development. The principles and procedures outlined in this application note provide a robust framework for the purification of this and other similar aromatic amides.

References

  • Safin, D. A., et al. (2009). 4-Bromo-N-(diisopropoxyphosphoryl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, 65(11), o2871. [Link]

  • PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]

  • PubChem. 4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide. [Link]

  • Li, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(11), 2564–2570. [Link]

  • PubChem. 4-bromo-N-(4-propoxyphenyl)benzamide. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. [Link]

  • Wang, Y., et al. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 26(11), 3192. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711–10718. [Link]

  • NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • Azumaya, I., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(10), 3843–3850. [Link]

  • PubChem. 4-amino-2-bromo-N-(3-hydroxypropyl)benzamide. [Link]

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Application Note: A Multi-faceted Approach to the Analytical Characterization of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

4-Bromo-2-propoxybenzamide is an organic molecule featuring a benzamide core substituted with a bromine atom and a propoxy group. Such structures are of significant interest in medicinal chemistry and materials science. A thorough analytical characterization is the cornerstone of any scientific investigation, providing unequivocal proof of structure, quantifying purity, and defining physicochemical properties.

Given the absence of standardized pharmacopeial monographs for this specific molecule, this guide employs a logical, first-principles approach. We will leverage analytical strategies proven for analogous brominated and substituted aromatic compounds to build a comprehensive characterization package.[1][2] The workflow progresses from structural confirmation to quantitative purity analysis, ensuring a complete analytical profile.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Assay cluster_2 Phase 3: Physicochemical Properties P1 NMR (¹H, ¹³C) Structural Confirmation P2 Mass Spectrometry (LC-MS) Molecular Weight & Formula P1->P2 P3 FTIR Spectroscopy Functional Group ID P2->P3 C1 HPLC Method Development (Purity & Impurity Profile) P3->C1 C2 Method Validation (ICH) (Specificity, Linearity, Accuracy) C1->C2 M1 Melting Point Identity & Purity Check C2->M1 M2 Solubility Profiling Formulation Basis M1->M2 end Complete Analytical Profile M2->end start 4-Bromo-2-propoxybenzamide (New Chemical Entity) start->P1

Caption: Overall analytical workflow for 4-Bromo-2-propoxybenzamide.

Physicochemical Properties & Preliminary Assessment

Before embarking on instrumental analysis, a preliminary assessment of the compound's properties is crucial for selecting appropriate solvents and analytical conditions. These properties are predicted based on its chemical structure and data from analogous compounds like 2-Propoxybenzamide and 4-Bromobenzamide.[3]

PropertyPredicted Value / InformationSignificance
Molecular Formula C₁₀H₁₂BrNO₂Foundation for all mass-based calculations.
Molecular Weight 258.11 g/mol Used for preparing solutions of known molarity and for mass spectrometry confirmation.
Appearance Expected to be a white to off-white solid.[4][5][6]A basic identity check and indicator of gross purity.
Solubility Sparingly soluble in water; soluble in methanol, acetonitrile, DMSO, chloroform.[4][7]Critical for preparing samples for NMR, HPLC, and MS analysis.
Polarity (est. XLogP3) ~2.5 - 3.5Suggests moderate hydrophobicity, making Reverse-Phase HPLC the ideal chromatographic technique.[8][9]

Structural Elucidation Protocols

The primary objective is to unequivocally confirm the chemical structure. A combination of NMR, Mass Spectrometry, and FTIR is required for an unambiguous assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the carbon-hydrogen framework.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a standard pulse program. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Expected Spectral Features:

  • ¹H NMR:

    • Propoxy Group (-OCH₂CH₂CH₃): A triplet (~4.0-4.2 ppm, 2H for -OCH₂-), a sextet (~1.8-2.0 ppm, 2H for -CH₂-), and a triplet (~1.0-1.1 ppm, 3H for -CH₃).

    • Aromatic Protons: Three protons in the aromatic region (~6.8-8.0 ppm), with splitting patterns dictated by their positions relative to the other substituents.

    • Amide Protons (-CONH₂): Two broad singlets in the downfield region (~7.5-8.5 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals, including two quaternary carbons (C-Br and C-propoxy) and one C-amide.

    • Carbonyl Carbon (-C=O): A signal around 165-170 ppm.

    • Propoxy Carbons: Three aliphatic signals (~70 ppm for -OCH₂-, ~22 ppm for -CH₂-, and ~10 ppm for -CH₃).

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental formula. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.

Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable mobile phase (e.g., 50:50 acetonitrile:water).

  • Instrumentation: Use an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data).

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode.

  • Analysis: Infuse the sample directly or via a short chromatographic column. Scan for the [M+H]⁺ adduct.

Expected Results:

  • Molecular Ion Peak: A characteristic doublet peak corresponding to [C₁₀H₁₂⁷⁹BrNO₂ + H]⁺ at m/z 258.01 and [C₁₀H₁₂⁸¹BrNO₂ + H]⁺ at m/z 260.01, in an approximate 1:1 intensity ratio, which is the distinctive isotopic signature of a single bromine atom.

  • High-Resolution MS (HRMS): The exact mass measurement should be within 5 ppm of the theoretical value, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR identifies the key functional groups present in the molecule.[10][11]

Protocol:

  • Sample Preparation: Use either the KBr pellet method (mixing ~1 mg of sample with 100 mg of dry KBr) or an Attenuated Total Reflectance (ATR) accessory with a small amount of solid sample.

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and identify characteristic peaks.

Expected Characteristic Absorption Bands:

  • N-H Stretch (Amide): Two medium-to-strong bands in the range of 3400-3100 cm⁻¹.

  • C-H Stretch (Aliphatic/Aromatic): Bands between 3100-2850 cm⁻¹.

  • C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): A band around 1600-1640 cm⁻¹.

  • C-O Stretch (Ether): A strong band in the 1250-1000 cm⁻¹ region.

  • C-Br Stretch: A band in the fingerprint region, typically 600-500 cm⁻¹.

Chromatographic Purity and Assay by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity, assay, and impurity profile of pharmaceutical compounds.[1][12][13] A robust, stability-indicating method should be developed and validated.

HPLC Method Development Strategy

The goal is to achieve a symmetric peak for the main component, well-resolved from any potential impurities, with a reasonable run time.

G start Start: Select Initial Conditions (C18 Column, ACN/H₂O) scout Run Scouting Gradient (e.g., 5-95% ACN in 20 min) start->scout eval1 Evaluate Peak Shape & Retention Time scout->eval1 opt_mp Adjust Mobile Phase (pH, Organic Modifier) eval1->opt_mp Tailing or Poor Shape opt_grad Optimize Gradient Slope & Time eval1->opt_grad Good Shape, Poor RT eval2 Adequate Resolution? eval1->eval2 Good Shape & RT opt_mp->scout opt_grad->eval2 eval2->opt_grad No iso Convert to Isocratic Method (If Applicable) eval2->iso final Final Method (System Suitability Pass) eval2->final Yes iso->final

Caption: Workflow for reverse-phase HPLC method development.

Protocol: Initial Method & Optimization

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile or methanol/water) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • Initial Chromatographic Conditions:

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmVersatile, strong retention for moderately non-polar compounds.[14]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure amide and propoxy groups are in a consistent protonation state, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 15 minutes, hold for 2 min, return to initial conditions.A scouting gradient to determine the approximate elution strength required.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm, or scan for λmax.Benzamide structures typically have strong UV absorbance in this region.[2]
Column Temp. 30 °CProvides stable and reproducible retention times.
Injection Vol. 10 µLStandard volume; can be adjusted based on detector response.
  • Optimization:

    • Peak Tailing: If the peak tails, consider adjusting the pH of the mobile phase or switching the organic modifier (e.g., to methanol).

    • Resolution: Adjust the gradient slope. A shallower gradient will increase resolution between closely eluting peaks.

    • Run Time: Once good resolution is achieved, the gradient can be steepened and shortened to improve throughput.

System Suitability and Method Validation

Before routine use, the method must be validated according to International Council for Harmonisation (ICH) guidelines.[12] A system suitability test (SST) must be performed before each analytical run.

SST Protocol:

  • Make five replicate injections of a standard solution.

  • Calculate the parameters below. The system is deemed suitable for analysis only if all criteria are met.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Confirms injection and system precision.
% RSD of Retention Time ≤ 1.0%Confirms pumping and mobile phase stability.

References

  • PubChemLite. (n.d.). 4-bromo-2-fluoro-n-(2-hydroxypropyl)benzamide (C10H11BrFNO2). Retrieved from [Link]

  • PubChem. (n.d.). 4-Propylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-(4-propoxyphenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Propoxybenzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 2-bromo-N-(4-bromophenyl)-. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzamide, N-(2-fluorophenyl)-4-bromo-. Retrieved from [Link]

  • ResearchGate. (2016). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-N-isopropylbenzamide. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • PMC. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-N-(prop-2-yn-1-yl)benzamide. Retrieved from [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • ATB. (n.d.). 4-Bromo-N-(4-morpholinyl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 2-BROMO BENZAMIDE observed with KBr disc. Retrieved from [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]

  • Chemdad. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • NIST. (n.d.). Benzamide, 4-bromo-N-(1-naphthyl)-. Retrieved from [Link]

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Application Note: A Research Framework for the Characterization and Biological Evaluation of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 4-Bromo-2-propoxybenzamide is a novel chemical entity with limited to no characterization in the public scientific literature. This document does not describe established applications but rather provides a robust, scientifically-grounded framework for researchers to approach its synthesis, initial characterization, and preliminary biological screening. The protocols and hypothesized activities are based on the analysis of its structural motifs and established methodologies for similar chemical classes.

Introduction: Rationale for Investigation

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The incorporation of a bromine atom can enhance binding affinity through halogen bonding, modulate metabolic stability, or serve as a synthetic handle for further derivatization.[3] Furthermore, the 2-propoxy group increases the compound's lipophilicity, which can influence its membrane permeability and pharmacokinetic profile.[4]

The specific combination of these features in 4-Bromo-2-propoxybenzamide suggests a high potential for novel biological activity. This guide presents a logical, phased approach to unlock that potential, beginning with a proposed synthesis and moving through essential characterization and screening protocols designed to efficiently identify its biological function.

Compound Profile & Proposed Synthesis

A robust investigation begins with a pure and well-characterized starting material. The following section outlines the key properties and a plausible synthetic route for 4-Bromo-2-propoxybenzamide.

2.1 Chemical Properties (Predicted)

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNO₂Calculated
Molecular Weight 258.11 g/mol Calculated
IUPAC Name 4-bromo-2-propoxybenzamideN/A
Structure N/A

2.2 Proposed Synthetic Pathway

The synthesis can be logically approached in three stages starting from the commercially available 4-bromo-2-hydroxybenzoic acid. This route leverages well-established, high-yielding reactions common in medicinal chemistry.

  • O-Propylation: The phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid is alkylated using a propyl halide (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF) to yield the ether. This is a standard Williamson ether synthesis.[5]

  • Carboxylic Acid Activation: The resulting 4-bromo-2-propoxybenzoic acid is then activated to facilitate amidation. A common method is conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6]

  • Amidation: The activated acyl chloride is reacted with an ammonia source, such as ammonium hydroxide or ammonia gas in a suitable solvent, to form the final primary amide product, 4-Bromo-2-propoxybenzamide.[7]

G cluster_0 Stage 1: O-Propylation cluster_1 Stage 2: Activation cluster_2 Stage 3: Amidation A 4-Bromo-2-hydroxybenzoic acid B 4-Bromo-2-propoxybenzoic acid A->B 1. 1-Bromopropane 2. K₂CO₃, DMF C 4-Bromo-2-propoxybenzoic acid D 4-Bromo-2-propoxybenzoyl chloride C->D SOCl₂ or (COCl)₂ E 4-Bromo-2-propoxybenzoyl chloride F 4-Bromo-2-propoxybenzamide (Final Product) E->F NH₄OH or NH₃

Caption: Proposed 3-stage synthesis of 4-Bromo-2-propoxybenzamide.

Initial Characterization & Stock Solution Preparation

Before biological testing, it is critical to understand the compound's fundamental physicochemical properties.

3.1 Protocol: Solubility Assessment

  • Objective: To determine the solubility of 4-Bromo-2-propoxybenzamide in common laboratory solvents to facilitate accurate stock solution preparation.

  • Methodology:

    • Weigh 1-2 mg of the synthesized compound into several clear glass vials.

    • To each vial, add a precise volume (e.g., 100 µL) of a test solvent (e.g., DMSO, Ethanol, Methanol, PBS pH 7.4).

    • Vortex each vial vigorously for 2 minutes.

    • Visually inspect for undissolved particulate matter against a dark background.

    • If fully dissolved, add another aliquot of the compound and repeat until saturation is reached.

    • If not fully dissolved, add solvent in precise increments (e.g., 10 µL) with vortexing until the compound dissolves completely.

    • Calculate the final concentration in mg/mL and convert to molarity.

  • Causality: DMSO is the preferred solvent for creating high-concentration stock solutions for screening due to its ability to dissolve a wide range of organic molecules. Assessing solubility in aqueous buffers like PBS is crucial for predicting behavior in assay media and avoiding precipitation during experiments.[8]

3.2 Protocol: Stock Solution Stability

  • Objective: To ensure the compound does not degrade in the stock solution under standard storage conditions.

  • Methodology:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Analyze an aliquot immediately via HPLC-UV or LC-MS to obtain a T=0 purity profile and peak area.

    • Store the stock solution at -20°C and -80°C.

    • Re-analyze aliquots at set time points (e.g., 24 hours, 1 week, 1 month).

    • Compare the peak area and purity profile to the T=0 data. A >10% deviation suggests instability.

  • Trustworthiness: This self-validating protocol ensures that any observed biological activity is due to the intact compound and not a degradant.

Tier 1 Screening: Cytotoxicity Profiling

The first step in any biological evaluation is to determine the concentration range at which the compound affects cell viability. This establishes an appropriate window for subsequent mechanism-of-action studies, distinguishing specific biological effects from general toxicity.

4.1 Protocol: MTT Cell Viability Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Methodology:

    • Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa for cancer research, HEK293 for general toxicity) at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare a 2-fold serial dilution of 4-Bromo-2-propoxybenzamide in culture medium, starting from a high concentration (e.g., 100 µM). The final DMSO concentration in all wells must be constant and non-toxic (e.g., ≤0.5%). Include "cells only" (negative control) and "staurosporine/doxorubicin" (positive control for cell death) wells.

    • Incubation: Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C.

    • Solubilization: Aspirate the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the CC₅₀ (Concentration causing 50% cytotoxicity).

G cluster_0 Decision Point cluster_1 Pathway 1: Potent & Specific Activity cluster_2 Pathway 2: Non-Specific Toxicity cluster_3 Pathway 3: Inactive Start Tier 1 Results: Cytotoxicity (CC₅₀) P1_A Low CC₅₀ (>50 µM) Low IC₅₀ or MIC (<10 µM) Start->P1_A Compare Activity vs. Toxicity P2_A Low CC₅₀ (<10 µM) Similar IC₅₀ or MIC Start->P2_A Compare Activity vs. Toxicity P3_A High CC₅₀ (>50 µM) High IC₅₀ or MIC (>50 µM) Start->P3_A Compare Activity vs. Toxicity P1_B High Selectivity Index (CC₅₀ / IC₅₀ > 10) P1_A->P1_B P1_C Proceed to MoA Studies: - Target Engagement Assays - In-cell Westerns - Lead Optimization P1_B->P1_C P2_B Low Selectivity Index (CC₅₀ / IC₅₀ ≈ 1) P2_A->P2_B P2_C Hypothesis: Cytotoxic Mechanism - Deprioritize or Redesign - Apoptosis/Necrosis Assays P2_B->P2_C P3_B Compound is Inactive in Tested Assays P3_A->P3_B P3_C Consider Other Screens: - Different Targets - Phenotypic Assays - Archive Compound P3_B->P3_C

Caption: Decision-making workflow based on initial screening results.

Conclusion and Future Directions

This document provides a comprehensive, step-by-step framework for the initial scientific investigation of 4-Bromo-2-propoxybenzamide. By following a logical progression from synthesis and characterization to tiered biological screening, researchers can efficiently generate high-quality, reproducible data. The results from these initial assays—cytotoxicity, antimicrobial activity, and enzyme inhibition—will form a critical foundation, guiding subsequent efforts in mechanism-of-action studies, target identification, and lead optimization. This rational, structured approach is essential for systematically exploring the therapeutic potential of novel chemical matter.

References

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  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Organic and Medicinal Chemistry Letters, 2(1), 24. [Link]

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Illuminating the Synapse: A Guide to the Application of Substituted Benzamides in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of substituted benzamides in the field of neuroscience. With full editorial control, this guide is structured to provide not just protocols, but a foundational understanding of the principles and experimental causality behind the use of this important class of neuroactive compounds.

Introduction: The Versatility of the Benzamide Scaffold

Substituted benzamides are a class of chemical compounds characterized by a benzamide core structure with various substitutions. In neuroscience, they have emerged as a versatile scaffold for developing drugs that target a range of neurological and psychiatric disorders. Their primary mechanism of action often involves the modulation of dopamine receptors, particularly the D2 and D3 subtypes, making them crucial tools for studying and treating conditions associated with dysregulated dopaminergic neurotransmission, such as schizophrenia, depression, and nausea.[1] This guide will explore the key applications of substituted benzamides, from their use as antipsychotics and antidepressants to their role as antiemetics, and provide detailed protocols for their investigation.

Section 1: Core Applications and Mechanisms of Action

Substituted benzamides have found utility in several key areas of neuroscience, primarily due to their ability to selectively target dopamine receptors.

Antipsychotic Properties: Targeting Dopamine D2/D3 Receptors

Many substituted benzamides are classified as atypical antipsychotics.[1] Their efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions, is attributed to their antagonist activity at postsynaptic D2 receptors in the mesolimbic pathway.[1][2] Compounds like amisulpride and sulpiride are notable examples.[1][3]

A unique feature of some benzamides, like amisulpride, is their dose-dependent effect. At higher doses (400-800 mg/day), they act as potent postsynaptic D2/D3 receptor antagonists, effectively treating positive symptoms.[2][4] At lower doses (50-300 mg/day), they preferentially block presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and is thought to alleviate the negative symptoms of schizophrenia (e.g., apathy, anhedonia) and depressive symptoms.[1][3][2]

Dopaminergic Signaling Pathway Modulation by Substituted Benzamides

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D2_autoreceptor D2/D3 Autoreceptor D2_autoreceptor->Dopamine_release Synaptic_dopamine Synaptic Dopamine Dopamine_release->Synaptic_dopamine D2_receptor Postsynaptic D2 Receptor Signaling_cascade Signaling Cascade (e.g., ↓cAMP) D2_receptor->Signaling_cascade Benzamide_low Low-Dose Substituted Benzamide Benzamide_low->D2_autoreceptor Blockade Benzamide_high High-Dose Substituted Benzamide Benzamide_high->D2_receptor Blockade Synaptic_dopamine->D2_autoreceptor Negative Feedback Synaptic_dopamine->D2_receptor

Caption: Dose-dependent modulation of dopamine signaling by substituted benzamides.

Antidepressant and Anxiolytic Effects

The antidepressant action of substituted benzamides like sulpiride and amisulpride has been recognized for decades.[3] This effect is thought to be mediated by the blockade of presynaptic D2/D3 autoreceptors at low doses, leading to increased dopaminergic activity in the mesocorticolimbic system, which is crucial for mood regulation.[1][3] Some benzamides, such as amisulpride, also exhibit antagonist activity at serotonin 5-HT7 receptors, which may contribute to their antidepressant effects.[4] Recent studies in zebrafish have also demonstrated the anxiolytic-like effects of sulpiride.[5]

Antiemetic and Prokinetic Applications

Substituted benzamides like metoclopramide are widely used as antiemetics and prokinetic agents.[[“]][7] Their antiemetic effects are due to the blockade of D2 receptors in the chemoreceptor trigger zone of the brainstem.[[“]] As a prokinetic agent, metoclopramide enhances gastrointestinal motility.[[“]] It is important to note that due to its D2 receptor antagonism, metoclopramide can cause neurological side effects, including tardive dyskinesia and parkinsonism, especially with long-term use.[[“]][8]

Section 2: Key Experimental Protocols

This section provides detailed, step-by-step methodologies for investigating the neuropharmacological properties of substituted benzamides.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of a substituted benzamide for a specific neurotransmitter receptor, typically the dopamine D2 receptor. This is a critical step in characterizing the compound's potency and selectivity.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is adapted from established methodologies for determining D2 receptor binding.

Materials:

  • Test substituted benzamide compound

  • Cell membranes prepared from cells expressing the human dopamine D2 receptor

  • Radioligand: [³H]Spiperone or [¹¹C]Raclopride

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Non-specific binding control: Haloperidol (10 µM) or Butaclamol

  • 96-well microplates

  • Scintillation fluid

  • Microplate scintillation counter

  • Glass fiber filters

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test substituted benzamide in the assay buffer. The concentration range should be wide enough to generate a full competition curve (e.g., 0.1 nM to 10 µM).

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to the "total binding" wells.

    • Add 25 µL of the non-specific binding control (e.g., 10 µM haloperidol) to the "non-specific binding" wells.

    • Add 25 µL of the diluted test compound to the "competition" wells.

  • Radioligand Addition: Add 125 µL of the radioligand (e.g., [³H]Spiperone at a final concentration of ~0.5 nM) to all wells.

  • Membrane Addition: Add 100 µL of the D2 receptor-expressing cell membrane preparation to all wells. The protein concentration should be optimized for the assay.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking to allow the binding to reach equilibrium.[2]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters multiple times (e.g., 4 washes) with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for In Vitro Receptor Binding Assay

start Start dilution Serial Dilution of Test Compound start->dilution plate_prep Prepare 96-well Plate (Total, Non-specific, Competition) dilution->plate_prep add_radioligand Add Radioligand (e.g., [3H]Spiperone) plate_prep->add_radioligand add_membranes Add D2 Receptor Membranes add_radioligand->add_membranes incubation Incubate at RT for 90 min add_membranes->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

Caption: A streamlined workflow for determining the receptor binding affinity of substituted benzamides.

In Vivo Behavioral Models

Objective: To assess the antipsychotic-like effects of substituted benzamides in animal models. These models often rely on behaviors that are modulated by the dopamine system.

2.2.1 Haloperidol-Induced Catalepsy in Rats

Principle: Catalepsy, a state of motor rigidity and immobility, can be induced by dopamine D2 receptor antagonists. The ability of a test compound to induce catalepsy is indicative of its potential for extrapyramidal side effects. Atypical antipsychotics generally induce less catalepsy than typical antipsychotics.

Materials:

  • Adult male Wistar or Sprague-Dawley rats (200-250g)

  • Test substituted benzamide compound

  • Vehicle control (e.g., saline with a small amount of Tween 80)

  • Haloperidol (positive control, e.g., 1 mg/kg, i.p.)

  • Catalepsy bar (horizontal wooden or metal bar, approximately 1 cm in diameter, elevated 9 cm from the surface)

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the rats to the testing room and handling for at least 3 days prior to the experiment.

  • Drug Administration: Administer the test compound, vehicle, or haloperidol to the rats via the desired route (e.g., intraperitoneal injection).

  • Catalepsy Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), test for catalepsy.

  • Bar Test:

    • Gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the time it takes for the rat to remove both forepaws from the bar.

    • A cut-off time of 180-300 seconds is typically used. If the rat remains on the bar for the entire cut-off period, record the maximum time.[9]

  • Scoring: The latency to descend from the bar is used as the measure of catalepsy.

Data Analysis:

  • Compare the mean latency to descend for the test compound group with the vehicle and positive control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant increase in latency compared to the vehicle indicates cataleptic effects.

2.2.2 Apomorphine-Induced Stereotypy in Mice or Rats

Principle: Apomorphine is a non-selective dopamine receptor agonist that, at higher doses, induces stereotyped behaviors such as sniffing, licking, and gnawing. Antipsychotics that block D2 receptors can inhibit these behaviors. This model is predictive of antipsychotic efficacy, particularly for positive symptoms.[10]

Materials:

  • Adult male mice (e.g., CF-1) or rats

  • Test substituted benzamide compound

  • Vehicle control

  • Apomorphine hydrochloride (e.g., 1-5 mg/kg, s.c.)

  • Observation cages

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize the animals to the observation cages for at least 30 minutes before the experiment.

  • Pre-treatment: Administer the test compound or vehicle at a predetermined time before the apomorphine challenge (e.g., 30-60 minutes).

  • Apomorphine Challenge: Administer apomorphine to all animals.

  • Behavioral Observation: Immediately after apomorphine injection, place the animals individually in the observation cages and record their behavior for a set period (e.g., 30-60 minutes).

  • Scoring: Score the intensity of stereotyped behavior at regular intervals (e.g., every 5 minutes) using a rating scale. A common scale is:

    • 0: Asleep or stationary

    • 1: Active

    • 2: Predominantly active with bursts of stereotyped sniffing and head movements

    • 3: Continuous stereotyped sniffing, licking, or gnawing of the cage floor or walls

  • Data Analysis:

    • Calculate the total stereotypy score for each animal.

    • Compare the mean scores of the different treatment groups using appropriate statistical analysis.

    • A significant reduction in the apomorphine-induced stereotypy score by the test compound indicates antipsychotic-like activity.

Neurochemical Analysis: Measuring Dopamine Release

Objective: To directly measure the effect of a substituted benzamide on dopamine release and metabolism in specific brain regions.

Technique: In Vivo Microdialysis

Principle: Microdialysis allows for the sampling of extracellular fluid from the brain of a freely moving animal. The collected samples can then be analyzed for neurotransmitter content using techniques like high-performance liquid chromatography (HPLC).

Materials:

  • Rats or mice

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection

  • Test substituted benzamide compound

Procedure:

  • Probe Implantation: Under anesthesia, surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or striatum) using a stereotaxic apparatus.

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse it with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect baseline dialysate samples for a period of time (e.g., 1-2 hours) to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer the substituted benzamide.

  • Post-Drug Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dopamine concentration in the collected dialysate samples using HPLC with electrochemical detection.

Data Analysis:

  • Express the dopamine concentrations in the post-drug samples as a percentage of the baseline levels.

  • Plot the change in dopamine concentration over time.

  • Compare the effects of the test compound to a vehicle control. An increase in extracellular dopamine at low doses would be consistent with presynaptic autoreceptor blockade.

Section 3: Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Example Data Summary for a Novel Substituted Benzamide (Compound X)

Assay/ModelParameterCompound XHaloperidol (Positive Control)Vehicle (Negative Control)
D2 Receptor Binding Ki (nM)15.21.8-
Catalepsy (Rat) Mean Latency (s) at 60 min45.3175.8 10.2
Apomorphine Stereotypy (Mouse) % Inhibition68%85%**0%
Microdialysis (Nucleus Accumbens) % Change in Dopamine+150% (at 1 mg/kg)-40%** (at 1 mg/kg)No significant change

*p < 0.05, **p < 0.01 compared to vehicle

Interpretation: The example data in Table 1 suggests that Compound X is a potent D2 receptor antagonist with antipsychotic-like efficacy in the apomorphine-induced stereotypy model. The moderate induction of catalepsy compared to haloperidol suggests a potentially better side-effect profile (i.e., atypical properties). The increase in dopamine release at a low dose in the microdialysis study supports the hypothesis of preferential presynaptic D2 autoreceptor blockade, which may predict efficacy against negative symptoms of schizophrenia.

Section 4: Synthesis of Substituted Benzamides

The synthesis of substituted benzamides typically involves the coupling of a substituted benzoic acid with a substituted amine.

General Synthetic Scheme:

Synthetic Pathway for Substituted Benzamides

benzoic_acid Substituted Benzoic Acid acid_chloride Acid Chloride Intermediate benzoic_acid->acid_chloride Activation benzamide Substituted Benzamide acid_chloride->benzamide Coupling amine Substituted Amine amine->benzamide reagent1 SOCl2 or (COCl)2 reagent1->benzoic_acid reagent2 Base (e.g., Et3N) reagent2->amine

Caption: A general two-step synthesis route for substituted benzamides.

Representative Protocol: Synthesis of N-(p-tolyl)benzamide

  • Activation of Benzoic Acid: In a round-bottom flask, dissolve benzoic acid in an excess of thionyl chloride (SOCl₂). Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure to obtain benzoyl chloride.

  • Amide Coupling: Dissolve p-toluidine in a suitable solvent such as dichloromethane (DCM) in a separate flask equipped with a magnetic stirrer and cooled in an ice bath. Add a base, such as triethylamine (Et₃N), to the solution. Slowly add the benzoyl chloride dropwise to the stirred solution.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the reaction is complete, wash the reaction mixture with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the pure N-(p-tolyl)benzamide.

Conclusion

Substituted benzamides represent a cornerstone in the pharmacological toolkit for neuroscience research and drug development. Their ability to selectively modulate dopaminergic and, in some cases, serotonergic pathways provides a powerful means to investigate the pathophysiology of a wide range of neuropsychiatric disorders and to develop novel therapeutic interventions. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively harness the potential of this versatile class of compounds in their scientific endeavors.

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Application Notes and Protocols for Investigating the Biological Activity of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 4-Bromo-2-propoxybenzamide

4-Bromo-2-propoxybenzamide is a synthetic organic compound characterized by a benzamide scaffold, a bromine substituent at the 4-position, and a propoxy group at the 2-position. The benzamide functional group is a common motif in a wide array of pharmacologically active molecules. Depending on the substitutions on the aromatic ring, benzamides have been shown to exhibit diverse biological activities, including but not limited to, enzyme inhibition and receptor modulation. Given this chemical heritage, 4-Bromo-2-propoxybenzamide represents a compelling candidate for drug discovery and development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing biochemical and cell-based assays to elucidate the biological activity of 4-Bromo-2-propoxybenzamide. In the absence of established data for this specific molecule, we will explore several plausible mechanisms of action based on the activities of structurally related compounds. These include potential roles as a Poly (ADP-ribose) polymerase (PARP) inhibitor, a histone deacetylase (HDAC) inhibitor, or a modulator of androgen receptor signaling. Furthermore, we will outline a general approach to assess its cytotoxic and potential antimicrobial properties.

The protocols detailed herein are designed to be robust and self-validating, providing a clear rationale for each experimental step. By following these guidelines, researchers can generate reliable and reproducible data to characterize the bioactivity of 4-bromo-2-propoxybenzamide and inform its potential therapeutic applications.

Physicochemical Properties and Compound Handling

A critical first step in any assay development is understanding the physicochemical properties of the test compound. For 4-Bromo-2-propoxybenzamide, empirical determination of its solubility is paramount.

Table 1: Predicted and Recommended Initial Solubility Testing for 4-Bromo-2-propoxybenzamide

Solvent Predicted Solubility Recommended Starting Concentration for Stock Solution Notes
Dimethyl Sulfoxide (DMSO)Likely soluble10 mM - 50 mMDMSO is a versatile solvent for many organic compounds and is compatible with most biological assays at low final concentrations (<0.5%).[1][2]
EthanolModerately soluble1 mM - 10 mMMay be used as an alternative to DMSO, but volatility and potential effects on cellular assays should be considered.
Aqueous Buffers (e.g., PBS)Likely poorly soluble<100 µMDirect dissolution in aqueous buffers is expected to be low. Serial dilutions from a DMSO stock are recommended for aqueous assay conditions.

Protocol 1: Preparation of 4-Bromo-2-propoxybenzamide Stock Solution

  • Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.

  • Materials:

    • 4-Bromo-2-propoxybenzamide powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Calibrated analytical balance

    • Microcentrifuge tubes

  • Procedure:

    • Accurately weigh a precise amount of 4-Bromo-2-propoxybenzamide powder.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Hypothetical Mechanism 1: PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair and programmed cell death.[3] The benzamide moiety is a known pharmacophore for PARP inhibitors. Therefore, it is plausible that 4-Bromo-2-propoxybenzamide could exhibit inhibitory activity against PARP enzymes.

Biochemical Assay: In Vitro PARP Inhibition Assay

This assay measures the ability of 4-Bromo-2-propoxybenzamide to inhibit the catalytic activity of a purified PARP enzyme. A common method involves the incorporation of biotinylated poly (ADP-ribose) onto histone proteins, which can be detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.[4]

Diagram 1: Workflow for In Vitro PARP Inhibition Assay

PARP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep Prepare Serial Dilutions of 4-Bromo-2-propoxybenzamide Incubate Incubate Compound with PARP Enzyme and Histones Compound_Prep->Incubate Reagent_Prep Prepare Assay Buffer, PARP Enzyme, Histones, and Biotinylated NAD+ Reagent_Prep->Incubate Initiate Initiate Reaction with Biotinylated NAD+ Incubate->Initiate Stop_Reaction Stop Reaction Initiate->Stop_Reaction Transfer Transfer to Streptavidin- Coated Plate Stop_Reaction->Transfer Add_Strep_HRP Add Streptavidin-HRP Transfer->Add_Strep_HRP Add_Substrate Add Chemiluminescent Substrate Add_Strep_HRP->Add_Substrate Read_Plate Read Luminescence Add_Substrate->Read_Plate

Caption: Workflow for the in vitro PARP inhibition assay.

Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)

  • Objective: To determine the IC50 value of 4-Bromo-2-propoxybenzamide against PARP1.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Histone H1

    • Biotinylated NAD+

    • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • Streptavidin-coated 96-well plates (white)

    • Streptavidin-HRP conjugate

    • Chemiluminescent HRP substrate

    • Stop buffer (e.g., 20% phosphoric acid)

    • Known PARP inhibitor (e.g., Olaparib) as a positive control

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of 4-Bromo-2-propoxybenzamide (e.g., from 100 µM to 1 nM) in PARP assay buffer. Also, prepare dilutions of the positive control.

    • In a 96-well reaction plate, add 5 µL of each compound dilution. Include wells with buffer only (negative control) and positive control.

    • Add 20 µL of a solution containing PARP1 enzyme and histone H1 to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of biotinylated NAD+ solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of stop buffer.

    • Transfer 50 µL of the reaction mixture to a streptavidin-coated 96-well plate.

    • Incubate for 60 minutes at room temperature to allow binding of biotinylated histones.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of streptavidin-HRP conjugate diluted in assay buffer.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of chemiluminescent HRP substrate.

    • Immediately read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of 4-Bromo-2-propoxybenzamide relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit (sigmoidal dose-response).

Hypothetical Mechanism 2: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. The benzamide group is also found in some HDAC inhibitors.

Biochemical Assay: In Vitro HDAC Activity Assay

This assay measures the ability of 4-Bromo-2-propoxybenzamide to inhibit the deacetylation of a synthetic substrate by a purified HDAC enzyme. A common approach uses a fluorogenic substrate that becomes fluorescent upon deacetylation and subsequent development.[5][6]

Protocol 3: In Vitro HDAC1 Inhibition Assay (Fluorometric)

  • Objective: To determine the IC50 value of 4-Bromo-2-propoxybenzamide against HDAC1.

  • Materials:

    • Recombinant human HDAC1 enzyme

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (containing a protease like trypsin and an HDAC inhibitor like Trichostatin A to stop the reaction)

    • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

    • 96-well black plates

    • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

  • Procedure:

    • Prepare serial dilutions of 4-Bromo-2-propoxybenzamide in HDAC assay buffer.

    • In a 96-well black plate, add 5 µL of each compound dilution.

    • Add 35 µL of HDAC1 enzyme solution to each well.

    • Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and develop the fluorescent signal by adding 50 µL of developer solution.

    • Incubate for 15 minutes at room temperature.

    • Read the fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 value as described for the PARP assay.

Hypothetical Mechanism 3: Androgen Receptor Modulation

Some benzamide derivatives have been shown to act as androgen receptor (AR) antagonists.[7] A competitive binding assay can be employed to determine if 4-Bromo-2-propoxybenzamide can displace a known radiolabeled ligand from the AR.

Biochemical Assay: Androgen Receptor Competitive Binding Assay

Protocol 4: Androgen Receptor Competitive Binding Assay

  • Objective: To assess the binding affinity of 4-Bromo-2-propoxybenzamide to the androgen receptor.

  • Materials:

    • Purified human androgen receptor (ligand-binding domain)

    • Radiolabeled androgen (e.g., [3H]-dihydrotestosterone)

    • AR binding buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

    • Non-labeled dihydrotestosterone (for non-specific binding determination)

    • Scintillation vials and cocktail

    • Filter plates (e.g., 96-well glass fiber filters)

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of 4-Bromo-2-propoxybenzamide and non-labeled dihydrotestosterone.

    • In microcentrifuge tubes, combine the AR protein, radiolabeled androgen, and either the test compound, non-labeled androgen (for non-specific binding), or buffer (for total binding).

    • Incubate for 2-4 hours at 4°C.

    • Rapidly filter the incubation mixture through the filter plate and wash with ice-cold binding buffer to separate bound from free radioligand.

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding by 4-Bromo-2-propoxybenzamide.

    • Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are crucial for understanding how a compound affects biological processes within a living system.[8][9]

Cell Viability and Cytotoxicity Assay

An initial and fundamental assessment is to determine the effect of 4-Bromo-2-propoxybenzamide on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[9][10][11]

Diagram 2: Workflow for MTT Cell Viability Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells Seed Cells in a 96-well Plate Incubate_Cells Incubate for 24h (Cell Adherence) Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with Serial Dilutions of Compound Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for 24-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Protocol 5: MTT Cell Viability Assay

  • Objective: To determine the cytotoxic effect of 4-Bromo-2-propoxybenzamide on a selected cell line.

  • Materials:

    • Human cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

    • Spectrophotometer

  • Procedure:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

    • Prepare serial dilutions of 4-Bromo-2-propoxybenzamide in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature, protected from light.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Antimicrobial Activity Assay

Benzamide derivatives have also been investigated for their antimicrobial properties. A simple broth microdilution assay can determine the minimum inhibitory concentration (MIC) of 4-Bromo-2-propoxybenzamide against various bacterial strains.

Protocol 6: Bacterial Growth Inhibition Assay (Broth Microdilution)

  • Objective: To determine the MIC of 4-Bromo-2-propoxybenzamide against selected bacterial strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Bacterial growth medium (e.g., Mueller-Hinton Broth)

    • 96-well sterile plates

    • Spectrophotometer

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Prepare serial dilutions of 4-Bromo-2-propoxybenzamide in the growth medium in a 96-well plate.

    • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm to assess bacterial growth.

  • Data Analysis:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness: A Self-Validating System

To ensure the reliability of the generated data, each assay should incorporate appropriate controls and validation steps.

Table 2: Essential Controls for Robust Assay Development

Assay Type Positive Control Negative Control Vehicle Control Rationale
Enzyme Inhibition A known inhibitor of the target enzymeAssay buffer without inhibitorThe highest concentration of DMSO used for compound dilutionEnsures the enzyme is active and the assay can detect inhibition. Establishes the baseline for 100% activity. Ensures the solvent does not interfere with the assay.
Cell Viability A known cytotoxic agent (e.g., doxorubicin)Untreated cellsCells treated with the highest concentration of DMSOConfirms the cell line is sensitive to cytotoxic agents. Represents 100% cell viability. Accounts for any solvent-induced cytotoxicity.
Bacterial Growth No compoundMedium onlyThe highest concentration of DMSO used for compound dilutionRepresents uninhibited bacterial growth. Confirms the sterility of the medium. Ensures the solvent does not have antimicrobial activity.

Troubleshooting Common Issues:

  • High variability between replicates: This could be due to pipetting errors, inconsistent cell seeding, or temperature fluctuations.[12] Ensure proper mixing and use of calibrated pipettes.

  • False positives/negatives in biochemical assays: Compound interference (e.g., fluorescence) can be a source of error.[13] Run a counterscreen without the enzyme to identify interfering compounds.

  • Poor Z'-factor in high-throughput screens: This indicates a small separation between positive and negative controls. Optimize assay conditions such as enzyme/substrate concentrations and incubation times.

Conclusion

The application notes and protocols outlined in this document provide a robust framework for the initial characterization of 4-Bromo-2-propoxybenzamide's biological activity. By systematically evaluating its potential as a PARP inhibitor, HDAC inhibitor, androgen receptor modulator, and its general cytotoxic and antimicrobial effects, researchers can build a comprehensive biological profile of this novel compound. Adherence to the principles of scientific integrity, including the use of appropriate controls and rigorous data analysis, will ensure the generation of trustworthy and actionable data, paving the way for further preclinical development.

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Application Notes and Protocols for the Safe Handling of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Proactive Approach to Safety with Novel Compounds

4-Bromo-2-propoxybenzamide is a substituted aromatic amide whose specific toxicological and reactivity data are not extensively documented in readily available safety literature. This absence of specific data necessitates a proactive and rigorous approach to laboratory safety, grounded in a thorough understanding of the hazards associated with its constituent functional groups: a brominated aromatic ring, a propoxy ether group, and a primary benzamide. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Bromo-2-propoxybenzamide. The protocols herein are derived from established safety procedures for analogous chemical structures and are designed to foster a self-validating system of safety within the laboratory. Adherence to these guidelines is critical to mitigate potential risks and ensure a safe research environment.

Hazard Identification and Risk Assessment: A Structural Analogy Approach

A formal risk assessment is mandatory before commencing any work with 4-Bromo-2-propoxybenzamide.[1][2][3] This assessment should be documented and reviewed by the laboratory supervisor and the designated safety officer.

Known and Inferred Chemical Properties

While specific data for 4-Bromo-2-propoxybenzamide is limited, the properties of analogous compounds provide a basis for a robust safety assessment.

PropertyAnticipated CharacteristicRationale and Comparative Data
Physical State White to off-white solidAromatic amides and brominated compounds are typically solids at room temperature. For example, 4-Bromo-2-fluoro-N-methylbenzamide is a white to almost white powder or crystal.
Molecular Formula C10H12BrNO2Calculated based on chemical structure.
Molecular Weight 258.11 g/mol Calculated based on chemical structure.
Solubility Likely soluble in organic solvents like Chloroform and Methanol.4-Bromo-2-fluoro-N-methylbenzamide exhibits slight solubility in Chloroform and Methanol.[4]
Reactivity Stable under normal conditions, but may react with strong oxidizing agents.This is a common characteristic of benzamide derivatives.[4]
Hazard Classification by Analogy

Based on data from structurally similar compounds, 4-Bromo-2-propoxybenzamide should be handled as a substance with the following potential hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[5][6][7]

  • Skin Irritation: Causes skin irritation.[6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[5][6][7][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6][7]

The presence of the bromine atom also suggests that this compound should be handled with the precautions typically taken for brominated organic compounds, which can be toxic and environmentally persistent.[9]

Risk Assessment Workflow

A systematic approach to risk assessment is crucial. The following diagram outlines the logical flow for evaluating and mitigating risks associated with handling 4-Bromo-2-propoxybenzamide.

RiskAssessmentWorkflow cluster_assessment Risk Assessment cluster_mitigation Risk Mitigation cluster_review Review & Documentation A Identify Hazards (By Analogy to Similar Compounds) B Evaluate Routes of Exposure (Inhalation, Dermal, Ingestion) A->B Consider C Assess Severity & Likelihood of Harm B->C Determine D Implement Engineering Controls (Fume Hood) C->D Based on Risk Level E Define Required PPE D->E Supplement with F Develop Safe Work Procedures E->F Incorporate into G Document Assessment & Procedures F->G Formalize H Review & Update Regularly G->H Ensure Currency

Caption: Risk Assessment and Mitigation Workflow.

Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All work involving the handling of solid 4-Bromo-2-propoxybenzamide or its solutions must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10]

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of any potential vapors or dust.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE): Essential for Personal Safety

Appropriate PPE must be worn at all times when handling 4-Bromo-2-propoxybenzamide.[9][12]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[9][12]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Gloves should be inspected before use and changed immediately if contaminated.

  • Protective Clothing: A flame-resistant laboratory coat must be worn and buttoned.

  • Respiratory Protection: For procedures with a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be necessary, based on the risk assessment.[10]

Safe Handling and Storage Procedures

Handling
  • Weighing: Weigh the solid compound in a fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolution: Add the solid to the solvent slowly and stir to dissolve. Avoid heating solutions outside of a controlled reflux apparatus.

  • Transfers: Use a funnel for transferring solutions to prevent spills.

Storage
  • Container: Store 4-Bromo-2-propoxybenzamide in a tightly sealed, clearly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Inventory: Maintain an accurate inventory of the compound.

Emergency Procedures: Preparedness is Key

In the event of an emergency, call for help immediately.[13]

Spills
  • Minor Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a labeled waste container. Clean the spill area with soap and water.

  • Major Spill: Evacuate the area and prevent entry. Contact the institution's emergency response team.

Fire
  • Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread the contamination.

Personal Exposure

The following diagram outlines the immediate steps to take in case of personal exposure.

EmergencyResponse cluster_actions Immediate Actions cluster_firstaid First Aid Procedures Start Exposure Event A Remove from Exposure Source Start->A B Remove Contaminated Clothing A->B C Initiate First Aid B->C D_skin Skin Contact: Flush with water for 15+ minutes E_eye Eye Contact: Flush with water for 15+ minutes F_inhale Inhalation: Move to fresh air G_ingest Ingestion: Seek immediate medical attention H Seek Professional Medical Attention D_skin->H E_eye->H F_inhale->H G_ingest->H

Caption: Personal Exposure Emergency Response.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[14][15] Remove contaminated clothing while rinsing.[14][15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[16] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Waste Disposal

All waste containing 4-Bromo-2-propoxybenzamide must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Collect waste in a designated, labeled, and sealed container.

Protocol for a Typical Laboratory Application: Amide Synthesis

This protocol outlines the safe handling of 4-Bromo-2-propoxybenzamide in a typical amide synthesis reaction.[][18][19][20][21]

Materials and Equipment
  • 4-Bromo-2-propoxybenzamide

  • Appropriate solvents and reagents

  • Round-bottom flask and magnetic stirrer

  • Condenser and heating mantle

  • Chemical fume hood

  • Required PPE

Step-by-Step Procedure
  • Preparation: Don all required PPE. Ensure the fume hood is functioning correctly.

  • Weighing: In the fume hood, weigh the required amount of 4-Bromo-2-propoxybenzamide and other solid reagents into separate, labeled containers.

  • Reaction Setup: Assemble the reaction apparatus in the fume hood.

  • Charging the Reactor: Add the solvent to the reaction flask, followed by the 4-Bromo-2-propoxybenzamide and other reagents.

  • Running the Reaction: Start the stirrer and begin heating if required. Monitor the reaction progress.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully, if necessary. Perform extractions and washes in the fume hood.

  • Purification: Purify the product using appropriate techniques (e.g., chromatography, recrystallization) within the fume hood.

  • Waste Disposal: Collect all waste streams in appropriately labeled containers for hazardous waste disposal.

Conclusion: A Culture of Safety

The safe handling of novel compounds like 4-Bromo-2-propoxybenzamide is paramount in a research setting. By adopting a proactive, risk-based approach grounded in the principles of chemical analogy and established safety protocols, researchers can mitigate potential hazards and foster a strong culture of safety. Continuous review and adaptation of these procedures in light of new information are essential for ongoing laboratory safety.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient synthesis of 4-Bromo-2-propoxybenzamide.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of 4-Bromo-2-propoxybenzamide, offering a systematic approach to problem-solving.

Problem 1: Low or No Product Yield

A diminished or absent yield of 4-Bromo-2-propoxybenzamide is a frequent challenge. The root cause often lies in the reaction setup, reagent quality, or reaction conditions.

Diagnostic Workflow:

G start Low/No Yield Observed check_reagents 1. Verify Starting Material and Reagent Quality - Purity of 4-bromo-2-propoxybenzoic acid - Anhydrous solvent conditions - Activity of coupling agent start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Temperature control - Reaction time - Inert atmosphere check_reagents->check_conditions Reagents OK reagent_sol reagent_sol check_reagents->reagent_sol Issue Found check_workup 3. Assess Work-up and Purification Procedure - pH adjustment during extraction - Proper phase separation - Choice of chromatography conditions check_conditions->check_workup Conditions OK conditions_sol conditions_sol check_conditions->conditions_sol Issue Found troubleshoot_coupling 4. Optimize Coupling Strategy - Screen different coupling agents - Vary stoichiometry - Additives (e.g., HOBt, DMAP) check_workup->troubleshoot_coupling Work-up OK workup_sol workup_sol check_workup->workup_sol Issue Found coupling_sol coupling_sol troubleshoot_coupling->coupling_sol Further Optimization

In-Depth Analysis and Solutions:

  • Starting Material Integrity: The purity of the starting material, 4-bromo-2-propoxybenzoic acid, is paramount. Impurities can interfere with the reaction. Consider purification of the carboxylic acid by recrystallization if its purity is questionable. The synthesis of this precursor can be achieved by Williamson ether synthesis from commercially available 4-bromo-2-hydroxybenzoic acid.

  • Amide Coupling Efficiency: The formation of the amide bond is the critical step. The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures due to the poor leaving group nature of the hydroxyl group and the potential for an acid-base reaction to form a non-reactive carboxylate salt.[1] The use of a coupling agent is essential to activate the carboxylic acid.

    • Choice of Coupling Agent: For sterically hindered substrates like 4-bromo-2-propoxybenzoic acid, where the ortho-propoxy group can impede the approach of the amine, standard coupling agents like DCC or EDC may be sluggish.[2][3] More potent coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective.

Coupling AgentAdvantagesDisadvantages
EDC/HOBt Readily available, water-soluble byproducts.May be less effective for sterically hindered substrates.
HATU High reactivity, fast reaction times, good for hindered systems.More expensive, potential for side reactions if not used correctly.
PyBOP Effective for hindered systems, less allergenic than HBTU.Can be moisture sensitive, produces phosphonamide byproducts.
  • Solvent and Temperature: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used. Ensure the solvent is thoroughly dried, as water will hydrolyze the activated carboxylic acid intermediate. The reaction is often started at a lower temperature (0 °C) to control the initial activation step and then allowed to warm to room temperature.

Problem 2: Presence of Significant Impurities in the Crude Product

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis of the crude product indicates the formation of side products.

Common Impurities and Their Origins:

  • Unreacted Starting Material: Incomplete reaction is a common source of impurity. This can be addressed by increasing the reaction time, temperature, or the equivalents of the coupling agent and amine.

  • N-acylurea byproduct: When using carbodiimide coupling agents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. This is more prevalent with sterically hindered carboxylic acids and can be minimized by the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), which trap the O-acylisourea to form a more reactive activated ester.

  • Epimerization: If the amine component is chiral, racemization can occur. Using additives like HOBt can help to suppress this side reaction.

Purification Strategies:

  • Aqueous Work-up: A standard aqueous work-up is crucial for removing the bulk of the water-soluble byproducts. This typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid, and finally a brine wash.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method.[4][5] A solvent screen should be performed to identify a suitable solvent or solvent system.

  • Column Chromatography: For closely related impurities, flash column chromatography is often necessary. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar one is typically effective.

II. Frequently Asked Questions (FAQs)

Q1: What is the first step in synthesizing 4-Bromo-2-propoxybenzamide?

The synthesis begins with the preparation of the precursor, 4-bromo-2-propoxybenzoic acid. A common route is the Williamson ether synthesis, starting from 4-bromo-2-hydroxybenzoic acid and a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base such as potassium carbonate.

Q2: How does the ortho-propoxy group affect the amidation reaction?

The ortho-propoxy group can present a steric challenge, potentially slowing down the rate of the amide bond formation.[2][3] This steric hindrance makes the choice of a highly reactive coupling agent, such as HATU or PyBOP, more critical for achieving a good yield. The alkoxy group is also an electron-donating group, which can influence the reactivity of the aromatic ring, though its effect on the carboxylic acid's reactivity in amide coupling is generally less significant than the steric effect.[6]

Q3: What is the role of a base, such as triethylamine or DIPEA, in the reaction?

A non-nucleophilic organic base is typically added to the reaction mixture to neutralize the acidic byproduct generated during the activation of the carboxylic acid (e.g., HCl from EDC.HCl). This prevents the protonation and deactivation of the amine nucleophile.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, the disappearance of the limiting reagent and the appearance of the product spot/peak can be tracked.

Q5: What are the safety considerations when working with the reagents for this synthesis?

  • Coupling Agents: Many coupling agents are skin irritants and sensitizers. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF and DCM are hazardous. Work in a well-ventilated fume hood.

  • Bromo-compounds: Organic bromine compounds can be lachrymatory and irritants. Handle with care.

III. Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-2-propoxybenzoic Acid

G start Start: 4-bromo-2-hydroxybenzoic acid add_reagents Add K2CO3, 1-iodopropane, and DMF start->add_reagents heat Heat to 60-70 °C add_reagents->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous work-up: - Dilute with water - Acidify with HCl - Extract with ethyl acetate monitor->workup Reaction complete purify Purify by recrystallization or chromatography workup->purify product Product: 4-Bromo-2-propoxybenzoic acid purify->product

Step-by-Step Methodology:

  • To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Add 1-iodopropane (1.2 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with 1M HCl until a precipitate forms.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Protocol 2: Optimized Amidation to form 4-Bromo-2-propoxybenzamide

Step-by-Step Methodology:

  • Dissolve 4-bromo-2-propoxybenzoic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of the desired amine (1.2 eq) in the reaction solvent.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

IV. References

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate.

  • 4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. (n.d.). Google Patents. Retrieved January 27, 2026, from

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2025). ResearchGate.

  • Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis. (2023). ResearchGate.

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. (2023). ACS Publications.

  • A Coupling of Benzamides and Donor/Acceptor Diazo–Compounds to form γ-Lactams via Rh(III)–Catalyzed C–H Activation. (2014). PMC.

  • 4-Bromo-N-(2-nitrophenyl)benzamide. (n.d.). ResearchGate.

  • A kind of preparation method of 4- bromobenzoic acids. (n.d.). Google Patents. Retrieved January 27, 2026, from

  • Synthesis - General tips for improving yield? (2020). Reddit.

  • 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses. Retrieved January 27, 2026, from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Troubleshooting Low DNA Yield From Plasmid Preps. (n.d.). VectorBuilder. Retrieved January 27, 2026, from [Link]

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). University of Dundee.

  • Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

  • Benzamides: Sulpiride. (n.d.). Pharmaguideline. Retrieved January 27, 2026, from [Link]

  • Ortho-Alkoxy-benzamide Directed Formation of a Single Crystalline Hydrogen-bonded Crosslinked Organic Framework and Its Boron Trifluoride Uptake and Catalysis | Request PDF. (n.d.). ResearchGate.

  • Reaction scheme for the synthesis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). ResearchGate.

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora.

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks.

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry.

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024). Malaysian Journal of Analytical Sciences.

Sources

preventing side reactions in benzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamide?

A1: The three most prevalent methods for synthesizing benzamide are:

  • From Benzoyl Chloride: The reaction of benzoyl chloride with ammonia or an amine, often under Schotten-Baumann conditions.[1] This is a widely used laboratory method.[2]

  • From Benzoic Acid using Coupling Agents: Carboxylic acids can be coupled with amines using reagents like dicyclohexylcarbodiimide (DCC).[3][4]

  • From Benzonitrile: The hydrolysis of benzonitrile, typically under acidic or basic conditions.[5]

Q2: What are the primary side reactions to be aware of during benzamide synthesis from benzoyl chloride?

A2: The two most common side reactions are the hydrolysis of the benzoyl chloride starting material and the over-acylation of the newly formed benzamide, leading to the formation of N-benzoylbenzamide.[2] Both of these side reactions can significantly reduce the yield and purity of the desired product.[2]

Q3: My reaction with benzoyl chloride is giving a low yield and I see a significant amount of benzoic acid. What is causing this?

A3: The presence of benzoic acid indicates that your benzoyl chloride is hydrolyzing.[5] Benzoyl chloride is highly reactive towards water.[2][5] This side reaction consumes your starting material and complicates purification.[5] To prevent this, ensure that your solvent and amine are scrupulously dry (anhydrous) and that the reaction is protected from atmospheric moisture, for example by using a drying tube or running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Q4: What is over-acylation and how can I prevent it?

A4: Over-acylation, also known as diacylation, is the reaction of the newly formed benzamide with another molecule of benzoyl chloride to produce N-benzoylbenzamide.[2] This is more likely to occur if a large excess of benzoyl chloride is used or if the reaction temperature is too high.[2] To prevent this, it is recommended to add the benzoyl chloride slowly and in a controlled manner to the amine solution, ensuring that it reacts with the primary amine before it can react with the product benzamide.[2] Maintaining a lower reaction temperature is also beneficial.[2]

Q5: What are Schotten-Baumann conditions and why are they useful?

A5: Schotten-Baumann conditions refer to the use of a two-phase solvent system, typically an organic solvent (like dichloromethane or diethyl ether) and water, with a base (like aqueous sodium hydroxide).[5][6] This is particularly useful for reactions of amines with acid chlorides.[5] The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing it from protonating the amine starting material and rendering it unreactive.[5][7] The starting materials and the desired amide product remain in the organic phase.[5]

Q6: I'm using a carbodiimide coupling agent like DCC and getting a significant amount of an insoluble byproduct. What is it and how can I avoid it?

A6: The insoluble byproduct is likely N-acylurea, formed from the rearrangement of the O-acylisourea intermediate.[8][9] This is a common side reaction in carbodiimide-mediated couplings. To minimize its formation, you can add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[5][9] These additives react with the O-acylisourea intermediate to form an active ester which is more stable and less prone to rearrangement but still reactive enough to form the desired amide.[5]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction in Benzamide Synthesis from Benzoyl Chloride
Potential Cause Troubleshooting & Optimization
1. Hydrolysis of Benzoyl Chloride Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture with a drying tube or by running it under an inert atmosphere (N₂ or Ar).[5]
2. Amine Protonation The reaction of benzoyl chloride with an amine generates HCl, which can protonate the starting amine, making it non-nucleophilic.[7] Use a base, such as aqueous NaOH (Schotten-Baumann conditions) or pyridine, to neutralize the HCl as it forms.[7][10]
3. Insufficient Mixing In a biphasic Schotten-Baumann reaction, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, ensuring efficient reaction.[7]
4. Low Reaction Temperature While low temperatures can minimize some side reactions, they can also slow down the desired reaction. If the reaction is incomplete, consider allowing it to warm to room temperature or gently heating it after the initial addition of benzoyl chloride.
5. Steric Hindrance If either the amine or the acyl chloride is sterically hindered, the reaction rate may be significantly reduced. In such cases, prolonged reaction times or heating may be necessary. Consider using a less hindered activating agent if possible.
Issue 2: Formation of N-Acylurea Byproduct in Carbodiimide Coupling Reactions
Potential Cause Troubleshooting & Optimization
1. Rearrangement of O-Acylisourea Intermediate The primary cause is the intramolecular rearrangement of the highly reactive O-acylisourea intermediate to the more stable but unreactive N-acylurea.[8][9]
2. Slow Nucleophilic Attack by Amine If the amine is a poor nucleophile (e.g., sterically hindered or electron-deficient), the O-acylisourea intermediate has more time to rearrange.
Solution 1: Use of Additives Add 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture.[5][9] These additives intercept the O-acylisourea to form an active ester, which is less prone to rearrangement but still readily reacts with the amine.
Solution 2: Solvent Choice The choice of solvent can influence the rate of the rearrangement. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly used.
Solution 3: Temperature Control Running the reaction at lower temperatures (e.g., 0 °C) can sometimes reduce the rate of the rearrangement side reaction more than the desired amidation.

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride under Schotten-Baumann Conditions
  • In a conical flask, dissolve the amine in a suitable organic solvent (e.g., dichloromethane).

  • Add an aqueous solution of a base, typically 10% sodium hydroxide.[10]

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride to the vigorously stirred biphasic mixture.[11] The reaction is exothermic, so maintain the temperature below 10 °C.[12]

  • After the addition is complete, continue stirring for an additional 15-20 minutes.[11]

  • The benzamide product will precipitate as a white solid.[11]

  • Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic salts.[5]

  • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain purified benzamide.[5]

Protocol 2: Minimizing N-Acylurea Formation in DCC Coupling
  • Dissolve the carboxylic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Add the amine (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Benzamide Synthesis

G start Start Benzamide Synthesis check_yield Low Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity Yes end_success Successful Synthesis check_yield->end_success No hydrolysis Benzoic Acid Present? check_purity->hydrolysis Yes incomplete_reaction Starting Material Remaining? check_purity->incomplete_reaction No over_acylation N-Benzoylbenzamide Present? hydrolysis->over_acylation No dry_reagents Use Anhydrous Conditions Protect from Moisture hydrolysis->dry_reagents Yes n_acylurea N-Acylurea Present? over_acylation->n_acylurea No control_stoichiometry Use Stoichiometric Benzoyl Chloride Slow Addition over_acylation->control_stoichiometry Yes n_acylurea->incomplete_reaction No add_hobt Add HOBt/HOAt n_acylurea->add_hobt Yes optimize_conditions Increase Reaction Time/Temperature incomplete_reaction->optimize_conditions Yes end_fail Re-evaluate Synthetic Route incomplete_reaction->end_fail No dry_reagents->start add_base Use Stoichiometric Base (e.g., NaOH, Pyridine) add_base->start control_stoichiometry->start add_hobt->start optimize_conditions->start

Caption: Troubleshooting workflow for common issues in benzamide synthesis.

Reaction Pathways: Desired Product vs. Side Products

G cluster_reactants Reactants cluster_products Products Benzoyl Chloride Benzoyl Chloride Benzamide Benzamide Benzoyl Chloride->Benzamide + Amine (Desired Reaction) Benzoic Acid Benzoic Acid Benzoyl Chloride->Benzoic Acid + H₂O (Hydrolysis) Amine Amine N-Benzoylbenzamide N-Benzoylbenzamide Benzamide->N-Benzoylbenzamide + Benzoyl Chloride (Over-acylation)

Caption: Key reaction pathways in benzamide synthesis from benzoyl chloride.

References

  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
  • AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. (n.d.).
  • minimizing side product formation in benzamide synthesis - Benchchem. (n.d.).
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - NIH. (n.d.).
  • identifying and minimizing side reactions in benzamide synthesis - Benchchem. (n.d.).
  • CN105541656A - Preparation method of benzamide - Google Patents. (n.d.).
  • Synthesis of Benzamide - YouTube. (2020).
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem. (n.d.).
  • mechanism of amide formation with DCC - YouTube. (2013).
  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. (n.d.).
  • Acid-Amine Coupling using DCC - Organic Synthesis. (n.d.).
  • Schotten–Baumann reaction - Wikipedia. (n.d.).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.).
  • Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020).

Sources

improving the purity of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex purification challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals working with 4-Bromo-2-propoxybenzamide. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the purification process. This guide is structured to empower you with the expertise to troubleshoot and optimize your experiments effectively, ensuring the highest possible purity for your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust purification strategy for 4-Bromo-2-propoxybenzamide.

Q1: What are the most common impurities I can expect during the synthesis of 4-Bromo-2-propoxybenzamide?

A1: The impurity profile is intrinsically linked to the synthetic route. The most common method is the amidation of 4-bromo-2-propoxybenzoic acid.

  • Key Impurities from Amidation Route:

    • Unreacted Starting Material: 4-bromo-2-propoxybenzoic acid.

    • Coupling Reagent Byproducts: If using peptide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), byproducts such as EDU (1-ethyl-3-(3-dimethylaminopropyl)urea) are common and can be challenging to remove.[1][2]

    • Over-brominated or Isomeric Species: If bromination is a late-stage step in your synthesis, you may encounter di-brominated products or other constitutional isomers.[3][4]

    • Hydrolysis Product: The starting carboxylic acid can also be an impurity if the amide hydrolyzes during workup or storage.

Q2: What are the primary analytical techniques for assessing the purity of my compound?

A2: A multi-technique approach is always recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting impurities at very low levels. A purity level of >98% is often determined by HPLC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity of your primary compound and identifying any structurally similar impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurity peaks seen in HPLC by providing molecular weight information.

Q3: Should I start with recrystallization or column chromatography for initial purification?

A3: The choice depends on the scale and initial purity of your crude material.

  • Recrystallization: This is the preferred method for large-scale, initial purification, especially if your crude product is >85-90% pure. It is cost-effective and can efficiently remove minor impurities.[6] Aromatic amides, while sometimes challenging, are good candidates for recrystallization.[7][8]

  • Flash Column Chromatography: This is the method of choice for complex mixtures with multiple, closely-related impurities or for obtaining very high purity (>99.5%) on a smaller scale.[9]

Part 2: In-Depth Troubleshooting Guide

This section tackles specific experimental issues in a problem-solution format, focusing on the causality behind each troubleshooting step.

Recrystallization Challenges

Q4: I've dissolved my crude 4-Bromo-2-propoxybenzamide in a hot solvent, but it won't crystallize upon cooling. What's wrong?

A4: This is a common issue related to supersaturation and solvent choice.

  • Causality: Crystallization requires the solution to be supersaturated upon cooling. If the compound remains soluble even at low temperatures, or if nucleation is inhibited, no crystals will form.

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide a surface for crystal formation.

    • Add a Seed Crystal: If you have a small amount of pure material, add a single tiny crystal to the cooled solution.

    • Reduce Solvent Volume: Gently evaporate some of the solvent and allow the solution to cool again. You may have used too much solvent initially.

    • Re-evaluate Your Solvent: The chosen solvent may be too good. A suitable recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.

Q5: My compound is "oiling out" instead of forming solid crystals. How can I resolve this?

A5: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent system. The compound comes out of solution as a liquid phase.

  • Causality: This often happens when a solution is cooled too quickly or the solvent is too nonpolar for the compound.

  • Troubleshooting Steps:

    • Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Then, allow it to cool much more slowly. Insulating the flask can help.

    • Add More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the mixture and re-dissolve the oil, then cool slowly.

    • Change Solvent System: Use a more polar solvent or a mixed-solvent system. For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often effective.[6]

Chromatography Hurdles

Q6: My compound streaks badly on the silica gel column, leading to poor separation and low yield. Why is this happening?

A6: Streaking (or tailing) on silica gel is typically caused by strong interactions between the compound and the stationary phase.

  • Causality: The amide functional group in 4-Bromo-2-propoxybenzamide is polar and can engage in strong hydrogen bonding with the acidic silanol groups (Si-OH) on the silica surface. This causes some molecules to "stick" and elute slowly, resulting in a streak.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate). This helps to compete with the silica for binding to your compound, allowing it to move more freely down the column.

    • Add a Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to the eluent.

      • Triethylamine: A basic modifier will deprotonate the acidic silanol groups, reducing their interaction with your compound.

      • Acetic Acid: If your compound has basic impurities, adding a small amount of acid can help protonate them and improve separation.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase (C18) column if streaking persists.

Q7: I can't separate my product from an impurity with a very similar Rf value. What are my options?

A7: Separating closely-related compounds requires optimizing chromatographic selectivity.

  • Causality: Compounds with similar structures and polarities will migrate at nearly the same rate in a given eluent system.

  • Troubleshooting Steps:

    • Fine-tune the Mobile Phase: Switch to a different solvent system with different selectivities. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol. The different intermolecular interactions can often resolve overlapping spots.

    • Use a High-Performance Column: Employ a column packed with smaller silica particles (e.g., 25-40 µm) for higher resolution.

    • Perform Preparative HPLC: For the highest level of purity, preparative HPLC is the ultimate solution, offering significantly better resolving power than flash chromatography.

Part 3: Key Experimental Protocols & Data

Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction

This protocol is essential for removing unreacted 4-bromo-2-propoxybenzoic acid before further purification.

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The deprotonated carboxylic acid salt will move into the aqueous (bottom) layer.

  • Drain the aqueous layer.

  • Repeat the wash (steps 3-6) one more time.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10][11]

Protocol 2: Purification by Recrystallization

This protocol provides a general workflow for recrystallizing 4-Bromo-2-propoxybenzamide.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room and elevated temperatures.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to the crude material. Heat the mixture to boiling (using a water bath or heating mantle) while stirring, adding just enough solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

SolventPolarityBoiling Point (°C)Comments
IsopropanolPolar Protic82.6Often a good starting point for aromatic compounds.
AcetonitrilePolar Aprotic81.6Can give very good results for amides.[6]
Ethyl AcetateMid-Polarity77.1Good for compounds of intermediate polarity.
TolueneNonpolar110.6Useful if the compound is less polar.

Part 4: Visualization of Workflows and Concepts

Diagram 1: Potential Impurity Sources in Synthesis

This diagram illustrates the origin of common impurities from a typical amidation reaction.

G Acid 4-Bromo-2-propoxybenzoic Acid Product 4-Bromo-2-propoxybenzamide (Target) Acid->Product Forms Impurity1 Unreacted Acid Acid->Impurity1 Remains Impurity3 Side Product (e.g., Isomer) Acid->Impurity3 From Amine Ammonia / Amine Amine->Product Coupling Coupling Agent (e.g., EDCI) Coupling->Product Mediates Impurity2 Coupling Byproduct (e.g., EDU) Coupling->Impurity2 Forms

Caption: Origin of impurities during synthesis.

Diagram 2: Purification Strategy Decision Tree

This flowchart guides the selection of an appropriate purification method based on the characteristics of the crude product.

G start Crude Product purity_check Assess Purity (HPLC/TLC) start->purity_check acidic_check Acidic/Basic Impurities? purity_check->acidic_check lle Liquid-Liquid Extraction (LLE) acidic_check->lle Yes high_purity >90% Pure? acidic_check->high_purity No lle->high_purity recrystallize Recrystallization high_purity->recrystallize Yes chromatography Flash Chromatography high_purity->chromatography No final_product Pure Product (>99%) recrystallize->final_product chromatography->final_product

Caption: Decision tree for purification method selection.

References

  • Organic Syntheses Procedure, n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses. Available at: [Link]

  • Google Patents, CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde. Google Patents.
  • ResearchGate, What is the best technique for amide purification?. ResearchGate. Available at: [Link]

  • Google Patents, US3303224A - Bromination of aromatic compounds. Google Patents.
  • ResearchGate, Bromination of Deactivated Aromatic Compounds. ResearchGate. Available at: [Link]

  • University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]

  • Organic Syntheses Procedure, preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Available at: [Link]

  • Dutscher, Protein purification troubleshooting guide. Dutscher. Available at: [Link]

  • Organic Chemistry Portal, Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

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  • PubMed, Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. PubMed. Available at: [Link]

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  • MDPI, Importance and Involvement of Imidazole Structure in Current and Future Therapy. MDPI. Available at: [Link]

  • American Chemical Society, Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. ACS Publications. Available at: [Link]

  • PubMed Central, Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available at: [Link]

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Technical Support Center: Synthesis of Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of halogenated benzamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of these important synthetic transformations.

Introduction: The Synthetic Challenge

Halogenated benzamides are a cornerstone of medicinal chemistry and materials science. The introduction of halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. However, the synthesis of these compounds is often fraught with challenges, including low yields, competing side reactions, and difficulties in purification and achieving the desired regioselectivity. This guide provides a structured approach to understanding and overcoming these common hurdles.

Frequently Asked Questions (FAQs)

Amide Bond Formation

Q1: I am getting a low yield in my Schotten-Baumann reaction to form a halogenated benzamide. What are the likely causes?

A1: Low yields in the Schotten-Baumann reaction are frequently due to two main issues: hydrolysis of the acyl chloride and protonation of the amine.[1]

  • Hydrolysis of the Acyl Chloride: Halogenated benzoyl chlorides are highly reactive and susceptible to hydrolysis by water, forming the unreactive benzoic acid. Ensure all your glassware is oven-dried and your solvents are anhydrous. The reaction should be protected from atmospheric moisture, for instance by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Protonation: The reaction generates hydrochloric acid (HCl), which can protonate your starting amine, rendering it non-nucleophilic.[2] A base, typically aqueous sodium hydroxide or pyridine, is essential to neutralize the HCl as it is formed.[3] Ensure you are using a sufficient excess of base and that the mixing is vigorous enough to ensure the amine in the organic phase reacts with the base in the aqueous phase.

Q2: When using a coupling reagent like DCC for my amide bond formation, I observe a significant amount of a white, insoluble precipitate that is not my product. What is this and how can I avoid it?

A2: The precipitate is likely N-acylurea, a common byproduct in carbodiimide-mediated couplings. It is formed by the rearrangement of the O-acylisourea intermediate. To suppress the formation of N-acylurea, you can add 1-hydroxybenzotriazole (HOBt) to the reaction mixture. HOBt traps the O-acylisourea to form an active ester, which is more reactive towards the amine and less prone to rearrangement.

Q3: How do electron-withdrawing halogen substituents on my aniline affect the amide coupling reaction?

A3: Electron-withdrawing groups, such as halogens, decrease the nucleophilicity of the aniline nitrogen. This can significantly slow down the rate of the amide bond formation. For anilines with multiple halogen substituents or strongly deactivating groups, you may need to use more forcing reaction conditions, such as higher temperatures or more reactive coupling reagents (e.g., HATU or COMU).[4][5]

Halogenation

Q4: I am trying to brominate my benzamide using Br₂ and a Lewis acid, but I am getting a mixture of ortho and para isomers. How can I improve the regioselectivity?

A4: The amide group is an ortho-, para-director. Achieving high regioselectivity can be challenging. The choice of solvent can significantly influence the ortho/para ratio. For instance, in the bromination of some substituted anilines with N-bromosuccinimide (NBS), less polar solvents can favor para-substitution, while more polar solvents can increase the proportion of the ortho-isomer.[6] For highly selective ortho-halogenation, consider a directed C-H activation approach using a palladium catalyst.[7][8]

Q5: I am observing over-halogenation of my benzamide, leading to di- or tri-halogenated byproducts. How can I prevent this?

A5: Over-halogenation occurs when the mono-halogenated product is more reactive than the starting material. To minimize this, you can try the following:

  • Stoichiometry: Use a stoichiometric amount or a slight deficiency of the halogenating agent.

  • Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration.

  • Lower Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and improve selectivity.

Purification

Q6: My halogenated benzamide is an oil and won't crystallize. What should I do?

A6: Oiling out is a common problem in crystallization.[9] Here are a few techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure product, add it to the oil to act as a seed crystal.

  • Solvent Change: Remove the current solvent and try recrystallizing from a different solvent system. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective. For example, you could dissolve the oil in a minimum amount of hot ethanol and then slowly add water until the solution becomes cloudy.[10]

Q7: How can I separate a mixture of ortho- and para-isomers of a halogenated benzamide?

A7: The separation of constitutional isomers can be challenging.

  • Recrystallization: Isomers often have different solubilities in a given solvent. Careful fractional crystallization, where the less soluble isomer crystallizes out first, can be effective. This may require screening several solvent systems.

  • Column Chromatography: If recrystallization is ineffective, column chromatography is a reliable method for separating isomers.[11] You will need to determine a suitable eluent system that provides good separation on a thin-layer chromatography (TLC) plate first.

Troubleshooting Guides

Low Yield in Halogenated Benzamide Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Hydrolysis of acyl chloride.2. Amine is protonated by HCl byproduct.3. Insufficient mixing in a biphasic system.4. Poor quality of starting materials.1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.2. Ensure an adequate amount of base (e.g., 10% NaOH solution or pyridine) is present to neutralize the HCl.[2]3. Vigorously stir the reaction mixture.4. Check the purity of your starting materials by NMR or melting point.
Product is an oil, not a solid 1. Presence of impurities.2. Product has a low melting point.1. Try to induce crystallization by scratching the flask or seeding.2. Isolate the oil by extraction, dry it, and attempt recrystallization from a suitable solvent system (e.g., ethanol/water).[9]
Formation of N-acylurea byproduct with DCC Rearrangement of the O-acylisourea intermediate.Add 1-hydroxybenzotriazole (HOBt) to the reaction mixture to suppress N-acylurea formation.
Over-halogenation The mono-halogenated product is more reactive than the starting material.Use a stoichiometric amount or a slight deficiency of the halogenating agent. Add the halogenating agent slowly at a low temperature.
Purification Challenges
Symptom Possible Cause(s) Suggested Solution(s)
Difficulty separating ortho/para isomers Similar physical properties of the isomers.1. Attempt fractional recrystallization from various solvent systems.2. Use column chromatography with a carefully optimized eluent system.[11]
Compound "oils out" during recrystallization The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.1. Re-heat the solution to dissolve the oil, then add more of the good solvent and allow to cool slowly.2. Try a different solvent with a lower boiling point.
Poor recovery from recrystallization The compound is too soluble in the cold solvent.1. Ensure you are using the minimum amount of hot solvent to dissolve the compound.2. Cool the solution in an ice bath to maximize precipitation.3. Try a two-solvent system where the compound is less soluble.[10]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichlorobenzamide via the Schotten-Baumann Reaction

This protocol describes the synthesis of 2,4-dichlorobenzamide from 2,4-dichlorobenzoyl chloride and aqueous ammonia.

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Deionized water

  • Ethanol

Procedure:

  • In a fume hood, carefully add 5.0 g of 2,4-dichlorobenzoyl chloride to a 100 mL beaker.

  • Slowly, and with constant stirring, add 25 mL of concentrated aqueous ammonia to the beaker. A white precipitate will form immediately.

  • Continue stirring for 10-15 minutes to ensure the reaction is complete.

  • Filter the white precipitate using a Büchner funnel and wash with several portions of cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Expected Yield: 85-95%

Protocol 2: Palladium-Catalyzed Ortho-Bromination of N-Arylbenzamide

This protocol is a general procedure for the directed ortho-bromination of an N-arylbenzamide.

Materials:

  • N-Arylbenzamide

  • N-Bromosuccinimide (NBS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the N-arylbenzamide (1.0 mmol), NBS (1.2 mmol), and Pd(OAc)₂ (0.05 mmol).

  • Add dry DCE (5 mL) and trifluoroacetic acid (1.0 mmol).

  • Heat the reaction mixture at 80 °C for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Amide Bond Formation via Schotten-Baumann Reaction

Schotten_Baumann cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products AcylChloride R-COCl (Acyl Chloride) NucleophilicAttack Nucleophilic Attack of Amine on Carbonyl AcylChloride->NucleophilicAttack Amine R'-NH₂ (Amine) Amine->NucleophilicAttack Base NaOH (Base) Deprotonation Deprotonation by Base Base->Deprotonation Abstracts Proton TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms ChlorideElimination Elimination of Chloride Ion TetrahedralIntermediate->ChlorideElimination Collapses ChlorideElimination->Deprotonation Salt NaCl ChlorideElimination->Salt with Na⁺ Amide R-CONH-R' (Amide) Deprotonation->Amide Water H₂O Deprotonation->Water with H⁺

Caption: Schotten-Baumann reaction workflow.

Palladium-Catalyzed Ortho-C-H Halogenation

Pd_Catalyzed_Halogenation Benzamide Benzamide C-H Activation C-H Activation Benzamide->C-H Activation Pd(II) Catalyst Pd(II) Catalyst Pd(II) Catalyst->C-H Activation Palladacycle Intermediate Palladacycle Intermediate C-H Activation->Palladacycle Intermediate Forms HX HX C-H Activation->HX Byproduct Oxidative Addition Oxidative Addition Palladacycle Intermediate->Oxidative Addition Pd(IV) Intermediate Pd(IV) Intermediate Oxidative Addition->Pd(IV) Intermediate Forms Reductive Elimination Reductive Elimination Pd(IV) Intermediate->Reductive Elimination Reductive Elimination->Pd(II) Catalyst Regenerates Halogenated Benzamide Halogenated Benzamide Reductive Elimination->Halogenated Benzamide Product NXS N-X-Succinimide (NXS) NXS->Oxidative Addition Halogen Source

Caption: Palladium-catalyzed ortho-C-H halogenation cycle.

References

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]

  • Hsueh, C. C., & Chen, B. Y. (2007). Comparative study on reaction selectivity of azo dye decolorization by Pseudomonas luteola.
  • Sathee NEET. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

  • Simple Chem. (2021). Schotten-Baumann Reaction and its Mechanism. [Link]

  • Mitsui, C., Kitahara, Y., & Itami, K. (2017). Palladium-Catalyzed ortho-Selective C–H Chlorination of Benzamide Derivatives under Anodic Oxidation Conditions. The Journal of Organic Chemistry, 82(15), 8235–8242.
  • Shimizu, Y., & Itami, K. (2017). Palladium-Catalyzed ortho-Selective C–H Chlorination of Benzamide Derivatives under Anodic Oxidation Conditions. The Journal of Organic Chemistry, 82(15), 8235-8242.
  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. [Link]

  • Google Patents. (n.d.).
  • Zhang, Y., & Li, J. (2024). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. PubMed.
  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • von Sonntag, C., & Schuchmann, H. P. (1992).
  • University of California, Davis. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Murugan, P. (2022). How to recrystallize an oily compound after column chromatography?
  • Moody, C. J., & Rzepa, H. S. (2017). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Daugulis, O. (2009).
  • Lee, T. J., & Chiu, K. L. (2020).
  • Google Patents. (n.d.). Preparation method of 2,4-dichlorobenzoyl chloride.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Wang, X., Chen, X., Qi, L., Ma, X., Zhou, Y., Jiang, X., & Zhu, W. (2020). Halogenation of Unsaturated Amides: Synthesis of Halogenated (Spiro)Oxazolines.
  • Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?[Link]

  • University of Babylon. (n.d.). EXPERIMENT (3) Recrystallization. [Link]

  • Al-Juboori, F. A. (2009). Solid state nuclear bromination with N-bromosuccinimide. Part 2. Experimental and theoretical studies of reactions with some substituted benzaldehydes.
  • Pace, V., & Holzer, W. (2013). The Fascinating Chemistry of α‐Haloamides. PMC - NIH.
  • Organic Syntheses. (n.d.). Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl). [Link]

  • Gammack Yam, A. D., & Brown, R. C. (2025). Monodentate halogen bond activation of aziridines in formal [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing).
  • Patel, D. K., & Yadav, M. R. (2025).
  • Watson, A. J., & Williams, J. M. (2010). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility.
  • Nichols, L. (2021). 2.
  • Daugulis, O., & Zaitsev, V. G. (2016). Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides. The Journal of Organic Chemistry, 81(24), 12488-12495.
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Sources

resolving unclear NMR spectra of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-propoxybenzamide

Welcome to the technical support guide for resolving common spectroscopic challenges encountered with 4-Bromo-2-propoxybenzamide. This document is designed for researchers, medicinal chemists, and process scientists who rely on Nuclear Magnetic Resonance (NMR) for structural verification and purity assessment. My goal is to move beyond generic advice and provide targeted, mechanistically-grounded solutions derived from extensive field experience with complex aromatic systems.

The unique structural features of 4-Bromo-2-propoxybenzamide—a trisubstituted aromatic ring, a primary amide, and a flexible ether linkage—often lead to NMR spectra that are not immediately straightforward to interpret. This guide is structured as a series of frequently asked questions (FAQs) that directly address the ambiguities you may be facing.

Troubleshooting Guide & FAQs

FAQ 1: Why do the signals in my aromatic region (approx. 7.0-8.0 ppm) look like a complex, overlapping multiplet instead of clean doublets or triplets?

Answer:

This is a classic issue arising from the substitution pattern of your benzene ring. In 4-Bromo-2-propoxybenzamide, the three aromatic protons form a complex ABC spin system . Unlike simpler systems (like A2B2 or ABX), the chemical shifts of these protons are relatively close to each other, and the coupling constants between them are of a similar magnitude. This leads to "second-order effects," where the simple splitting rules (n+1 rule) break down, resulting in multiplets that are difficult to assign by eye.

Causality: The 2-propoxy group is an electron-donating group (EDG), while the 4-bromo and 1-carboxamide groups are electron-withdrawing groups (EWG). This electronic push-and-pull across the ring leads to distinct chemical environments for the three aromatic protons (H-3, H-5, and H-6), but the differences in their chemical shifts are not large enough to simplify the coupling patterns.

Troubleshooting Protocol:

  • Increase Magnetic Field Strength: If available, re-acquire the spectrum on a higher field instrument (e.g., 600 MHz instead of 300 MHz). Increasing the magnetic field strength increases the chemical shift dispersion (in Hz) without changing the coupling constants (in Hz). This can spread the multiplets apart, simplifying the pattern and making it more "first-order," which can aid in interpretation.

  • Solvent-Induced Shifts: Changing the NMR solvent can alter the chemical shifts of the aromatic protons.[1] Aromatic solvents like benzene-d6 or pyridine-d5 often induce significant shifts compared to chloroform-d6, potentially resolving the overlap.

  • Advanced 2D NMR: The most definitive solution is to use two-dimensional NMR. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show correlations between protons that are coupled to each other, allowing you to trace the connectivity of the aromatic spin system.

FAQ 2: My amide (-CONH₂) protons are either completely gone, extremely broad, or not integrating to two protons. What is happening?

Answer:

The appearance of amide N-H protons is notoriously sensitive to their environment.[2][3] Several phenomena can cause the issues you're observing:

  • Intermediate Rate Chemical Exchange: The amide protons can exchange with trace amounts of water or acid in your NMR solvent. If this exchange happens at a rate comparable to the NMR timescale, the signal becomes extremely broad, sometimes to the point of disappearing into the baseline.[4]

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This means it has a non-spherical distribution of charge, which can cause rapid relaxation of both the nitrogen nucleus and any attached protons. This rapid relaxation leads to significant line broadening of the N-H signals.

  • Hydrogen Bonding: Amides are excellent hydrogen bond donors and acceptors. In solution, they can form intermolecular hydrogen bonds, leading to concentration-dependent chemical shifts and often, broadened signals.[5]

Troubleshooting Workflow:

The following workflow can help identify the cause and resolve the ambiguity of amide proton signals.

G cluster_0 Troubleshooting Amide Proton Signals cluster_1 D2O Shake Outcome cluster_2 VT NMR Outcome cluster_3 Solvent Change Outcome start Symptom: Broad or Missing -NH2 Signals d2o_shake Perform D2O Exchange Experiment start->d2o_shake vt_nmr Run Variable Temperature (VT) NMR start->vt_nmr change_solvent Change Solvent to DMSO-d6 start->change_solvent d2o_result Signal Disappears? d2o_shake->d2o_result vt_result Signals Sharpen Upon Cooling? vt_nmr->vt_result solvent_result Two Sharp Signals Appear? change_solvent->solvent_result d2o_yes Confirmed: Exchangeable Amide Protons d2o_result->d2o_yes Yes d2o_no Issue is not simple proton exchange d2o_result->d2o_no No vt_yes Confirmed: Exchange/Rotamer Broadening vt_result->vt_yes Yes vt_no Consider Quadrupolar Broadening vt_result->vt_no No solvent_yes Resolved: DMSO slowed exchange solvent_result->solvent_yes Yes solvent_no Problem persists solvent_result->solvent_no No

Caption: Workflow for diagnosing unclear amide proton signals.

Experimental Protocols:

1. D₂O Exchange Experiment:

  • Purpose: To confirm if a signal is from an exchangeable proton (like N-H or O-H).[1]

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

    • Add one drop of deuterium oxide (D₂O) to the NMR tube.

    • Cap the tube and shake vigorously for 30 seconds.

    • Re-acquire the ¹H NMR spectrum.

  • Expected Result: The amide N-H signals will disappear or significantly decrease in intensity as the protons are replaced by deuterium, which is not observed in ¹H NMR.

2. Solvent Change to DMSO-d₆:

  • Purpose: To slow down proton exchange and sharpen N-H signals.

  • Causality: DMSO is a strong hydrogen bond acceptor. It effectively breaks up the intermolecular self-association of the amide and forms strong hydrogen bonds with the N-H protons. This slows the rate of chemical exchange, leading to sharper signals.[6] In many cases, the two diastereotopic N-H protons will resolve into two distinct, sharp signals.

FAQ 3: I am seeing a double set of peaks for my propoxy group and some aromatic signals. Is my sample impure?

Answer:

While an impurity is possible, it is highly probable that you are observing rotational isomers , or rotamers . This phenomenon is characteristic of amides.[7][8]

Causality: The C-N bond of an amide has significant double-bond character due to resonance. This restricts free rotation around the bond, creating a high energy barrier.[8] As a result, 4-Bromo-2-propoxybenzamide can exist as two distinct, slowly interconverting rotamers at room temperature. Protons near the amide group (especially the propoxy group at the 2-position and the aromatic proton at H-3) will experience different magnetic environments in each rotamer, leading to a separate set of NMR signals for each.

Rotamers cluster_0 Rotamer A cluster_1 Rotamer B a a barrier High Energy Barrier (Slow Rotation at RT) a->barrier obs_a Gives NMR Signal Set 1 a->obs_a b b obs_b Gives NMR Signal Set 2 b->obs_b barrier->b

Caption: Restricted C-N bond rotation leads to two distinct rotamers.

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Purpose: To confirm the presence of rotamers and determine the energy barrier to rotation.

  • Causality: By increasing the temperature, you provide enough thermal energy to overcome the rotational barrier.[9][10] As the rate of interconversion between the rotamers increases, the NMR spectrometer begins to see an "average" environment.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C), clearly identifying the doubled peaks.

    • Incrementally increase the sample temperature (e.g., to 40 °C, 60 °C, 80 °C, 100 °C), acquiring a spectrum at each step.

  • Expected Result: As the temperature increases, the pairs of signals corresponding to the rotamers will broaden, move closer together, and eventually merge into single, sharp peaks at a specific temperature known as the coalescence temperature . This is the definitive proof of dynamic exchange between rotamers.

FAQ 4: How can I definitively assign all the proton and carbon signals in my molecule?

Answer:

Full and unambiguous assignment requires a suite of 2D NMR experiments. This is the gold standard for structure elucidation.[11][12]

Recommended Experiments:

ExperimentInformation ProvidedApplication to 4-Bromo-2-propoxybenzamide
¹H-¹H COSY Shows coupling between adjacent protons (typically through 2-3 bonds).- Trace the connectivity of the propoxy chain: CH₃ to CH₂ to OCH₂. - Map out the coupled network of the aromatic ABC spin system.
¹H-¹³C HSQC Correlates each proton signal with the carbon it is directly attached to.- Unambiguously link each aromatic proton (H-3, H-5, H-6) to its corresponding carbon. - Assign the carbons of the propoxy chain.
¹H-¹³C HMBC Shows longer-range correlations between protons and carbons (typically over 2-3 bonds).- Crucial for assigning quaternary carbons. Correlate the OCH₂ protons to the aromatic C-2. - Correlate aromatic protons to the amide carbonyl carbon (C-7). - Correlate H-5 to the bromo-substituted C-4.

Data Interpretation Workflow:

  • Start with HSQC: Assign all protonated carbons by linking the easily identifiable proton signals (e.g., the propoxy chain) to their attached carbons.

  • Use COSY: Confirm the ¹H assignments by establishing the spin-spin coupling networks.

  • Finish with HMBC: Use the now-assigned proton signals to identify the quaternary (non-protonated) carbons and piece together the molecular fragments. For example, seeing a correlation from the OCH₂ protons to the aromatic carbon at ~157 ppm confirms that this is C-2.

Summary Troubleshooting Table

SymptomPotential Cause(s)Recommended Action(s)
Complex, overlapping aromatic signalsABC spin system (second-order effects)Acquire spectrum at higher field; change solvent; run ¹H-¹H COSY.
Broad or missing -NH₂ signalsChemical exchange; ¹⁴N quadrupolar broadeningPerform D₂O exchange; switch to DMSO-d₆ solvent; acquire spectrum at low temperature.
More peaks than expected (doubling)Presence of rotamers due to restricted C-N bond rotationRun a variable temperature (VT) NMR experiment and observe signal coalescence.
Ambiguous signal assignmentsOverlap and complexity of the moleculePerform a suite of 2D NMR experiments (COSY, HSQC, HMBC) for full structural assignment.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Propoxybenzamide. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Yates, E. A., et al. (2019). Investigation of the Amide Proton Solvent Exchange Properties of Glycosaminoglycan Oligosaccharides. The Journal of Physical Chemistry B, 123(21), 4545–4553. [Link]

  • MDPI. (2018). Electronic Effect on the Molecular Motion of Aromatic Amides: Combined Studies Using VT-NMR and Quantum Calculations. Molecules, 23(9), 2288. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Meiering, E. M., et al. (2016). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Biomolecular NMR, 64(3), 291-303. [Link]

  • Lin, Y., et al. (2007). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic Resonance in Chemistry, 45(11), 961-964. [Link]

  • SpectraBase. (n.d.). 4-Bromo-N-isopropylbenzamide. Retrieved from [Link]

  • Journal of Engineering Sciences and Innovation. (2018). NMR studies of rotamers with multi-substituted amides. 3(1), 1-6. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): H-1 chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-214. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

  • Foroozandeh, M., & Kirschner, K. N. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A, 47A(1), e21495. [Link]

  • Perras, F. A., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B, 125(24), 6675–6685. [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. Retrieved from [Link]

  • ResearchGate. (2014). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • ResearchGate. (2018). NMR studies of rotamers with multi-substituted amides. Retrieved from [Link]

  • Mori, S., et al. (1995). Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. Journal of the American Chemical Society, 117(2), 552-561. [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • Li, H., & Paquette, L. A. (2002). Rotamers or Diastereomers? An Overlooked NMR Solution. The Journal of Organic Chemistry, 67(23), 8303–8306. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • PubMed. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Crystallization of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-Bromo-2-propoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific principles and practical techniques necessary to achieve high-purity crystalline 4-Bromo-2-propoxybenzamide with optimal yield and desired physical properties.

Introduction to Crystallization of 4-Bromo-2-propoxybenzamide

4-Bromo-2-propoxybenzamide is a key intermediate in the synthesis of various pharmaceutical compounds. Achieving a crystalline solid with high purity is crucial for downstream applications and regulatory compliance.[1] Crystallization is a powerful purification technique that, when optimized, can effectively remove impurities from the reaction mixture.[2][3] This guide will walk you through common challenges and their solutions, underpinned by the fundamental principles of solubility, supersaturation, and crystal growth.

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization of 4-Bromo-2-propoxybenzamide in a question-and-answer format.

Q1: My compound "oiled out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is a common issue when the solution is supersaturated at a temperature above the melting point of the solute in the solvent system.

Causality:

  • High Solute Concentration: The concentration of 4-Bromo-2-propoxybenzamide in the solvent is too high, leading to a significant depression of the melting point.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for nucleation and ordered crystal growth.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the compound has a high affinity for the solvent, preventing it from precipitating as a solid.

Step-by-Step Solution:

  • Re-heat the Solution: Gently warm the mixture until the oil redissolves completely.

  • Add More Solvent: Add a small amount of the hot solvent to decrease the concentration. This will increase the temperature at which the solution becomes saturated upon cooling.[4]

  • Slow Cooling: Allow the solution to cool slowly to room temperature. Insulating the flask can help to slow down the cooling process.[4]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of 4-Bromo-2-propoxybenzamide.[5]

  • Consider a Different Solvent System: If oiling out persists, a different solvent or a solvent/anti-solvent system may be necessary.

Q2: I have a very low yield of crystals. How can I improve it?

A2: A low yield indicates that a significant amount of your compound remains in the mother liquor after crystallization.

Causality:

  • Excessive Solvent: Using too much solvent will keep more of the compound dissolved even at lower temperatures.[4]

  • Premature Filtration: Filtering the crystals before the crystallization process is complete.

  • High Solubility in Cold Solvent: The chosen solvent may still have a relatively high solvating power for 4-Bromo-2-propoxybenzamide at low temperatures.

Step-by-Step Solution:

  • Concentrate the Mother Liquor: If you have already filtered the crystals, you can try to recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

  • Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Cool to a Lower Temperature: Once the solution has cooled to room temperature, place it in an ice bath or a refrigerator to further decrease the solubility of your compound and maximize precipitation.

  • Solvent/Anti-Solvent System: Consider using an anti-solvent. Dissolve the compound in a good solvent and then slowly add a miscible anti-solvent in which the compound is insoluble. This can dramatically increase the yield.[6]

Q3: The crystals are very fine and difficult to filter, or they are discolored. What is the cause and solution?

A3: The formation of very fine or impure crystals is often a result of rapid crystallization.

Causality:

  • Rapid Nucleation: Cooling the solution too quickly leads to the rapid formation of many small nuclei, resulting in fine crystals.[4]

  • Inclusion of Impurities: Fast crystal growth can trap impurities within the crystal lattice.[2]

  • Presence of Colored Impurities: If the initial crude material is colored, these impurities may co-precipitate with your product.

Step-by-Step Solution:

  • Slower Cooling: As with oiling out, a slower cooling rate is crucial. Allow the solution to cool to room temperature undisturbed before moving it to a colder environment.

  • Hot Filtration: If you suspect insoluble impurities, perform a hot filtration of the dissolved crude product before allowing it to cool.

  • Decolorizing Carbon: If the solution is colored, you can add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.

  • Recrystallization: If the obtained crystals are still impure, a second recrystallization step may be necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 4-Bromo-2-propoxybenzamide?

A1: The ideal solvent is one in which 4-Bromo-2-propoxybenzamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For aromatic amides, polar solvents are often a good starting point.[7]

Recommended Solvents to Screen:

  • Ethanol

  • Isopropanol

  • Acetone

  • Acetonitrile[7]

  • Ethyl Acetate

A systematic approach to solvent screening is recommended.

Solvent SystemRationale
Single Solvents (e.g., Ethanol)Simple and effective if a suitable solvent is found.
Solvent/Anti-Solvent (e.g., Acetone/Hexane)Useful if the compound is too soluble in common solvents.[8]
Q2: How do I perform a solvent screening experiment?

A2: A small-scale solvent screening can save a significant amount of material and time.

Protocol:

  • Place a small amount of your crude 4-Bromo-2-propoxybenzamide (e.g., 20-30 mg) into several test tubes.

  • To each tube, add a different solvent dropwise at room temperature until the solid dissolves. A good candidate will require a relatively large volume of solvent at room temperature.

  • For solvents in which the compound is poorly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.[3]

  • If the compound dissolves upon heating, it is a potential crystallization solvent.

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • Observe the quantity and quality of the crystals formed. The best solvent will provide a good yield of well-formed crystals.

Q3: What is the role of the propoxy group and the bromo substituent in the crystallization behavior?

A3: The functional groups on the benzamide ring influence its polarity, melting point, and intermolecular interactions, which in turn affect its crystallization behavior.

  • Amide Group: The amide functionality can participate in hydrogen bonding, which often promotes crystallization.[9]

  • Propoxy Group: The propoxy group adds some lipophilicity to the molecule, which may increase its solubility in less polar organic solvents compared to a simple hydroxybenzamide.

  • Bromo Substituent: The bromine atom is polarizable and can participate in halogen bonding, which can also influence the crystal packing.

The overall molecule has a balance of polar (amide) and non-polar (propoxy, aromatic ring) character, suggesting that solvents of intermediate polarity might be particularly effective.

Experimental Protocol: Single-Solvent Recrystallization of 4-Bromo-2-propoxybenzamide

This protocol provides a general guideline. The optimal solvent and volumes should be determined through preliminary screening experiments.

Materials:

  • Crude 4-Bromo-2-propoxybenzamide

  • Selected crystallization solvent (e.g., ethanol or acetonitrile)

  • Erlenmeyer flasks

  • Hot plate

  • Watch glass

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude 4-Bromo-2-propoxybenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more hot solvent in small portions until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[4] Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Visualizations

Troubleshooting Flowchart for Crystallization

G start Start Crystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe good_crystals Well-formed Crystals (Good Yield) observe->good_crystals Success oiling_out Compound Oils Out observe->oiling_out Problem no_crystals No Crystals Form observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem end_node Collect Pure Crystals good_crystals->end_node reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent scratch_seed Scratch Flask or Add Seed Crystal no_crystals->scratch_seed evaporate_solvent Evaporate Some Solvent, Re-cool low_yield->evaporate_solvent If yield still low cool_further Cool in Ice Bath low_yield->cool_further reheat_add_solvent->cool scratch_seed->evaporate_solvent If still no crystals evaporate_solvent->cool cool_further->end_node

Caption: Troubleshooting flowchart for common crystallization issues.

Solvent Selection Workflow

G start Start: Crude 4-Bromo-2-propoxybenzamide test_rt_solubility Test Solubility in Various Solvents at RT start->test_rt_solubility rt_soluble Soluble at RT test_rt_solubility->rt_soluble High Solubility rt_insoluble Insoluble/Slightly Soluble at RT test_rt_solubility->rt_insoluble Low Solubility reject_solvent Reject as Single Solvent. Consider for Anti-Solvent. rt_soluble->reject_solvent heat_solution Heat to Boiling rt_insoluble->heat_solution hot_soluble Soluble when Hot? heat_solution->hot_soluble hot_insoluble Reject Solvent hot_soluble->hot_insoluble No cool_solution Cool to RT, then Ice Bath hot_soluble->cool_solution Yes observe_crystals Observe Crystals cool_solution->observe_crystals good_crystals Good Yield & Quality? Select as Solvent observe_crystals->good_crystals Yes bad_crystals Poor Yield/Quality? Try another solvent observe_crystals->bad_crystals No end_node Optimized Solvent good_crystals->end_node

Caption: Workflow for selecting an appropriate crystallization solvent.

References

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.). Retrieved January 27, 2026, from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020). Retrieved January 27, 2026, from [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Retrieved January 27, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 27, 2026, from [Link]

  • Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 27, 2026, from [Link]

  • p-BROMOBENZALDEHYDE - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

  • Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022). Retrieved January 27, 2026, from [Link]

  • CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents. (n.d.).
  • Guide for crystallization. (n.d.). Retrieved January 27, 2026, from [Link]

  • Advice for Crystallization - Universität Potsdam. (n.d.). Retrieved January 27, 2026, from [Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-Bromo-N-(prop-2-yn-1-yl)benzamide - PubChem - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 27, 2026, from [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved January 27, 2026, from [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019). Retrieved January 27, 2026, from [Link]

  • 2-bromo-4-methylbenzaldehyde - Organic Syntheses Procedure. (n.d.). Retrieved January 27, 2026, from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. (2024). Retrieved January 27, 2026, from [Link]

  • 4-bromo-N-(4-propoxyphenyl)benzamide | C16H16BrNO2 | CID 3301636 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide | C28H38Br2N4O2S2 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-Bromo-2-hydroxybenzaldehyde | C7H5BrO2 | CID 4066019 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

  • 4-bromo-N-[2-(4-nitrophenyl)propyl]benzamide | C16H15BrN2O3 | CID 4702462. (n.d.). Retrieved January 27, 2026, from [Link]

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common pitfalls in the workup of benzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common pitfalls encountered during the synthesis of benzamide and its derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more robust experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries related to benzamide synthesis, providing concise and actionable answers.

Q1: What are the most common synthetic routes to benzamides, and what are their primary advantages and disadvantages?

A1: The three most prevalent methods are the Schotten-Baumann reaction, coupling agent-mediated synthesis, and direct amidation of benzoic acid.

Synthesis RouteDescriptionAdvantagesDisadvantages
Schotten-Baumann Reaction Reaction of an acyl chloride (e.g., benzoyl chloride) with an amine in the presence of a base.[1][2][3]Generally high-yielding and applicable to a wide range of amines.The acyl chloride is moisture-sensitive and can hydrolyze. The reaction generates HCl, which must be neutralized.[1][4]
Coupling Agent-Mediated Direct reaction of a carboxylic acid and an amine using a coupling agent like DCC or HATU.[4][5]Milder conditions, often avoiding the need for acyl chloride formation.Coupling agents can be expensive, and byproducts (like DCU for DCC) can be difficult to remove.[4]
Direct Thermal/Catalytic Amidation Reaction of a carboxylic acid and an amine, often at high temperatures or with a catalyst, driving off water.[6]Atom economical, with water as the only byproduct.Often requires harsh conditions (high temperatures) which can be unsuitable for sensitive substrates.[6]
Q2: My reaction is sluggish or failing. What are the first parameters I should investigate?

A2: When a benzamide reaction is not proceeding as expected, the primary areas to investigate are the quality of starting materials, the reaction temperature, and the choice of solvent.

  • Starting Material Integrity: Ensure the amine is not protonated (if it's a salt) and that the carboxylic acid or acyl chloride has not degraded. For acyl chlorides, hydrolysis to the unreactive benzoic acid is a common issue.[1][7]

  • Temperature: Amide bond formation can have a significant activation energy barrier. If the reaction is slow at room temperature, cautiously increasing the heat may be necessary. However, excessive heat can lead to side reactions.[4][7]

  • Solvent Choice: The solvent can influence the solubility of reactants and intermediates. A solvent that ensures all reactants are in the solution phase is generally preferred. For biphasic reactions like the Schotten-Baumann, vigorous stirring is critical.[4]

Q3: I'm observing significant byproduct formation. What are the most common culprits?

A3: Byproduct formation is a frequent challenge. The most common byproducts include:

  • Benzoic Acid: Arises from the hydrolysis of unreacted benzoyl chloride or even the benzamide product under harsh workup conditions.[1][7]

  • N-Acylurea: A common byproduct when using carbodiimide coupling agents like DCC. It is formed by the rearrangement of the O-acylisourea intermediate.[4]

  • Diacylated Amine: If the newly formed benzamide is sufficiently nucleophilic, it can react with another molecule of benzoyl chloride, leading to an over-acylation product.[1][7] This is more likely with primary amines under strongly basic conditions.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your benzamide synthesis.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common and frustrating issues. The following flowchart can help diagnose the potential cause.

Caption: Troubleshooting workflow for low or no product yield in benzamide synthesis.

Issue 2: Product Contamination and Purification Challenges

Even with a good yield, isolating the pure benzamide can be challenging.

Observed Problem Potential Cause(s) Troubleshooting Strategy
Product is an oil, not a solid Presence of impurities lowering the melting point; Product is highly soluble in the solvent.[4][7]Try to induce crystallization by scratching the flask or adding a seed crystal. If that fails, remove the solvent and attempt recrystallization from a different solvent system.[4][8]
Persistent contamination with starting materials Incomplete reaction; Unfavorable equilibrium.Increase reaction time, consider gentle heating, or use a slight excess of one reactant to drive the reaction to completion.[9] For reactions that produce water, consider using a Dean-Stark trap to remove it and shift the equilibrium.[6]
Contamination with coupling agent byproducts (e.g., DCU) Dicyclohexylurea (DCU) is sparingly soluble in many organic solvents.[4]Filter the reaction mixture before workup, as DCU may precipitate. Washing the organic layer with an acidic solution can also help remove some urea-based byproducts.[4]
Product discoloration Formation of chromophoric byproducts due to side reactions or degradation.During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter hot.[10]

Section 3: Key Experimental Protocols & Methodologies

Here we provide a detailed, self-validating protocol for a standard benzamide synthesis using the Schotten-Baumann method.

Protocol: Synthesis of Benzamide from Benzoyl Chloride

This protocol is a robust starting point for the synthesis of primary benzamides.

Materials:

  • Benzoyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, add concentrated aqueous ammonia and cool the flask in an ice bath.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the cold, stirring ammonia solution. A white precipitate of benzamide should form. Causality: Slow addition and cooling are crucial to control the exothermic reaction and minimize hydrolysis of the benzoyl chloride.[1]

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

  • Workup - Quenching and Extraction:

    • Add DCM to the reaction mixture to dissolve the benzamide.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess ammonia), water, and saturated sodium bicarbonate solution (to remove any benzoic acid).

  • Drying and Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the crude benzamide.

  • Purification:

    • Recrystallize the crude product from hot water or an appropriate solvent system (e.g., ethanol/water) to obtain pure benzamide crystals.[7][9]

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying mechanisms can aid in troubleshooting and optimization.

General Mechanism of Amide Formation from an Acyl Chloride

The reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination cluster_2 Deprotonation AcylChloride R-CO-Cl TetrahedralIntermediate R-C(O-)-Cl(NH2+-R') AcylChloride->TetrahedralIntermediate 1 Amine R'-NH2 Amine->TetrahedralIntermediate Intermediate R-C(O-)-Cl(NH2+-R') ProtonatedAmide R-CO-NH2+-R' Intermediate->ProtonatedAmide 2 Chloride Cl- Intermediate->Chloride Protonated R-CO-NH2+-R' Amide R-CO-NH-R' Protonated->Amide 3 ProtonatedBase Base-H+ Protonated->ProtonatedBase Base Base Base->Amide

Caption: The three key steps in the formation of an amide from an acyl chloride.

Side Reaction: Hydrolysis of Acyl Chloride

This visualization illustrates a common pitfall leading to reduced yields.

G BenzoylChloride Benzoyl Chloride Benzamide Desired Product (Benzamide) BenzoylChloride->Benzamide Desired Reaction BenzoicAcid Byproduct (Benzoic Acid) BenzoylChloride->BenzoicAcid Side Reaction (Hydrolysis) Water Water (Moisture) Water->BenzoicAcid Amine Amine Amine->Benzamide

Caption: Competing reaction pathways for benzoyl chloride in the presence of an amine and water.

References

  • Prakash, G. K. S., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron Letters. Available at: [Link]

  • Valle, et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules. Available at: [Link]

  • MDPI. (n.d.). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions utilized to monitor catalyst deactivation in response to... Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • ACS Publications. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. Retrieved from [Link]

  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents... Retrieved from [Link]

  • Catalytic Amidation Guide. (n.d.). Retrieved from [Link]

  • Reddit. (n.d.). Struggling with amide coupling. Retrieved from [Link]

  • Biotage. (2023). Does reagent and reaction solvent order impact product yield and purity?. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 4-Bromo-2-propoxybenzamide and Structurally Related Benzamide Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Prepared by a Senior Application Scientist, this guide provides a comparative overview of 4-Bromo-2-propoxybenzamide against established benzamide antipsychotics. This document synthesizes known experimental data for comparator compounds and leverages structure-activity relationship (SAR) principles to project the potential pharmacological profile of 4-Bromo-2-propoxybenzamide, a novel compound for which specific biological data is not yet publicly available.

Introduction: The Benzamide Class and the Quest for Atypical Antipsychotics

Substituted benzamides are a significant class of compounds in medicinal chemistry, known for their diverse biological activities.[1] Within the realm of neuroscience, they have been successfully developed as antipsychotic agents, primarily through their action as antagonists at dopamine D2-like receptors.[2] Atypical antipsychotics are sought after for their ability to manage psychosis with a reduced propensity for extrapyramidal side effects (EPS) compared to older, "typical" agents.[3] This guide focuses on 4-Bromo-2-propoxybenzamide and compares it with three clinically relevant benzamides: Amisulpride, Remoxipride, and Raclopride, to contextualize its potential as a novel therapeutic agent.

Physicochemical Properties: A Foundation for Pharmacokinetics

The physicochemical properties of a drug molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of key computed properties for 4-Bromo-2-propoxybenzamide and our selected comparator benzamides.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond Acceptors
4-Bromo-2-propoxybenzamide C10H12BrNO2274.11~2.5 (Predicted)12
Amisulpride [4]C17H27N3O4S369.482.726
Remoxipride [5]C16H23BrN2O3371.272.914
Raclopride [6]C15H20Cl2N2O3347.243.424

Note: Properties for 4-Bromo-2-propoxybenzamide are predicted based on its chemical structure due to the absence of published experimental data.

The predicted lipophilicity (XLogP3) of 4-Bromo-2-propoxybenzamide suggests it may possess good oral bioavailability and blood-brain barrier permeability, crucial attributes for a centrally acting therapeutic.

Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

The primary mechanism of action for most benzamide antipsychotics is the blockade of dopamine D2 and D3 receptors.[4] Atypicality is often associated with a favorable ratio of serotonin 5-HT2A to dopamine D2 receptor antagonism.

Dopamine D2/D3 Receptor Antagonism

Amisulpride, Remoxipride, and Raclopride are all potent antagonists of the D2 and D3 dopamine receptors. This action in the mesolimbic pathway is believed to be responsible for their antipsychotic effects.[4][6][7] At lower doses, some benzamides like amisulpride can preferentially block presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against negative symptoms of schizophrenia.[2]

Dopamine_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Synaptic_Dopamine Synaptic Dopamine Dopamine_Vesicle->Synaptic_Dopamine Exocytosis D2_Autoreceptor D2/D3 Autoreceptor D2_Postsynaptic D2/D3 Receptor Signal_Transduction Signal Transduction (e.g., ↓cAMP) D2_Postsynaptic->Signal_Transduction Benzamide Benzamide Antagonist Benzamide->D2_Autoreceptor Blockade Benzamide->D2_Postsynaptic Blockade Dopamine_Release Dopamine Release Synaptic_Dopamine->D2_Autoreceptor Negative Feedback Synaptic_Dopamine->D2_Postsynaptic

Caption: Benzamide antagonists block both presynaptic and postsynaptic D2/D3 receptors.

Based on its structural similarity to other 4-bromo substituted benzamides, it is hypothesized that 4-Bromo-2-propoxybenzamide will also act as a dopamine D2/D3 receptor antagonist. The presence of the 2-propoxy group may influence its affinity and selectivity for these receptors. Structure-activity relationship studies on related benzamides suggest that the nature and position of alkoxy substituents can significantly impact D2 receptor binding.[8]

Serotonin Receptor Interactions

Many atypical antipsychotics also exhibit affinity for serotonin receptors, particularly the 5-HT2A receptor. A higher affinity for 5-HT2A receptors relative to D2 receptors is often linked to a lower incidence of EPS. Some benzamides also show affinity for other serotonin receptors like 5-HT1A and 5-HT7, which may contribute to their antidepressant or anxiolytic effects.

The potential for 4-Bromo-2-propoxybenzamide to interact with serotonin receptors is currently unknown without experimental data.

Comparative Biological Activity

The following table summarizes the reported receptor binding affinities (Ki, in nM) for the comparator compounds. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Serotonin 5-HT7 (Ki, nM)
4-Bromo-2-propoxybenzamide Not AvailableNot AvailableNot AvailableNot Available
Amisulpride [4]3.03.5>100011.5
Remoxipride [9]~300~1600Not ReportedNot Reported
Raclopride [6][10]1.83.5>1000Not Reported

Note: Data is compiled from various sources and experimental conditions may differ.

Hypothesized Activity of 4-Bromo-2-propoxybenzamide: Based on SAR studies of related benzamides, the 4-bromo substitution is often associated with potent D2 receptor affinity.[11] The 2-alkoxy group, in this case, propoxy, is also a common feature in potent benzamide D2 antagonists.[8] Therefore, it is plausible that 4-Bromo-2-propoxybenzamide will exhibit significant affinity for D2 and D3 receptors. Its selectivity profile against other receptors, which is crucial for determining its potential as an atypical antipsychotic, remains to be determined experimentally.

Experimental Protocols

To facilitate the future evaluation of 4-Bromo-2-propoxybenzamide and other novel benzamides, detailed protocols for key in vitro assays are provided below.

Synthesis of 4-Bromo-2-propoxybenzamide (Hypothetical Route)

A plausible synthetic route for 4-Bromo-2-propoxybenzamide can be adapted from the synthesis of similar benzamides.[12]

Synthesis_Workflow Start 4-Bromo-2-hydroxybenzoic acid Step1 Alkylation with 1-bromopropane Start->Step1 Intermediate 4-Bromo-2-propoxybenzoic acid Step1->Intermediate Step2 Amidation with ammonia Intermediate->Step2 Product 4-Bromo-2-propoxybenzamide Step2->Product

Caption: A potential two-step synthesis of 4-Bromo-2-propoxybenzamide.

Step 1: Synthesis of 4-Bromo-2-propoxybenzoic acid

  • To a solution of 4-bromo-2-hydroxybenzoic acid in a suitable solvent (e.g., acetone, DMF), add a base (e.g., potassium carbonate).

  • Add 1-bromopropane and reflux the mixture until the reaction is complete (monitored by TLC).

  • After cooling, filter the mixture and evaporate the solvent.

  • Acidify the residue with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Synthesis of 4-Bromo-2-propoxybenzamide

  • Dissolve 4-bromo-2-propoxybenzoic acid in a suitable solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., EDC, DCC) and an activator (e.g., HOBt).

  • Add a source of ammonia (e.g., ammonium chloride and a base like triethylamine, or aqueous ammonia).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

D2_Binding_Assay Prepare_Membranes Prepare cell membranes expressing D2 receptors Incubate Incubate membranes with: - [3H]Spiperone (radioligand) - Test Compound (e.g., 4-Bromo-2-propoxybenzamide) - Buffer Prepare_Membranes->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Measure Measure radioactivity of bound radioligand (scintillation counting) Separate->Measure Analyze Analyze data to determine Ki Measure->Analyze

Caption: Workflow for a dopamine D2 receptor binding assay.

Materials:

  • Cell membranes expressing human dopamine D2 receptors.

  • [3H]Spiperone (radioligand).

  • Test compound (e.g., 4-Bromo-2-propoxybenzamide).

  • Haloperidol (for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Add [3H]Spiperone to all wells to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

While a definitive comparison of 4-Bromo-2-propoxybenzamide with established benzamide antipsychotics is hampered by the lack of direct experimental data, this guide provides a framework for its potential evaluation. Based on structure-activity relationships, it is reasonable to hypothesize that 4-Bromo-2-propoxybenzamide will exhibit affinity for dopamine D2/D3 receptors. The key to its potential as an atypical antipsychotic will lie in its broader receptor binding profile, particularly its affinity for serotonin receptors, and its subsequent in vivo efficacy and side-effect profile.

The experimental protocols provided herein offer a starting point for the comprehensive biological characterization of 4-Bromo-2-propoxybenzamide. Future research should focus on synthesizing this compound and evaluating its in vitro pharmacology, followed by in vivo studies in relevant animal models of psychosis to determine its therapeutic potential and safety profile.

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A Comparative Guide to the Biological Activity of 4-Bromo-2-propoxybenzamide and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of various substituents onto the benzamide ring allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide provides a comparative analysis of the biological activity of 4-Bromo-2-propoxybenzamide and its structural analogues, offering insights into their potential as antifungal and cytotoxic agents.

The core structure, 4-Bromo-2-propoxybenzamide, combines a halogenated aromatic ring with an alkoxy group, features known to influence a molecule's lipophilicity and its ability to interact with biological targets. Understanding the structure-activity relationships (SAR) of this compound and its analogues is crucial for the rational design of more potent and selective therapeutic candidates. This guide will delve into the comparative biological activities, present detailed experimental protocols for their evaluation, and visualize the underlying structure-activity relationships and potential mechanisms of action.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

While direct comparative studies on 4-Bromo-2-propoxybenzamide and its immediate analogues are not extensively documented in publicly available literature, we can extrapolate potential trends based on the known biological activities of related 2-alkoxybenzamides and brominated aromatic compounds. The primary activities of interest for this class of compounds are their antifungal and cytotoxic effects.

Antifungal Activity

The presence of an alkoxy group at the 2-position of the benzamide ring has been associated with antifungal properties. The length and nature of this alkyl chain can significantly impact the compound's potency and spectrum of activity. It is hypothesized that the alkoxy group enhances the lipophilicity of the molecule, facilitating its passage through the fungal cell membrane. Once inside, the benzamide moiety may interfere with essential cellular processes.

The bromine atom at the 4-position is also expected to contribute to the antifungal activity. Halogenation is a common strategy in drug design to increase potency, often by enhancing the compound's ability to form halogen bonds with target enzymes or by altering its electronic properties.

To illustrate the expected structure-activity relationship, we will compare 4-Bromo-2-propoxybenzamide with three key analogues:

  • 4-Bromo-2-ethoxybenzamide: A close analogue with a slightly shorter alkoxy chain.

  • 4-Bromo-2-methoxybenzamide: An analogue with the shortest alkoxy chain.

  • 2-Propoxybenzamide: An analogue lacking the bromo substituent.

Based on general SAR principles for antifungal agents, we can hypothesize the following trends in antifungal activity, as represented by the Minimum Inhibitory Concentration (MIC). A lower MIC value indicates greater potency.

Table 1: Hypothetical Antifungal Activity (MIC in µg/mL) of 4-Bromo-2-propoxybenzamide and Analogues

CompoundStructureCandida albicans (MIC)Aspergillus niger (MIC)
4-Bromo-2-propoxybenzamide 1632
4-Bromo-2-ethoxybenzamide3264
4-Bromo-2-methoxybenzamide64128
2-Propoxybenzamide64>128

Note: The MIC values presented in this table are hypothetical and for illustrative purposes to demonstrate expected structure-activity relationships. Actual experimental values may vary.

The rationale behind these hypothetical values is as follows:

  • Effect of Alkoxy Chain Length: The propoxy group in the parent compound is expected to provide a good balance of lipophilicity for membrane penetration. Shorter chains (ethoxy, methoxy) may lead to decreased activity.

  • Effect of Bromine Substitution: The presence of the bromine atom is anticipated to enhance antifungal activity compared to the non-brominated analogue (2-Propoxybenzamide).

Cytotoxic Activity

Brominated organic compounds have been widely studied for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways. The lipophilicity conferred by the propoxy group may also enhance the uptake of the compound by cancer cells.

The following table presents hypothetical IC50 values (the concentration required to inhibit 50% of cell growth) for 4-Bromo-2-propoxybenzamide and its analogues against representative human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Table 2: Hypothetical Cytotoxic Activity (IC50 in µM) of 4-Bromo-2-propoxybenzamide and Analogues

CompoundStructureMCF-7 (Breast Cancer)A549 (Lung Cancer)
4-Bromo-2-propoxybenzamide 1015
4-Bromo-2-ethoxybenzamide2025
4-Bromo-2-methoxybenzamide4050
2-Propoxybenzamide50>100

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes to demonstrate expected structure-activity relationships. Actual experimental values may vary.

The expected trends in cytotoxicity are similar to those for antifungal activity, with the combination of the propoxy group and the bromine atom likely contributing to the highest potency.

Experimental Protocols

To empirically validate the biological activities of 4-Bromo-2-propoxybenzamide and its analogues, the following detailed experimental protocols are provided.

Synthesis of 4-Bromo-2-propoxybenzamide

Materials:

  • 4-Bromo-2-hydroxybenzamide

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Bromo-2-hydroxybenzamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromopropane (1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure 4-Bromo-2-propoxybenzamide.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[1]

Materials:

  • Test compounds (dissolved in DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

  • Prepare a fungal inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Dilute the fungal suspension in RPMI-1640 medium to the final desired concentration.

  • Add the fungal inoculum to each well of the microtiter plate containing the test compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualization of Structure-Activity Relationships and Potential Mechanisms

Structure-Activity Relationship (SAR) Diagram

The following diagram illustrates the key structural features of 4-Bromo-2-propoxybenzamide and how modifications at different positions are expected to influence its biological activity.

SAR cluster_0 4-Bromo-2-propoxybenzamide cluster_1 Position 2: Alkoxy Group cluster_2 Position 4: Halogen Core Benzamide Propoxy Propoxy (Optimal Lipophilicity) Core->Propoxy Influences Membrane Permeation Bromo Bromo (Enhanced Activity) Core->Bromo Modulates Target Binding & Potency Ethoxy Ethoxy (Reduced Activity) Propoxy->Ethoxy Methoxy Methoxy (Lowest Activity) Ethoxy->Methoxy No_Substituent H (Lower Activity) Bromo->No_Substituent

Caption: Structure-Activity Relationship (SAR) of 4-Bromo-2-propoxybenzamide analogues.

Hypothetical Signaling Pathway for Cytotoxicity

The cytotoxic effects of many benzamide derivatives are linked to the induction of apoptosis. The following diagram illustrates a plausible signaling pathway through which 4-Bromo-2-propoxybenzamide might exert its anticancer activity.

Apoptosis_Pathway Compound 4-Bromo-2-propoxybenzamide Cell_Membrane Cell Membrane Compound->Cell_Membrane Crosses Membrane Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Induces Mitochondrial Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Nucleus Nucleus Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis (Cell Death) Caspase_3->Apoptosis Executes

Caption: Hypothetical apoptosis induction pathway for 4-Bromo-2-propoxybenzamide.

Conclusion

This guide provides a comparative overview of the potential biological activities of 4-Bromo-2-propoxybenzamide and its structural analogues, focusing on their antifungal and cytotoxic properties. While direct experimental comparisons are limited, the analysis of structure-activity relationships based on related compounds suggests that the interplay between the 2-propoxy group and the 4-bromo substituent is crucial for potent biological activity. The provided experimental protocols offer a framework for the systematic evaluation of these compounds. Further research, guided by the principles outlined in this document, will be essential to fully elucidate the therapeutic potential of this promising class of benzamide derivatives.

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A Comparative Analysis of 4-Bromo-2-propoxybenzamide: A Novel Dopamine D2 Receptor Antagonist for Psychosis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of antipsychotic drug discovery, the quest for novel chemical entities with improved efficacy and tolerability remains a paramount objective. This guide provides a comprehensive evaluation of the therapeutic potential of a novel compound, 4-Bromo-2-propoxybenzamide, as a dopamine D2 receptor antagonist. Through a series of detailed experimental protocols, we will compare its preclinical profile with established first- and second-generation antipsychotics, Haloperidol and Risperidone, respectively. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation treatments for psychotic disorders such as schizophrenia.

Introduction: The Rationale for a Novel Benzamide Antipsychotic

The dopamine D2 receptor is a well-validated target for antipsychotic medications, with all currently approved drugs exhibiting some degree of D2 receptor antagonism.[1] First-generation (typical) antipsychotics, like Haloperidol, are potent D2 antagonists, effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[2] However, their strong D2 blockade is also associated with a high incidence of extrapyramidal side effects (EPS), such as parkinsonism and tardive dyskinesia.[3]

Second-generation (atypical) antipsychotics, such as Risperidone, were developed to address these limitations. They typically exhibit a broader receptor binding profile, including antagonism of serotonin 5-HT2A receptors, which is thought to contribute to their improved side-effect profile, particularly concerning EPS.[4] Despite these advancements, many atypical antipsychotics are associated with metabolic side effects, including weight gain and an increased risk of diabetes.[5]

This context underscores the need for novel antipsychotic agents with a refined balance of potent D2 antagonism for efficacy and improved selectivity to minimize off-target effects. 4-Bromo-2-propoxybenzamide, a novel substituted benzamide, has been synthesized to explore this therapeutic window. This guide will delineate a rigorous, multi-faceted preclinical validation workflow to assess its potential as a next-generation antipsychotic.

Synthesis of 4-Bromo-2-propoxybenzamide

The synthesis of 4-Bromo-2-propoxybenzamide can be achieved through a standard amidation reaction. The following protocol is adapted from established methods for the synthesis of similar benzamide derivatives.[6][7]

Experimental Protocol: Synthesis of 4-Bromo-2-propoxybenzamide
  • Preparation of 4-Bromo-2-propoxybenzoic acid: This intermediate can be synthesized from 4-bromo-2-hydroxybenzoic acid via Williamson ether synthesis using 1-bromopropane in the presence of a suitable base like potassium carbonate.

  • Activation of the Carboxylic Acid: 4-Bromo-2-propoxybenzoic acid (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM). A coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) are added to the solution. The mixture is stirred at room temperature for 30 minutes to form the active ester.

  • Amidation: A solution of ammonia in a suitable solvent (e.g., 2M ammonia in methanol, 2 equivalents) is added dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield 4-Bromo-2-propoxybenzamide.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Bromo-2-hydroxybenzoic_acid 4-Bromo-2-hydroxybenzoic acid Williamson_Ether_Synthesis Williamson Ether Synthesis (K2CO3, Acetone) 4-Bromo-2-hydroxybenzoic_acid->Williamson_Ether_Synthesis 1-Bromopropane 1-Bromopropane 1-Bromopropane->Williamson_Ether_Synthesis 4-Bromo-2-propoxybenzoic_acid 4-Bromo-2-propoxybenzoic acid Williamson_Ether_Synthesis->4-Bromo-2-propoxybenzoic_acid Activation Carboxylic Acid Activation (EDCI, HOBt, DCM) 4-Bromo-2-propoxybenzoic_acid->Activation Amidation Amidation (Ammonia, 0°C to RT) Activation->Amidation Purification Purification (Column Chromatography) Amidation->Purification Final_Product 4-Bromo-2-propoxybenzamide Purification->Final_Product

Synthesis of 4-Bromo-2-propoxybenzamide.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial characterization of a novel antipsychotic candidate involves determining its affinity for the target receptor and assessing its functional activity. Furthermore, profiling its binding to a panel of other receptors is crucial for predicting potential side effects.

Dopamine D2 Receptor Binding Affinity

Rationale: This assay quantifies the strength of the interaction between the test compound and the dopamine D2 receptor. A high affinity is a prerequisite for potent D2 antagonism.

Experimental Protocol:

  • Membrane Preparation: Membranes from a stable cell line overexpressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells) are used.[8]

  • Radioligand Binding Assay: The assay is performed in a competitive binding format using a radiolabeled D2 receptor antagonist with high affinity, such as [³H]-Spiperone or [³H]-Raclopride.

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (4-Bromo-2-propoxybenzamide), Haloperidol, or Risperidone.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Antagonism

Rationale: While binding affinity indicates how well a compound binds to the receptor, a functional assay determines its biological effect (i.e., whether it blocks or stimulates the receptor). For an antipsychotic, antagonistic activity is desired.

Experimental Protocol:

  • Cell-Based Functional Assay: A cell line expressing the human dopamine D2 receptor and a reporter system are used. A common method involves measuring changes in intracellular cyclic AMP (cAMP) levels. Dopamine D2 receptors are Gαi-coupled, and their activation by an agonist (like dopamine) inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

  • Agonist Stimulation: Cells are pre-incubated with varying concentrations of the test compound, Haloperidol, or Risperidone. Subsequently, a fixed concentration of dopamine is added to stimulate the D2 receptors.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The ability of the test compounds to reverse the dopamine-induced decrease in cAMP levels is quantified. The concentration of the antagonist that produces 50% of its maximal effect (IC₅₀) is determined.

Receptor Selectivity Profiling

Rationale: The ideal antipsychotic should be highly selective for the D2 receptor to minimize off-target side effects. This assay assesses the binding affinity of 4-Bromo-2-propoxybenzamide for a panel of receptors known to be involved in the side effects of current antipsychotics.

Experimental Protocol:

  • Panel of Radioligand Binding Assays: Competitive binding assays, similar to the D2 binding assay, are performed for a panel of receptors, including but not limited to:

    • Serotonin receptors (e.g., 5-HT2A, 5-HT2C)

    • Histamine H1 receptor

    • Adrenergic receptors (e.g., α1, α2)

    • Muscarinic M1 receptor

  • Data Analysis: The Ki values for each receptor are determined. A selectivity ratio is calculated by dividing the Ki for the off-target receptor by the Ki for the D2 receptor. A higher ratio indicates greater selectivity for the D2 receptor.

Comparative Data Summary: In Vitro Profile

CompoundD2 Binding Affinity (Ki, nM)D2 Functional Antagonism (IC₅₀, nM)5-HT2A Binding Affinity (Ki, nM)H1 Binding Affinity (Ki, nM)M1 Binding Affinity (Ki, nM)
4-Bromo-2-propoxybenzamide [Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data][Hypothetical Data]
Haloperidol1-25-10>1000>1000>1000
Risperidone3-510-200.2-0.520-50>1000

Note: Data for Haloperidol and Risperidone are representative values from the literature.

D2_Antagonism_Pathway cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Antagonist 4-Bromo-2-propoxybenzamide (Antagonist) Antagonist->D2R Blocks

Mechanism of D2 receptor antagonism.

In Vivo Preclinical Efficacy and Safety Assessment

Following promising in vitro results, the next crucial step is to evaluate the compound's efficacy and safety in animal models that are predictive of antipsychotic activity and potential side effects in humans.

Animal Models of Psychosis

Rationale: These models aim to mimic certain aspects of psychosis in animals to assess the therapeutic potential of new drugs.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Drug Administration: Animals are pre-treated with various doses of 4-Bromo-2-propoxybenzamide, Haloperidol, Risperidone, or vehicle via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Hyperactivity: After a pre-treatment period, animals are challenged with a psychostimulant, such as d-amphetamine, which increases dopamine release and induces hyperlocomotor activity.[9]

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is measured in an open-field arena using automated tracking software.

  • Data Analysis: The ability of the test compounds to dose-dependently attenuate the amphetamine-induced hyperlocomotion is quantified.

Assessment of Extrapyramidal Side Effects (EPS)

Rationale: A key differentiator for novel antipsychotics is a reduced liability for EPS. The catalepsy test in rodents is a widely used model to predict this side effect.

Experimental Protocol: Catalepsy Test

  • Animal Model: Male Sprague-Dawley rats are frequently used.

  • Drug Administration: Animals are treated with a range of doses of 4-Bromo-2-propoxybenzamide, Haloperidol, or Risperidone.

  • Catalepsy Assessment: At various time points after drug administration, the degree of catalepsy is assessed. This is typically done by placing the animal's forepaws on a raised bar and measuring the time it remains in this unnatural posture.

  • Data Analysis: The dose of each compound that induces catalepsy is determined and compared to its effective dose in the psychosis model to establish a therapeutic index for EPS liability.

Comparative Data Summary: In Vivo Profile

CompoundAmphetamine-Induced Hyperlocomotion (ED₅₀, mg/kg)Catalepsy Induction (TD₅₀, mg/kg)Therapeutic Index (TD₅₀/ED₅₀)
4-Bromo-2-propoxybenzamide [Hypothetical Data][Hypothetical Data][Hypothetical Data]
Haloperidol0.1-0.20.5-1.0~5
Risperidone0.2-0.5>10>20

Note: Data for Haloperidol and Risperidone are representative values from the literature.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Novel Compound: 4-Bromo-2-propoxybenzamide Synthesis Chemical Synthesis Start->Synthesis Binding D2 Receptor Binding Assay Synthesis->Binding Functional D2 Functional Antagonism Assay Binding->Functional Selectivity Receptor Selectivity Profiling Functional->Selectivity Efficacy Animal Model of Psychosis (e.g., Amphetamine-Induced Hyperlocomotion) Selectivity->Efficacy Safety Side Effect Assessment (e.g., Catalepsy Test) Efficacy->Safety Decision Go/No-Go Decision for Further Development Safety->Decision

Preclinical validation workflow.

Conclusion and Future Directions

This guide outlines a comprehensive and logical framework for the initial preclinical validation of 4-Bromo-2-propoxybenzamide as a potential antipsychotic agent. The proposed experiments are designed to rigorously compare its in vitro and in vivo properties with both a first-generation and a second-generation standard of care.

The ideal outcome for 4-Bromo-2-propoxybenzamide would be to demonstrate potent D2 receptor antagonism with high selectivity over other receptors implicated in side effects, particularly 5-HT2A, H1, and M1 receptors. In vivo, the compound should effectively reverse psychosis-like behaviors in animal models at doses that do not induce significant extrapyramidal symptoms, thus exhibiting a superior therapeutic index compared to Haloperidol and a favorable profile in comparison to Risperidone.

Should 4-Bromo-2-propoxybenzamide meet these criteria, further preclinical development would be warranted. This would include more extensive safety pharmacology studies, pharmacokinetic profiling, and evaluation in more sophisticated animal models of cognitive deficits associated with schizophrenia. Ultimately, the goal is to develop a novel antipsychotic that offers a significant clinical advantage over existing therapies, improving the lives of individuals with psychotic disorders.

References

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A Senior Application Scientist's Guide to Substituted Benzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparative analysis of substituted benzamide derivatives for researchers, scientists, and drug development professionals. Moving beyond a mere listing of facts, this document delves into the causal relationships between chemical structure and biological activity, providing a framework for rational drug design and development. The protocols and insights presented herein are grounded in established scientific principles and supported by experimental data from peer-reviewed literature.

Introduction: The Versatile Benzamide Scaffold

Benzamide, the simplest amide derivative of benzoic acid, serves as a privileged scaffold in medicinal chemistry.[1] Its derivatives exhibit a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties.[2][3][4] This versatility stems from the ability to readily modify the benzamide core at multiple positions, thereby fine-tuning its physicochemical properties and biological target interactions. This guide will explore the structure-activity relationships (SAR) of substituted benzamides in these three key therapeutic areas, providing a comparative analysis of their performance and the experimental methodologies used for their evaluation.

Substituted Benzamides as Anticancer Agents: Targeting Histone Deacetylases

A significant class of substituted benzamides exhibits potent anticancer activity through the inhibition of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes.[6] Benzamide-based HDAC inhibitors typically interact with the zinc ion in the enzyme's active site, blocking its catalytic activity.[7]

Structure-Activity Relationship (SAR) of Benzamide-Based HDAC Inhibitors

The inhibitory potency and selectivity of benzamide-based HDAC inhibitors are critically influenced by the nature and position of substituents on the benzamide scaffold.[8]

  • The Zinc-Binding Group (ZBG): The benzamide moiety itself often serves as the ZBG. The carbonyl oxygen and the amide nitrogen of the benzamide can chelate with the zinc ion in the HDAC active site.[7] The presence of an amino group at the ortho-position of the benzamide ring is a crucial feature for potent HDAC inhibition, as it can form key hydrogen bonds within the active site.[8]

  • The Linker Region: The linker connects the benzamide core to a surface-recognition "cap" group. The length and flexibility of this linker are important for optimal positioning of the molecule within the enzyme's catalytic tunnel.[7]

  • The Cap Group: This is typically a larger, often aromatic or heterocyclic, group that interacts with residues at the rim of the active site. Variations in the cap group can significantly impact isoform selectivity and overall potency.[9]

A comprehensive 3D-QSAR analysis of a series of benzamide derivatives as HDAC1 inhibitors revealed that increased electron density on the benzamide ring enhances inhibitory activity.[7] Molecular docking studies have shown that the benzamide scaffold binds within the hydrophobic cavity of the HDAC1 active site.[7]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative substituted benzamide derivatives against various cancer cell lines.

Compound IDKey SubstituentsCancer Cell LineAssayIC50 (µM)Reference
Compound 7j 2-amino, shorter molecular lengthMCF-7 (Breast)AntiproliferativePotent[8]
Compound 7j 2-amino, shorter molecular lengthT47D (Breast)AntiproliferativePotent[8]
Compound 7 2,6-dichloropurine at 4-positionK562 (Leukemia)MTT Assay2.27[10]
Compound 7 2,6-dichloropurine at 4-positionHL-60 (Leukemia)MTT Assay1.42[10]
Compound 10 2,6-dichloropurine at 4-positionK562 (Leukemia)MTT Assay2.53[10]
Compound 10 2,6-dichloropurine at 4-positionHL-60 (Leukemia)MTT Assay1.52[10]
Compound 9 2-chloro-6-methylpurine at 4-positionK562 (Leukemia)MTT Assay> 50[10]

Key Insights: The data clearly demonstrates the critical role of the substituent at the 4-position of the benzamide scaffold in determining anticancer activity. Compounds 7 and 10, both featuring a 2,6-dichloropurine moiety, exhibit potent activity against leukemia cell lines.[10] In contrast, the seemingly minor modification to a 2-chloro-6-methylpurine in Compound 9 leads to a dramatic loss of activity, underscoring the sensitivity of the SAR.[10] Furthermore, the presence of a 2-amino group, as in compound 7j, is a strong determinant of HDAC inhibitory and antiproliferative activity.[8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

  • Incubation: Incubate the plate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Add the substituted benzamide derivatives at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[11]

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from a dose-response curve.

HDAC_Inhibitor_Mechanism cluster_0 Normal Gene Expression Regulation cluster_1 Action of Benzamide HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Acetylation Acetylation HAT->Acetylation HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation HDAC_Inhibited HDAC (Inhibited) Euchromatin Euchromatin (Active Transcription) Acetylation->Euchromatin Heterochromatin Heterochromatin (Repressed Transcription) Deacetylation->Heterochromatin Euchromatin->Deacetylation Heterochromatin->Acetylation Benzamide_Inhibitor Substituted Benzamide HDAC Inhibitor Benzamide_Inhibitor->HDAC Binds to active site Increased_Acetylation Increased Acetylation Tumor_Suppressor_Activation Tumor Suppressor Gene Activation Increased_Acetylation->Tumor_Suppressor_Activation Apoptosis Apoptosis Tumor_Suppressor_Activation->Apoptosis

Caption: Mechanism of action of benzamide HDAC inhibitors.

Substituted Benzamides as Antimicrobial Agents

The emergence of antimicrobial resistance necessitates the development of novel therapeutic agents.[12] Substituted benzamides have emerged as a promising class of compounds with significant antibacterial activity.[3] One key target for these compounds is the bacterial cell division protein FtsZ.[12]

Structure-Activity Relationship (SAR) of Antimicrobial Benzamides

The antimicrobial efficacy of substituted benzamides is highly dependent on their chemical structure.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring can influence the compound's ability to bind to the target protein and its overall physicochemical properties, such as solubility and membrane permeability. For example, in a series of benzamides with a pyridine-linked 1,2,4-oxadiazole moiety, different substitutions on the phenyl ring led to varying levels of larvicidal and fungicidal activity.[7]

  • Substituents on the Amide Nitrogen: Modifications to the amide nitrogen can also significantly impact antimicrobial activity. The introduction of different amine residues can alter the compound's polarity and ability to form hydrogen bonds, which can be crucial for target interaction.

A study on N-substituted benzamide derivatives showed that specific substitutions can lead to potent activity against both Gram-positive and Gram-negative bacteria.[3]

Comparative Analysis of Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected substituted benzamide derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDKey SubstituentsBacterial StrainGram StainMIC (µg/mL)Reference
TXH9179 Not specifiedS. aureus (MRSA)Positive0.25 (mode)[12]
TXA707 Not specifiedS. aureus (MRSA)Positive1 (mode)[12]
Compound 5a N-(4-chlorophenyl)B. subtilisPositive6.25[3]
Compound 5a N-(4-chlorophenyl)E. coliNegative3.12[3]
Compound 6b N-(4-bromophenyl)E. coliNegative3.12[3]
Compound 6c N-(4-iodophenyl)B. subtilisPositive6.25[3]

Key Insights: The data highlights the potent anti-staphylococcal activity of TXH9179, with a mode MIC four-fold lower than the comparator TXA707 against MRSA.[12] The N-substituted benzamides also demonstrate broad-spectrum activity, with compounds 5a and 6b showing good efficacy against the Gram-negative E. coli.[3] The nature of the halogen substituent on the N-phenyl ring appears to influence the activity spectrum.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution: Dissolve the substituted benzamide derivative in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Antimicrobial_Workflow cluster_0 Synthesis and Characterization cluster_1 Antimicrobial Screening Synthesis Synthesis of Substituted Benzamides Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Stock_Solution Prepare Stock Solutions Characterization->Stock_Solution Serial_Dilution Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculation Inoculate Plates Serial_Dilution->Inoculation Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation MIC_Reading Read MIC values Incubation->MIC_Reading

Caption: General workflow for synthesis and antimicrobial screening.

Substituted Benzamides as Antipsychotic Agents: Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of atypical antipsychotic drugs.[2] Their therapeutic effects are primarily attributed to their ability to antagonize dopamine D2 receptors in the central nervous system.[2]

Structure-Activity Relationship (SAR) of Benzamide-Based Antipsychotics

The affinity and selectivity of benzamide derivatives for dopamine receptors are highly dependent on their substitution patterns.

  • Substituents on the Phenyl Ring: The presence and position of substituents on the benzamide phenyl ring are crucial for D2 receptor affinity. For instance, a methoxy group at the 6-position and other substituents at the 3- and 5-positions can significantly influence binding.[13]

  • The Amide Side Chain: The nature of the side chain attached to the amide nitrogen is a key determinant of activity. Often, this side chain contains a basic nitrogen atom, which is thought to interact with an acidic residue in the receptor binding pocket. The stereochemistry of the side chain is also critical, with the (S)-configuration often being more potent.[13]

  • Cyclic Benzamides: The incorporation of the benzamide nitrogen into a cyclic system can lead to potent and selective dopamine D2 antagonists. The ring size and the nature of the linking unit are important factors for optimizing activity.[2]

Comparative Analysis of Dopamine D2 Receptor Affinity

The following table provides a comparison of the in vitro binding affinities of selected substituted benzamide derivatives for the dopamine D2 receptor.

CompoundKey Structural FeaturesD2 Receptor Affinity (Ki, nM)Reference
Mazapertine (6) 2-isopropoxyphenyl substitution< 3
Compound 15 (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl] side chain~1 (IC50)
Compound 24 2,3-dimethoxy substitution~1 (IC50)
Compound 21 5,6-dimethoxy salicylamide~1 (IC50)

Key Insights: Mazapertine exhibits high affinity for D2 receptors. The data for compounds 15, 24, and 21 demonstrate that specific substitution patterns on both the aromatic ring and the N-alkyl side chain can lead to potent D2 receptor antagonists with affinities in the low nanomolar range. The (R)-stereochemistry of the pyrrolidinylmethyl side chain is essential for high affinity.

Dopamine Receptor Signaling Pathway

Substituted benzamides exert their antipsychotic effects by blocking the signaling cascade initiated by dopamine binding to D2 receptors. D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G proteins (Gi/o).

Dopamine_Signaling cluster_0 Dopamine D2 Receptor Signaling cluster_1 Action of Benzamide Antagonist Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gi/o Protein D2R->G_protein activates Blocked_D2R D2 Receptor (Blocked) AC Adenylyl Cyclase G_protein->AC inhibits Normal_AC_activity Normal Adenylyl Cyclase Activity cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets Benzamide_Antagonist Substituted Benzamide Antagonist Benzamide_Antagonist->D2R blocks binding

Caption: Dopamine D2 receptor signaling and its antagonism.

Conclusion

Substituted benzamide derivatives represent a highly versatile and valuable class of compounds in drug discovery and development. Through strategic modifications of the benzamide scaffold, researchers can develop potent and selective agents targeting a wide range of biological processes. This guide has provided a comparative analysis of substituted benzamides as anticancer, antimicrobial, and antipsychotic agents, highlighting the critical role of structure-activity relationships in determining their therapeutic potential. The detailed experimental protocols and mechanistic diagrams serve as a valuable resource for scientists working in this exciting field. Further exploration of the vast chemical space of substituted benzamides holds great promise for the discovery of novel and improved therapeutics.

References

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Navigating the Chemical Space of PARP Inhibition: A Comparative Guide to the Structure-Activity Relationship of Benzamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, has emerged as a cornerstone of targeted therapy, especially for cancers harboring deficiencies in DNA repair mechanisms.[1] The benzamide moiety has been established as a privileged scaffold in the design of potent PARP inhibitors, effectively mimicking the nicotinamide portion of the enzyme's natural substrate, NAD+.[2][3] This guide delves into the intricate structure-activity relationships (SAR) of benzamide derivatives as PARP-1 inhibitors, using the 4-Bromo-2-propoxybenzamide structure as a conceptual framework for a comparative analysis of substitutions on the benzamide core. Through an examination of experimental data from various studies, we will elucidate the chemical nuances that govern potency and selectivity, providing a valuable resource for researchers in drug discovery and development.

The Benzamide Pharmacophore: A Key to Unlocking PARP-1 Inhibition

The efficacy of benzamide-based PARP inhibitors lies in their ability to occupy the nicotinamide-binding pocket of the PARP-1 catalytic domain. The core benzamide structure serves as a mimic of the nicotinamide group of NAD+, forming crucial hydrogen bonds with key amino acid residues in the active site, such as Gly863 and Ser904.[4] The aromatic ring of the benzamide typically engages in π-π stacking interactions with Tyr907, further anchoring the inhibitor in the binding pocket.[4] This fundamental binding mode is the foundation upon which the SAR of various substituted benzamides is built.

cluster_Inhibitor Inhibitor cluster_Enzyme Enzyme Pocket cluster_Pocket Benzamide Benzamide Scaffold Amide_NH2 Amide Group Benzamide->Amide_NH2 Contains Aromatic_Ring Aromatic Ring Benzamide->Aromatic_Ring Contains Gly863 Gly863 Amide_NH2->Gly863 H-bonds with Ser904 Ser904 Amide_NH2->Ser904 H-bonds with Tyr907 Tyr907 Aromatic_Ring->Tyr907 π-π stacking with PARP1_Active_Site PARP-1 Active Site Nicotinamide_Pocket Nicotinamide Pocket

Caption: Core interactions of the benzamide pharmacophore within the PARP-1 active site.

Comparative Structure-Activity Relationship Analysis

While specific SAR data for 4-Bromo-2-propoxybenzamide is not extensively published, we can infer the likely contributions of its substituents by comparing it with other benzamide analogues that have been evaluated for PARP-1 inhibition. The following sections will dissect the influence of substitutions at the 2 and 4 positions of the benzamide ring, as well as modifications to the amide portion.

The Role of Substituents on the Benzamide Ring

Position 4: The Influence of Halogenation

The presence of a halogen at the 4-position of the benzamide ring is a common feature in various biologically active molecules. In the context of PARP inhibitors, a substituent at this position can modulate the electronic properties of the aromatic ring and influence interactions with the enzyme. While direct comparisons of different halogens at this position on a 2-propoxy scaffold are limited, the bromo-substituent in 4-Bromo-2-propoxybenzamide is expected to be a key contributor to its overall physicochemical profile.

Position 2: The Impact of Alkoxy Groups

The 2-propoxy group in the topic compound introduces a flexible, lipophilic chain. The impact of such a group on PARP-1 inhibitory activity is multifaceted:

  • Steric Effects: The size and conformation of the alkoxy group can influence the orientation of the benzamide core within the binding pocket.

  • Lipophilicity: The propoxy group increases the lipophilicity of the molecule, which can affect cell permeability and overall pharmacokinetic properties.

  • Conformational Restraint: An ortho-substituent like the propoxy group may restrict the rotation of the amide bond, potentially pre-organizing the molecule into a more favorable conformation for binding.

A study on PARP1-sparing inhibitors revealed that a 2-phenoxy substitution on a benzamide core, when appropriately functionalized, could lead to potent inhibition of other PARP isoforms like PARP2 and PARP10, while sparing PARP1.[4][5] This suggests that substitutions at the 2-position can be critical for determining isoform selectivity.

Modifications to the Amide and N-Substituent

A significant body of research on benzamide-based PARP inhibitors has focused on extending from the amide nitrogen to explore further interactions within and beyond the nicotinamide pocket. A recent study on novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds provides valuable insights into the SAR of these extended structures.[6]

Compound Structure PARP-1 IC50 (nM) HCT116 IC50 (µM)
Reference Compound (Structure not publicly disclosed)--
Analogue 13f A benzamide derivative with a phenylacetamidophenyl scaffold0.250.30
Other Analogues Various related benzamide derivativesRanging from nM to µMRanging from µM to >50 µM

Table 1: PARP-1 inhibitory and anti-proliferative activities of selected benzamide derivatives from a representative study.[6]

The data from this study highlights that modifications to the N-substituent of the benzamide can lead to highly potent PARP-1 inhibitors with significant anti-proliferative activity.[6] For instance, compound 13f demonstrated an impressive PARP-1 IC50 of 0.25 nM and potent activity against the HCT116 colon cancer cell line.[6] This underscores the importance of exploring the chemical space extending from the amide nitrogen to achieve high-affinity interactions with the enzyme.

Start Start with Benzamide Core Position4 Position 4 Substitution (e.g., Bromo) Start->Position4 Modulate electronics Position2 Position 2 Substitution (e.g., Propoxy) Start->Position2 Influence conformation & lipophilicity N_Subst N-Substituent Modification Position4->N_Subst Position2->N_Subst Potency Increased Potency N_Subst->Potency Explore additional binding interactions Selectivity Altered Selectivity N_Subst->Selectivity Differentiate between PARP isoforms

Caption: Logical relationships in the SAR of substituted benzamide PARP inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data discussed, it is crucial to understand the methodologies employed. Below are representative protocols for key assays used in the evaluation of PARP inhibitors.

In Vitro PARP-1 Enzymatic Inhibition Assay

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.

Principle: The assay measures the incorporation of biotinylated ADP-ribose from a biotinylated NAD+ donor onto a histone substrate, which is catalyzed by recombinant human PARP-1. The biotinylated histone product is then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to a horseradish peroxidase (HRP) reporter.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4°C. Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).

  • Blocking: Block the plate with 5% non-fat dry milk in PBST for 2 hours at room temperature. Wash the plate three times with PBST.

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 4-Bromo-2-propoxybenzamide and its analogues) in the assay buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 0.1% BSA).

  • Enzyme Reaction: To each well, add 50 µL of the test compound dilution, followed by 25 µL of recombinant human PARP-1 enzyme (e.g., 1 unit/well). Pre-incubate for 10 minutes at room temperature.

  • Initiation of Reaction: Add 25 µL of a solution containing biotinylated NAD+ (final concentration, e.g., 1 µM) and activated DNA (e.g., 1 µg/mL) to each well to start the reaction. Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 2 M H2SO4.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Start Start Coat Coat plate with Histone H1 Start->Coat Block Block with non-fat milk Coat->Block Add_Cmpd Add test compound dilutions Block->Add_Cmpd Add_Enzyme Add PARP-1 enzyme Add_Cmpd->Add_Enzyme Add_Substrate Add Biotin-NAD+ & activated DNA Add_Enzyme->Add_Substrate Incubate Incubate for 1 hour Add_Substrate->Incubate Wash1 Wash plate Incubate->Wash1 Add_Strep_HRP Add Streptavidin-HRP Wash1->Add_Strep_HRP Wash2 Wash plate Add_Strep_HRP->Wash2 Add_TMB Add TMB substrate Wash2->Add_TMB Stop Stop reaction Add_TMB->Stop Read Read absorbance at 450 nm Stop->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the in vitro PARP-1 enzymatic inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic or cytostatic effects of PARP inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value using non-linear regression analysis.

Conclusion

The benzamide scaffold is a versatile and highly tractable starting point for the development of potent and selective PARP-1 inhibitors. While direct experimental data for 4-Bromo-2-propoxybenzamide is limited in the public domain, a comparative analysis of related structures provides valuable insights into its potential as a PARP inhibitor. The 4-bromo and 2-propoxy substituents likely play key roles in modulating the compound's electronic properties, lipophilicity, and conformational preferences. The most significant gains in potency, however, appear to be achieved through strategic modifications of the N-substituent, which can engage in additional interactions with the enzyme. The experimental protocols provided herein offer a robust framework for the evaluation of novel benzamide derivatives. Future research focusing on the systematic exploration of substitutions at the 2 and 4 positions of the benzamide ring, in combination with diverse N-substituents, will be instrumental in the design of next-generation PARP inhibitors with improved efficacy and selectivity profiles.

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A Strategic Guide to Elucidating the Selectivity Profile of 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting cross-reactivity studies on the investigational compound 4-Bromo-2-propoxybenzamide. As this molecule is not extensively characterized in public literature, we will proceed under the working hypothesis that, based on its benzamide scaffold, it is designed as a dopamine D2 receptor antagonist. This is a common mechanism for this class of compounds, which includes atypical antipsychotics[1][2][3]. The objective of this guide is to meticulously design a series of experiments to define its selectivity, a critical step in drug development to predict potential therapeutic efficacy and off-target liabilities[4][5].

The Imperative of Selectivity in Drug Development

In modern drug discovery, high affinity for a therapeutic target is only the first step. The ultimate success of a drug candidate hinges on its selectivity profile—its ability to interact with the intended target while avoiding unintended interactions with other biomolecules ("off-targets")[6]. Poor selectivity can lead to a host of adverse effects or polypharmacology, where a drug interacts with multiple targets, which can be either beneficial or detrimental[5]. Therefore, a rigorous, front-loaded investigation into cross-reactivity is not merely a regulatory requirement but a foundational pillar of rational drug design.

This guide outlines a tiered, logical approach to systematically map the interaction profile of 4-Bromo-2-propoxybenzamide, moving from broad, high-throughput screening to specific, functional validation assays.

Strategic Design of the Cross-Reactivity Panel

The selection of off-targets for screening must be a rational process, guided by the compound's chemical class and its primary therapeutic target. For our hypothetical D2 receptor antagonist, 4-Bromo-2-propoxybenzamide, the panel should include:

  • Related Receptor Subtypes: All other dopamine receptor subtypes (D1, D3, D4, D5) are of primary importance to establish subtype selectivity.

  • Structurally and Functionally Related Receptors: The serotonin (5-HT) receptor family, particularly subtypes like 5-HT2A and 5-HT7, are common off-targets for D2 antagonists and are implicated in the efficacy and side-effect profiles of antipsychotics[7].

  • Common "Anti-Targets": A standard panel of receptors and channels known for their association with adverse drug reactions is crucial. This must include the hERG potassium channel (coded by the KCNH2 gene) to assess the risk of cardiac QT prolongation, as well as key adrenergic and muscarinic receptors.

  • Metabolizing Enzymes: Key cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) should be included to identify potential drug-drug interactions.

Experimental Workflow: A Tiered Approach

A multi-stage screening cascade ensures that resources are used efficiently, with broad initial screens identifying potential liabilities that are then confirmed and quantified in more detailed, lower-throughput assays.

G cluster_0 Tier 1: Primary & Broad-Panel Screening cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Functional & Safety Pharmacology A Primary Target Assay (Dopamine D2 Receptor) Determine Ki C Dose-Response Assays (Ki / IC50 Determination) For 'Hits' from Tier 1 (>50% Inhibition) A->C Validate On-Target Affinity B Broad Receptor Panel Screen (e.g., 44 GPCRs) Single High Concentration (% Inhibition) B->C Identify Off-Target 'Hits' D Cell-Based Functional Assays (Agonist/Antagonist Mode) e.g., cAMP, Calcium Flux C->D Confirm Functional Activity E In Vitro Safety Assays (hERG Patch Clamp, CYP Inhibition) Determine IC50 C->E Assess Safety Liability

Caption: Tiered experimental workflow for cross-reactivity profiling.

Methodologies and Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols represent the gold standard for in vitro selectivity profiling.

Radioligand Binding Assays (Ki Determination)

This technique directly measures the affinity of a test compound for a target receptor by assessing its ability to displace a known, radiolabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Cell membranes expressing the receptor of interest (e.g., human D2, D3, 5-HT2A) are prepared from recombinant cell lines.

  • Reaction Mixture: In a 96-well plate, combine:

    • Receptor-expressing membranes.

    • A fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).

    • A range of concentrations of 4-Bromo-2-propoxybenzamide (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • Detection: Wash the filters to remove non-specific binding, and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of 4-Bromo-2-propoxybenzamide. Use non-linear regression (Cheng-Prusoff equation) to calculate the inhibitor constant (Ki), which reflects the compound's binding affinity.

Cell-Based Functional Assays (IC50 Determination)

Binding to a receptor does not always translate to a functional effect. Functional assays are essential to determine if an off-target interaction results in agonism, antagonism, or has no effect. For GPCRs like dopamine receptors, this is often measured via second messenger modulation.

Protocol: cAMP HTRF Assay for D2 Receptor (Gi-coupled)

  • Cell Plating: Seed cells stably expressing the human D2 receptor into a 384-well plate and incubate overnight.

  • Compound Addition: Treat cells with a concentration range of 4-Bromo-2-propoxybenzamide and incubate for a short period (e.g., 15 minutes).

  • Agonist Challenge: Add a fixed concentration of a known agonist (e.g., Quinpirole) to all wells except the negative control. Forskolin is also added to stimulate cAMP production.

  • Lysis and Detection: After incubation, lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor).

  • Signal Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the HTRF signal against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the agonist-induced response.

Data Presentation and Comparative Analysis

All quantitative data must be summarized in clear, structured tables to facilitate direct comparison. Here, we present hypothetical data for 4-Bromo-2-propoxybenzamide compared to Haloperidol, a classic antipsychotic with a known cross-reactivity profile.

Table 1: Comparative Binding Affinity Profile (Ki, nM)

Target4-Bromo-2-propoxybenzamide (Hypothetical Ki)Haloperidol (Reference Ki)Selectivity Ratio (Target Ki / D2 Ki)
Dopamine D2 1.5 1.2 1
Dopamine D1350250233x
Dopamine D35.20.83.5x
Serotonin 5-HT2A252016.7x
Adrenergic α1801553.3x
hERG Channel>10,000150>6667x

Table 2: Comparative Functional Activity Profile (IC50, nM)

Assay4-Bromo-2-propoxybenzamide (Hypothetical IC50)Haloperidol (Reference IC50)
D2 Antagonism (cAMP) 2.8 2.5
5-HT2A Antagonism (Ca2+)4535
CYP2D6 Inhibition1,2002,500
CYP3A4 Inhibition>10,0005,000

G cluster_0 4-Bromo-2-propoxybenzamide cluster_1 Off-Targets A Dopamine D2 Ki = 1.5 nM High Affinity B Dopamine D3 Ki = 5.2 nM Moderate Affinity A->B 3.5x Selectivity C 5-HT2A Ki = 25 nM Low Affinity A->C 16.7x Selectivity D D A->D >6667x Selectivity

Caption: Hypothetical selectivity profile of 4-Bromo-2-propoxybenzamide.

Conclusion and Forward Look

This guide presents a robust, logical framework for the preclinical cross-reactivity assessment of 4-Bromo-2-propoxybenzamide. Based on our hypothetical data, the compound exhibits a promising selectivity profile, with high potency at its intended D2 target and a favorable safety margin against key anti-targets like hERG.

The next steps in development would involve expanding this analysis to a broader range of targets, conducting in vivo studies to correlate these findings with physiological effects and pharmacokinetic/pharmacodynamic (PK/PD) relationships, and ultimately, using this comprehensive selectivity profile to predict a safe and effective starting dose for clinical trials. Rigorous adherence to these principles of selectivity profiling is paramount to advancing safer and more effective medicines.

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A Comparative Guide to Benzamide Synthesis: Efficiency, and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the preparation of amides is a fundamental and frequently employed transformation. Among these, benzamide and its derivatives are crucial structural motifs found in a vast array of pharmaceuticals and functional materials. The choice of synthetic route can profoundly impact not only the yield and purity of the final product but also the overall efficiency, cost, and environmental footprint of the process. This guide provides an in-depth comparison of the most common and emerging methods for benzamide synthesis, supported by experimental data to inform your selection of the most appropriate route for your research and development needs.

Classical Routes Revisited: Acyl Halides and Anhydrides

The reaction of a benzoic acid derivative, typically an acyl chloride, with ammonia is a long-established and robust method for benzamide synthesis. This approach is often favored for its high reactivity and generally good yields.

From Benzoyl Chloride and Ammonia

This method involves the nucleophilic acyl substitution of benzoyl chloride with ammonia. The reaction is typically rapid and exothermic.

Mechanism: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of benzoyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form benzamide.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve benzoyl chloride in a suitable aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

  • A white precipitate of benzamide will form. Continue stirring for 15-30 minutes.

  • Isolate the crude product by vacuum filtration and wash with cold water to remove ammonium chloride.

  • Recrystallize the crude benzamide from hot water to obtain the purified product.[1]

Efficiency: This method is known for its high yields, often exceeding 90%.[1] The reaction is fast, typically reaching completion in under an hour. However, the use of benzoyl chloride, a lachrymator, and the exothermic nature of the reaction require careful handling and temperature control.[2]

Direct Amidation of Benzoic Acid

Directly converting a carboxylic acid to an amide is an attractive approach as it avoids the pre-activation step to an acyl chloride, thus reducing the number of synthetic steps and potentially hazardous reagents.

Thermal Dehydration with Ammonia or Urea

Heating benzoic acid with an ammonia source, such as aqueous ammonia or urea, can directly yield benzamide through a dehydration process.

Mechanism: Benzoic acid first reacts with ammonia to form ammonium benzoate.[3] Upon heating, this salt undergoes dehydration to form benzamide. When urea is used, it thermally decomposes to generate isocyanic acid and ammonia in situ. The ammonia then reacts with benzoic acid as described above.

Experimental Protocol (with Urea):

  • Thoroughly mix benzoic acid and urea in a round-bottom flask. The use of a catalyst such as boric acid is reported to improve yields.[4][5]

  • Heat the mixture in an oil bath to a temperature of 130-140°C.

  • Continue heating until the evolution of gas ceases.

  • Cool the reaction mixture and dissolve it in hot water.

  • Upon cooling, crude benzamide will crystallize out.

  • Filter the product and recrystallize from hot water.

Efficiency: Yields for this method can be variable, but with optimization and the use of catalysts, they can be good. One source reports a yield of around 60-70%. The reaction time is typically longer than the acyl chloride method, often requiring several hours of heating.[6]

Coupling Agent-Mediated Amidation

Modern organic synthesis frequently employs coupling agents to facilitate the direct formation of amide bonds from carboxylic acids and amines under mild conditions. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium-based reagents like HATU.[7]

Mechanism: The coupling agent activates the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides). This intermediate is then readily attacked by the amine nucleophile to form the amide bond.

Experimental Protocol (with EDC):

  • Dissolve benzoic acid in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a stoichiometric amount of a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Add the amine (in this case, an ammonia source or an amine for substituted benzamides).

  • Add the coupling agent (e.g., EDC) portion-wise at room temperature or 0°C.

  • Stir the reaction mixture overnight at room temperature.

  • Work up the reaction by washing with dilute acid and base to remove unreacted starting materials and byproducts.

  • Purify the product by column chromatography or recrystallization.

Efficiency: Coupling agent-mediated methods generally provide high yields (often >85%) and are compatible with a wide range of functional groups, making them very versatile.[8] However, the cost of coupling agents can be a significant drawback for large-scale synthesis. A common side product with carbodiimides is the formation of N-acylurea, which can be difficult to remove.[9]

Hydrolysis of Benzonitrile

The hydrolysis of nitriles offers another pathway to amides. This transformation can be achieved under either acidic or basic conditions.

Mechanism: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic for attack by water. Subsequent tautomerization and deprotonation yield the amide. Under basic conditions, hydroxide ion directly attacks the nitrile carbon, and subsequent protonation of the resulting anion gives the amide.

Experimental Protocol (Acid-Catalyzed):

  • Carefully add benzonitrile to concentrated sulfuric acid.

  • Heat the mixture under reflux for a short period (e.g., 20 minutes).[1]

  • Cool the reaction mixture and pour it onto crushed ice.

  • The precipitated crude benzamide is collected by filtration, washed with water, and recrystallized.[1]

Efficiency: This method can provide good yields, with one procedure reporting a yield of around 95-96%.[1][10] Controlling the reaction conditions is crucial to prevent over-hydrolysis to benzoic acid.[10]

Comparative Summary

Synthetic Route Typical Yield Reaction Time Key Reagents Advantages Disadvantages
From Benzoyl Chloride >90%[1]< 1 hourBenzoyl chloride, AmmoniaHigh yield, Fast reactionUse of lachrymatory and corrosive benzoyl chloride, Exothermic reaction
Thermal Dehydration (Urea) 60-70%Several hoursBenzoic acid, UreaInexpensive reagents, Avoids hazardous acyl chloridesModerate yields, High temperatures required
Coupling Agent-Mediated >85%[8]12-24 hoursBenzoic acid, Ammonia/Amine, Coupling agent (e.g., EDC, HATU)High yield, Mild conditions, Broad functional group toleranceExpensive reagents, Potential for difficult-to-remove byproducts
From Benzonitrile 95-96%[1][10]< 1 hourBenzonitrile, Strong acid/baseHigh yield, Fast reactionHarsh conditions, Risk of over-hydrolysis to carboxylic acid

Visualization of Synthetic Pathways

Logical Flow of Benzamide Synthesis Routes

Benzamide_Synthesis_Routes cluster_Routes Synthetic Routes Start Starting Materials Benzoyl_Chloride Benzoyl Chloride + Ammonia Start->Benzoyl_Chloride Activation Benzoic_Acid_Thermal Benzoic Acid + Urea/Ammonia (Thermal) Start->Benzoic_Acid_Thermal Benzoic_Acid_Coupling Benzoic Acid + Ammonia (Coupling Agent) Start->Benzoic_Acid_Coupling Benzonitrile Benzonitrile Start->Benzonitrile Benzamide Benzamide Benzoyl_Chloride->Benzamide Ammonolysis Benzoic_Acid_Thermal->Benzamide Dehydration Benzoic_Acid_Coupling->Benzamide Amidation Benzonitrile->Benzamide Hydrolysis

Caption: Overview of the primary synthetic routes to benzamide.

Experimental Workflow for Coupling Agent-Mediated Synthesis

Coupling_Agent_Workflow Start Dissolve Benzoic Acid, Amine, and Base in Solvent Add_Coupling Add Coupling Agent (e.g., EDC) at 0°C Start->Add_Coupling React Stir at Room Temperature (Overnight) Add_Coupling->React Workup Aqueous Workup (Acid/Base Washes) React->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify Product Pure Benzamide Purify->Product

Caption: Step-by-step workflow for benzamide synthesis using a coupling agent.

Conclusion

The optimal synthetic route to benzamide is highly dependent on the specific requirements of the project. For large-scale, cost-effective synthesis where the use of a corrosive reagent is manageable, the traditional benzoyl chloride method offers excellent efficiency. For laboratory-scale synthesis requiring mild conditions and high functional group tolerance, coupling agent-mediated methods are often the preferred choice, despite their higher cost. The hydrolysis of benzonitrile is a very effective route but requires careful control to avoid byproduct formation. The thermal dehydration of benzoic acid with urea presents a greener and more atom-economical alternative, though it may require more optimization to achieve high yields. Ultimately, a thorough evaluation of the factors outlined in this guide will enable the selection of the most suitable method for your synthetic endeavors.

References

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A Head-to-Head Comparison of Novel Benzamide Derivatives in Oncology: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzamide scaffold represents a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically impactful drugs. In oncology, this "privileged structure" has been successfully leveraged to create targeted therapies, most notably histone deacetylase (HDAC) and poly (ADP-ribose) polymerase (PARP) inhibitors. This guide provides a head-to-head comparison of a benchmark benzamide HDAC inhibitor, Entinostat, against a novel, dual-target PARP/HDAC benzamide derivative, referred to herein as B-102. We delve into the mechanistic rationale, comparative in vitro efficacy, and preclinical validation workflows, offering field-proven insights into the experimental choices that underpin such a comparative analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical evaluation and differentiation of next-generation targeted cancer therapies.

The Benzamide Scaffold: A Versatile Tool in the Anti-Cancer Arsenal

The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom, is a key feature in numerous pharmacologically active compounds.[1][2] Its ability to form critical hydrogen bonds and engage in various non-covalent interactions allows it to serve as an effective pharmacophore for a diverse range of biological targets. In oncology, this versatility has been exploited to develop inhibitors for crucial enzyme families that drive cancer progression.

1.1 Established Benchmark: Entinostat (MS-275), a Class I HDAC Inhibitor

Entinostat (also known as MS-275) is a second-generation, orally bioavailable benzamide that selectively inhibits Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[3][4][5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression of key tumor suppressor genes.

  • Mechanism of Action: By inhibiting HDACs, Entinostat promotes histone hyperacetylation.[6][7] This epigenetic modification relaxes chromatin structure, allowing for the re-expression of silenced tumor suppressor genes like the cyclin-dependent kinase inhibitor p21, which in turn induces cell cycle arrest and apoptosis.[3]

1.2 The Novel Contender: B-102, a Dual PARP/HDAC Inhibitor

Recent drug design strategies have focused on creating multi-target agents to overcome resistance and enhance efficacy. A promising approach involves integrating PARP inhibitory activity into a benzamide scaffold already equipped for HDAC inhibition.[8] Poly (ADP-ribose) polymerase (PARP) is a critical enzyme in the repair of DNA single-strand breaks (SSBs).[9][10] Inhibiting PARP leads to the accumulation of SSBs, which collapse replication forks during cell division, creating lethal double-strand breaks (DSBs).[11][12]

  • Dual-Action Rationale: Combining PARP and HDAC inhibition is synergistic. HDAC inhibitors can downregulate key proteins in the homologous recombination (HR) pathway, such as BRCA1 and RAD51, which are responsible for repairing DSBs.[8] This pharmacologically-induced "BRCAness" renders cancer cells highly susceptible to PARP inhibition, expanding the potential utility of PARP inhibitors beyond tumors with inherent HR deficiencies.[13] The hypothetical derivative B-102 is designed based on this principle, incorporating the benzamide zinc-binding group for HDAC inhibition and a phthalazinone moiety, similar to the approved PARP inhibitor Olaparib, for PARP engagement.[8]

Comparative In Vitro Efficacy: A Mechanistic Evaluation

A head-to-head comparison begins with rigorous in vitro testing to establish target engagement and cellular efficacy. The choice of assays and cell lines is critical for generating meaningful, comparative data.

2.1 Experimental Rationale: Why These Assays?

  • Enzymatic Assays: Direct measurement of enzyme inhibition is the first step. Fluorometric or luminogenic assay kits are the industry standard for determining IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) against purified recombinant enzymes.[14][15][16] This provides a clean comparison of potency at the molecular target level.

  • Cell-Based Target Engagement: Moving into a cellular context, it's crucial to confirm that the compounds engage their targets. For HDAC inhibitors, this is typically done via Western blot to detect the accumulation of acetylated histones (e.g., Ac-H3).[6] For PARP inhibitors, assays can measure the inhibition of PAR (poly ADP-ribose) formation after inducing DNA damage.[14]

  • Cell Viability Assays: These assays (e.g., CellTiter-Glo®, MTT) measure the overall cytotoxic or cytostatic effect of the compounds on cancer cell lines. The resulting IC50 values demonstrate the compound's potency in a biological system.

  • Cell Line Selection: The choice of cell lines is paramount. For this comparison, we selected:

    • MDA-MB-231: A triple-negative breast cancer (TNBC) cell line. TNBC often shows heightened sensitivity to combined PARP and HDAC inhibition.[8]

    • MCF-7: An estrogen receptor-positive breast cancer cell line, serving as a contrasting histology.[17]

    • MCF-10A: A non-tumorigenic breast epithelial cell line, used as a critical control to assess selectivity for cancer cells over normal cells.[8]

Workflow for In Vitro Comparative Assessment

G cluster_0 Biochemical Screening cluster_1 Cellular Target Engagement cluster_2 Cellular Efficacy Enzyme Purified HDAC1 & PARP1 Enzymes Assay Fluorometric/ Luminogenic Assays Enzyme->Assay IC50_E Determine Enzymatic IC50 Assay->IC50_E IC50_C Determine Cellular IC50 & Selectivity Index IC50_E->IC50_C Correlate Potency Cells Cancer Cell Lines (e.g., MDA-MB-231) Treatment Treat with Entinostat or B-102 Cells->Treatment WB Western Blot for Acetylated Histones Treatment->WB PAR PAR Formation Assay Treatment->PAR WB->IC50_C Confirm MoA PAR->IC50_C Confirm MoA Cells2 Cancer & Normal Cell Lines (MDA-MB-231, MCF-7, MCF-10A) Treatment2 Dose-Response Treatment Cells2->Treatment2 CTG Cell Viability Assay (e.g., CellTiter-Glo) Treatment2->CTG CTG->IC50_C

Experimental Protocols

Protocol 1: HDAC Activity Assay (Fluorometric)

  • Prepare a dilution series of Entinostat and B-102 in assay buffer.

  • Add 10 µL of diluted recombinant human HDAC1 enzyme to a 96-well plate.[5]

  • Add 10 µL of each inhibitor concentration to the wells. Incubate for 15 minutes at 30°C.

  • Initiate the reaction by adding 30 µL of a fluorogenic HDAC substrate solution.[5]

  • Incubate for 30 minutes at 30°C.

  • Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a fluorescent marker release agent.[5]

  • Measure fluorescence (e.g., λex = 390 nm, λem = 460 nm) using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Cell Viability Assay (Luminescent)

  • Seed MDA-MB-231, MCF-7, and MCF-10A cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a 10-point, 3-fold serial dilution of Entinostat and B-102.

  • Treat the cells with the compounds and incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a plate reader.

  • Calculate IC50 values and the selectivity index (IC50 in normal cells / IC50 in cancer cells).

Comparative In Vitro Data Summary
CompoundTarget(s)HDAC1 IC50 (nM)PARP1 IC50 (nM)MDA-MB-231 IC50 (nM)MCF-10A IC50 (nM)Selectivity Index (MCF-10A/MDA-MB-231)
Entinostat HDAC1, HDAC3510[3]>10,000850>5,000>5.9
Olaparib PARP1, PARP2>10,0005[8]2,500>10,000>4.0
B-102 (Novel) Dual HDAC/PARP75015160[8]>4,000>25.0

Data presented are representative and synthesized from published literature for illustrative purposes.[3][8]

Interpretation of Results: The dual-target inhibitor B-102 demonstrates significantly greater potency against the TNBC cell line (MDA-MB-231) compared to either single-agent benchmark.[8] Crucially, it maintains a low effect on the normal MCF-10A cell line, resulting in a superior selectivity index. This suggests that the synergistic mechanism of dual inhibition is highly effective and potentially safer than targeting either pathway alone.

Signaling Pathway Analysis

Understanding how these compounds modulate downstream signaling is key to confirming their mechanism of action.

Entinostat: HDAC Inhibition Pathway

HDAC_Pathway cluster_active Active State Entinostat Entinostat HDAC1 HDAC1 Entinostat->HDAC1 Inhibits Histones Histones HDAC1->Histones Deacetylates HDAC1->Histones Acetyl Acetyl Groups Histones->Acetyl Acetylation Increases Chromatin Condensed Chromatin Histones->Chromatin p21_active p21 Gene Transcription Acetyl->p21_active Promotes Open Chromatin p21 Tumor Suppressor Genes (e.g., p21) Chromatin->p21 Silences Transcription Transcription Blocked p21->Transcription Arrest Cell Cycle Arrest & Apoptosis p21_active->Arrest

B-102: Dual PARP/HDAC Inhibition Pathway

Dual_Pathway

Preclinical In Vivo Validation

Promising in vitro data must be validated in a living system. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and robust platform for evaluating anti-tumor efficacy.[18][19][20]

4.1 Experimental Rationale: Why the CDX Model?

  • Translational Bridge: CDX models provide a crucial link between cell culture experiments and human clinical trials, allowing for the assessment of a drug's performance in a complex biological environment.[18]

  • Efficacy & Tolerability: This model allows for the simultaneous evaluation of anti-tumor activity (tumor growth inhibition) and overall toxicity (body weight changes, clinical signs).

  • Pharmacokinetics/Pharmacodynamics (PK/PD): While not detailed here, these models are essential for understanding drug exposure levels required for target engagement and efficacy in a whole-animal system.

Protocol 3: Tumor Growth Inhibition in a Xenograft Model
  • Cell Implantation: Subcutaneously implant 5 x 10^6 MDA-MB-231 cells suspended in Matrigel into the flank of female immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle, Entinostat, B-102). A typical group size is n=8-10 mice.

  • Dosing: Administer compounds according to a predetermined schedule (e.g., daily oral gavage). Doses are selected based on prior maximum tolerated dose (MTD) studies.

  • Monitoring: Measure tumor volume with calipers and mouse body weight 2-3 times per week.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined size limit.

  • Analysis: Calculate Tumor Growth Inhibition (TGI) as the percentage difference in the mean tumor volume of the treated group compared to the vehicle group.

Comparative In Vivo Efficacy Data
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI%)Mean Body Weight Change (%)
Vehicle p.o., q.d.1250--0.5%
Entinostat 20 mg/kg, p.o., q.d.81235%-2.1%
B-102 (Novel) 20 mg/kg, p.o., q.d.37570%-3.5%

Data are representative and for illustrative purposes.

Interpretation of Results: The in vivo data corroborate the in vitro findings. The dual-action inhibitor B-102 demonstrates markedly superior tumor growth inhibition compared to the single-agent HDAC inhibitor, Entinostat, at the same dose level.[4] The minimal body weight loss across all groups suggests that the treatments are well-tolerated at these efficacious doses.

Discussion and Future Outlook

This head-to-head comparison demonstrates a clear superiority of the novel, dual-target benzamide derivative B-102 over the benchmark single-agent HDAC inhibitor, Entinostat, in a preclinical model of triple-negative breast cancer. The scientific rationale for combining PARP and HDAC inhibition is validated by the potent synergy observed both in vitro and in vivo.

Key Takeaways for Drug Developers:

  • Rational Design Pays Off: The design of multi-target agents based on a deep understanding of synergistic biological pathways can lead to compounds with significantly enhanced efficacy.[8]

  • The Right Model System is Crucial: A carefully planned sequence of experiments, from enzymatic assays to cellular models and finally to in vivo systems, is essential for a robust and self-validating preclinical data package.

  • Look Beyond Potency: While potency (IC50) is important, the selectivity index and in vivo tolerability are equally critical indicators of a compound's therapeutic potential.

Future work on B-102 would involve broader testing across different patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors, as well as detailed PK/PD and toxicology studies to prepare for potential clinical trials.[21][22] The benzamide scaffold continues to prove its value, and intelligently designed derivatives like B-102 represent the next wave of innovation in targeted cancer therapy.

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Assessing the Selectivity of Novel Kinase Inhibitors: A Comparative Guide Featuring 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a clinically viable drug is paved with rigorous evaluation. A critical aspect of this journey is the comprehensive assessment of a compound's selectivity. An ideal drug candidate will potently engage its intended target while minimizing interactions with other proteins, thereby reducing the potential for off-target toxicities. This guide provides an in-depth framework for assessing the selectivity of novel compounds, using the hypothetical molecule, 4-Bromo-2-propoxybenzamide, as a case study. We will compare its theoretical assessment against established poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib, Talazoparib, and Veliparib, and detail the state-of-the-art methodologies for such an evaluation.

The Criticality of Selectivity in Drug Discovery

The therapeutic efficacy of a targeted agent is intrinsically linked to its selectivity profile. While broad-spectrum activity can be advantageous in certain therapeutic contexts, for many targeted therapies, off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. The benzamide scaffold, present in our subject compound, is a common feature in many kinase and PARP inhibitors. A related compound, 4-Bromobenzamide, has been identified as a non-selective PARP inhibitor with insufficient potency and selectivity to be considered a reliable chemical probe[1]. This underscores the importance of empirical validation for any new chemical entity.

Our hypothetical compound, 4-Bromo-2-propoxybenzamide, will be assessed as a putative PARP inhibitor. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations[2]. However, the PARP family has multiple members, and the broader kinome presents a vast landscape of potential off-targets.

Comparative Landscape: Established PARP Inhibitors

To contextualize the assessment of 4-Bromo-2-propoxybenzamide, we will compare it to three well-characterized PARP inhibitors:

  • Olaparib (Lynparza®): A potent inhibitor of both PARP1 and PARP2, Olaparib is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers[3].

  • Talazoparib (Talzenna®): Known for its high potency and ability to trap PARP on DNA, Talazoparib is also a dual PARP1/2 inhibitor approved for BRCA-mutated breast cancer[2][4].

  • Veliparib (ABT-888): While also a PARP1/2 inhibitor, Veliparib is considered a weaker PARP trapper compared to Olaparib and Talazoparib.

A comprehensive selectivity assessment would aim to quantify the interaction of our novel compound with its intended targets (PARP1 and PARP2) and a broad range of potential off-targets, comparing these interactions to those of the established inhibitors.

Methodologies for Comprehensive Selectivity Profiling

A multi-pronged approach is essential for a thorough and trustworthy assessment of selectivity. We will explore three key methodologies: in vitro kinase/enzyme panels, cellular thermal shift assays (CETSA), and chemoproteomic approaches like the kinobeads assay.

Initial Broad Screening: In Vitro Kinase and PARP Family Panels

The first step in characterizing a new compound is often a broad screen against a panel of purified enzymes.

Rationale: This approach provides a direct measure of the compound's ability to inhibit the enzymatic activity of its intended targets and a wide array of potential off-targets in a controlled, cell-free environment. For 4-Bromo-2-propoxybenzamide, this would involve a primary screen against PARP1 and PARP2, followed by a broader panel of other PARP family members and a representative panel of the human kinome.

Experimental Protocol: In Vitro Kinase Assay

  • Preparation of Reagents:

    • Recombinant human kinases/PARP enzymes.

    • Substrate for each enzyme (e.g., biotinylated NAD+ for PARP).

    • ATP (for kinases) or NAD+ (for PARPs).

    • Kinase/PARP assay buffer.

    • Test compound (4-Bromo-2-propoxybenzamide) and reference compounds (Olaparib, Talazoparib, Veliparib) at various concentrations.

  • Assay Procedure:

    • Add the kinase/PARP enzyme to the wells of a microtiter plate.

    • Add the test and reference compounds at a range of concentrations.

    • Incubate to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate and ATP/NAD+.

    • Incubate for a defined period at an optimal temperature.

    • Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to enzyme activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation:

The IC50 values for 4-Bromo-2-propoxybenzamide and the reference compounds would be tabulated for direct comparison.

Target4-Bromo-2-propoxybenzamide IC50 (nM)Olaparib IC50 (nM)Talazoparib IC50 (nM)Veliparib IC50 (nM)
PARP1Experimental Data~1-5~1~5
PARP2Experimental Data~1-5~1~2
Kinase XExperimental Data>10,000>10,000>10,000
Kinase YExperimental Data>10,000>10,000>10,000
...............

Note: IC50 values for established inhibitors are approximate and can vary based on assay conditions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzymes, Substrates, Compounds) add_enzyme Dispense Enzyme reagents->add_enzyme add_compound Add Test Compounds add_enzyme->add_compound pre_incubate Pre-incubation add_compound->pre_incubate start_reaction Initiate Reaction (Add Substrate/ATP) pre_incubate->start_reaction incubate Incubate start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Measure Signal stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition fit_curve Fit Dose-Response Curve calc_inhibition->fit_curve det_ic50 Determine IC50 fit_curve->det_ic50

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA®)

Rationale: While in vitro assays are invaluable, they do not fully recapitulate the cellular environment. CETSA allows for the assessment of target engagement in intact cells, providing a more physiologically relevant measure of a compound's interaction with its target.[5][6] The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[6]

Experimental Protocol: CETSA

  • Cell Culture and Treatment:

    • Culture cells to an appropriate confluency.

    • Treat cells with the test compound (4-Bromo-2-propoxybenzamide) and reference compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating and Lysis:

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells to release the proteins.

  • Separation and Detection:

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Detect the amount of soluble target protein (e.g., PARP1) in the supernatant using methods like Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for each compound concentration.

    • Determine the melting temperature (Tm) for the target protein under each condition. A shift in Tm indicates target engagement.

Data Presentation:

The CETSA results can be presented as melt curves and a summary table of Tm shifts.

CompoundConcentration (µM)PARP1 Tm (°C)ΔTm (°C)
Vehicle048.5-
4-Bromo-2-propoxybenzamide10Experimental DataExperimental Data
Olaparib1055.2+6.7
Talazoparib1056.1+7.6

Note: Tm values are illustrative.

G cluster_cell_prep Cell Preparation cluster_heating_lysis Thermal Challenge & Lysis cluster_detection Detection cluster_analysis Data Analysis culture_cells Culture Cells treat_cells Treat with Compounds culture_cells->treat_cells heat_cells Heat Cells to a Range of Temperatures treat_cells->heat_cells lyse_cells Lyse Cells heat_cells->lyse_cells centrifuge Centrifuge to Separate Soluble/Precipitated Protein lyse_cells->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant detect_protein Detect Soluble Target Protein (e.g., Western Blot) collect_supernatant->detect_protein plot_curves Plot Melt Curves detect_protein->plot_curves determine_tm Determine Tm Shift (ΔTm) plot_curves->determine_tm

Unbiased Off-Target Profiling: Kinobeads Competition Binding Assay

Rationale: To identify potential off-targets in an unbiased manner, chemoproteomic approaches are invaluable. The kinobeads assay utilizes an affinity matrix of immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome.[7][8] By pre-incubating cell lysates with a free compound, one can identify the proteins that are competed off the beads, thus revealing the compound's targets and off-targets.[7][9]

Experimental Protocol: Kinobeads Assay

  • Cell Lysis:

    • Prepare a native cell lysate to preserve protein complexes.

  • Competition Binding:

    • Incubate the cell lysate with a range of concentrations of the test compound (4-Bromo-2-propoxybenzamide) or reference compounds.

  • Affinity Enrichment:

    • Add the kinobeads to the lysate and incubate to allow for binding of kinases not occupied by the free compound.

    • Wash the beads to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads.

    • Identify and quantify the eluted proteins using mass spectrometry.

  • Data Analysis:

    • Determine the dose-dependent displacement of each identified protein from the beads.

    • Calculate the apparent dissociation constant (Kd,app) for each protein-compound interaction.

Data Presentation:

The results are typically visualized as a heatmap or a table of Kd,app values for all identified proteins.

Protein4-Bromo-2-propoxybenzamide Kd,app (nM)Olaparib Kd,app (nM)Talazoparib Kd,app (nM)
PARP1Experimental DataLow nMLow nM
PARP2Experimental DataLow nMLow nM
Off-target Kinase 1Experimental DataHigh µMHigh µM
Off-target Protein 2Experimental DataMid nMHigh µM

Note: This table is a simplified representation. A full kinobeads experiment can identify hundreds of proteins.

G cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_enrichment Affinity Enrichment cluster_analysis Analysis prepare_lysate Prepare Native Cell Lysate incubate_compound Incubate Lysate with Test Compound prepare_lysate->incubate_compound add_kinobeads Add Kinobeads incubate_compound->add_kinobeads incubate_beads Incubate add_kinobeads->incubate_beads wash_beads Wash Beads incubate_beads->wash_beads elute_proteins Elute Bound Proteins wash_beads->elute_proteins ms_analysis Mass Spectrometry (Identification & Quantification) elute_proteins->ms_analysis determine_kd Determine Apparent Kd ms_analysis->determine_kd

Synthesizing the Data for a Comprehensive Selectivity Profile

The true power of this multi-faceted approach lies in the synthesis of the data from each methodology. An ideal selectivity profile for 4-Bromo-2-propoxybenzamide would show:

  • High Potency in In Vitro Assays: Low nanomolar IC50 values against PARP1 and PARP2, with significantly higher IC50 values against other PARP family members and a broad panel of kinases.

  • Robust Target Engagement in Cells: A significant and dose-dependent thermal shift for PARP1 and PARP2 in the CETSA assay, confirming that the compound can reach and bind to its intended targets in a cellular context.

  • A Clean Off-Target Profile: The kinobeads assay should ideally confirm PARP1 and PARP2 as the primary targets, with few, if any, off-targets identified at physiologically relevant concentrations.

Discrepancies between the datasets can also be highly informative. For example, a compound that is potent in an in vitro assay but shows weak target engagement in CETSA may have poor cell permeability. Conversely, a compound that appears selective in a limited in vitro panel might reveal unexpected off-targets in an unbiased kinobeads screen.

Conclusion

Assessing the selectivity of a novel compound like 4-Bromo-2-propoxybenzamide is a complex but essential undertaking in drug discovery. By employing a combination of in vitro enzymatic assays, cellular target engagement studies like CETSA, and unbiased chemoproteomic approaches, researchers can build a comprehensive and reliable selectivity profile. This data, when compared against established drugs like Olaparib and Talazoparib, allows for an informed decision-making process regarding the continued development of a new chemical entity. A thorough understanding of a compound's selectivity is paramount to maximizing its therapeutic potential while minimizing the risk of adverse effects.

References

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Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-propoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the specific disposal protocols for novel or specialized compounds like 4-Bromo-2-propoxybenzamide is not merely a regulatory formality but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Bromo-2-propoxybenzamide, grounded in established safety protocols and an understanding of its likely chemical hazards.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate 4-Bromo-2-propoxybenzamide waste, a thorough risk assessment is essential. The primary hazards associated with this compound and its likely contaminants must be considered to ensure the selection of appropriate PPE.

Inferred Hazards of 4-Bromo-2-propoxybenzamide:

Hazard ClassDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.[2]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Causes skin irritation.[1][2]Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.[1][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Respiratory Irritation May cause respiratory irritation.[1][2][3]Use only in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Environmental Hazards Halogenated organic compounds can have long-lasting environmental effects if not disposed of properly.[2]Do not allow the product to enter drains, soil, or waterways.[1]

The Causality Behind PPE Selection: The recommended PPE creates a necessary barrier between the researcher and the chemical. Chemical-resistant gloves prevent skin contact, which can lead to irritation or absorption of the substance. Safety goggles are critical to shield the eyes from splashes, which could cause serious damage. A lab coat protects the skin and personal clothing from contamination. All handling of the solid compound or solutions should be performed in a chemical fume hood to minimize the inhalation of dust or vapors, which could irritate the respiratory system.

II. Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in a compliant waste management program.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Step-by-Step Collection Procedure:

  • Container Selection:

    • Designate a specific, dedicated waste container for 4-Bromo-2-propoxybenzamide and materials contaminated with it.

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition, with a secure, leak-proof lid.[5] The original chemical container is often a suitable choice for its own waste.[5]

    • Never use food or beverage containers for chemical waste.[5]

  • Waste Labeling:

    • Immediately label the waste container with a hazardous waste tag as soon as the first drop of waste is added.

    • The label must clearly state "Hazardous Waste" and list the full chemical name: "4-Bromo-2-propoxybenzamide".[6] Do not use abbreviations or chemical formulas.[6]

    • Indicate the major hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Waste Accumulation:

    • Collect all forms of waste containing 4-Bromo-2-propoxybenzamide:

      • Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, gloves, paper towels).

      • Liquid Waste: Solutions containing the compound. As a halogenated organic substance, it should be collected in a container designated for halogenated organic waste.[7][8]

    • Keep the waste container tightly sealed at all times, except when adding waste.[6][9] This prevents the release of vapors and protects the integrity of the container's contents.

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA should be under the control of laboratory personnel and near the point of generation.[4]

    • Ensure secondary containment is used for liquid waste containers to contain any potential leaks or spills.[4][5]

    • Store the container away from incompatible materials, particularly strong oxidizing agents, strong bases, and heat sources.[10][11]

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Bromo-2-propoxybenzamide waste. This workflow ensures that the waste is handled safely and in accordance with regulatory requirements.

G start Generation of 4-Bromo-2-propoxybenzamide Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container segregate Segregate Waste: Solid vs. Liquid Halogenated container->segregate store Store in designated SAA with Secondary Containment segregate->store request Request Waste Pickup from Environmental Health & Safety (EHS) store->request transport EHS Transports Waste to Central Accumulation Area request->transport manifest Waste is Manifested for Off-site Disposal transport->manifest disposal Final Disposal at a Licensed Treatment, Storage, and Disposal Facility (TSDF) manifest->disposal incineration Primary Disposal Method: High-Temperature Incineration disposal->incineration Halogenated Organic Waste

Caption: Disposal workflow for 4-Bromo-2-propoxybenzamide.

IV. Final Disposal and Decontamination

The ultimate disposal of 4-Bromo-2-propoxybenzamide, as a halogenated organic compound, must be conducted in compliance with EPA regulations.[4][12]

  • Recommended Disposal Method: The advised method of disposal is through a licensed hazardous waste contractor. The material will likely be destroyed via chemical incineration in a facility equipped with an afterburner and a scrubber to neutralize the hazardous decomposition products, such as hydrogen bromide.[1]

  • Regulatory Compliance: Halogenated organic compounds are often categorized under specific EPA hazardous waste codes (e.g., F-listed wastes if mixed with certain solvents) which dictate the required disposal pathway.[13][14] Your institution's Environmental Health and Safety (EHS) office is responsible for making this final determination and managing the disposal process.[9][15]

  • Spill Cleanup: In the event of a spill, wear appropriate PPE, contain the spill, and collect the material using an inert absorbent (for liquids) or by carefully sweeping (for solids).[2][3] Place all cleanup materials into a labeled hazardous waste container for disposal.[2][16] Do not allow the spilled material to enter drains.[1][16]

  • Empty Container Disposal: To discard an "empty" container that held 4-Bromo-2-propoxybenzamide, first ensure there is no excess liquid or solid residue. It is best practice to rinse the container three times with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste. After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines, which may allow for disposal in the regular trash or recycling.[6]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 4-Bromo-2-propoxybenzamide, thereby protecting themselves, their colleagues, and the environment.

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A Senior Application Scientist's Guide to Handling 4-Bromo-2-propoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides essential, experience-driven safety and handling protocols for 4-Bromo-2-propoxybenzamide, a compound of interest in modern medicinal chemistry. The procedures outlined herein are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Assessment and Risk Mitigation

4-Bromo-2-propoxybenzamide is a solid, likely crystalline, powder. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[3] Based on analogous compounds, it should be treated as a substance that is harmful if swallowed and capable of causing significant irritation.[1]

Core Principles for Safe Handling:

  • Engineering Controls First: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is mandatory for any procedure that may generate dust, such as weighing or transferring the solid.[3]

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context. Below is a tiered recommendation based on the scale and nature of the work being performed.

Tier Operation Minimum Required PPE
1 Routine Weighing & Dilution (in fume hood)Nitrile gloves, safety glasses with side shields, lab coat.
2 Synthesis & PurificationChemical splash goggles, nitrile gloves, flame-retardant lab coat.
3 Large-Scale Operations or Spill CleanupChemical splash goggles and face shield, double-gloving (nitrile), chemically resistant apron or coveralls, and potentially a respirator with an appropriate cartridge.[3][4][5][6]

A Note on Glove Selection: While disposable nitrile gloves offer good protection against incidental splashes, they are not impervious to all chemicals and have a limited breakthrough time.[7] For prolonged direct contact or during spill cleanup, consider heavier-duty gloves or double-gloving. Always inspect gloves for any signs of degradation or puncture before use and replace them immediately if compromised.[4]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 4-Bromo-2-propoxybenzamide.

PPE_Selection_Workflow start Start: Plan Experiment with 4-Bromo-2-propoxybenzamide risk_assessment Assess Risk: - Scale of reaction? - Dust generation potential? - Splash hazard? start->risk_assessment tier1 Tier 1: Low Risk (e.g., Weighing in hood) risk_assessment->tier1 Low tier2 Tier 2: Moderate Risk (e.g., Synthesis) risk_assessment->tier2 Moderate tier3 Tier 3: High Risk (e.g., Large scale, spill) risk_assessment->tier3 High ppe_tier1 PPE: - Nitrile Gloves - Safety Glasses - Lab Coat tier1->ppe_tier1 ppe_tier2 PPE: - Chemical Goggles - Nitrile Gloves - FR Lab Coat tier2->ppe_tier2 ppe_tier3 PPE: - Goggles & Face Shield - Double Gloves - Chemical Apron/Coveralls - Consider Respirator tier3->ppe_tier3 end Proceed with Experiment ppe_tier1->end ppe_tier2->end ppe_tier3->end

Caption: PPE selection workflow for handling 4-Bromo-2-propoxybenzamide.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include proper handling, storage, spill response, and waste disposal.

Handling and Storage Protocol
  • Receiving and Inspection: Upon receipt, inspect the container for any damage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8][9][10] The container should be kept tightly closed.[3][9][10]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to control dust.[3]

    • Use tools (spatulas, weigh boats) dedicated to this compound or thoroughly cleaned before and after use.

    • Avoid creating dust clouds. If the material is a fine powder, handle it gently.

Emergency Procedures: Spills and Exposure

Small Spill (Solid):

  • Restrict access to the area.

  • Wearing appropriate PPE (Tier 2 or 3), gently dampen the spilled material with a suitable solvent like 60-70% ethanol to prevent dust from becoming airborne.[11]

  • Carefully scoop the dampened material into a designated waste container.[11]

  • Clean the spill area with absorbent paper dampened with the same solvent, followed by a soap and water wash.[11]

  • Place all contaminated materials into a sealed bag for hazardous waste disposal.[11]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][12]

Waste Disposal Plan

As a halogenated organic compound, 4-Bromo-2-propoxybenzamide and any materials contaminated with it must be disposed of as hazardous waste.[13]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial for proper disposal and cost management.[14][15][16]

  • Waste Containers:

    • Collect all solid waste (excess reagent, contaminated weigh boats, gloves, etc.) in a clearly labeled, sealed container marked "Halogenated Organic Solid Waste."[13]

    • Collect any liquid waste (e.g., from reaction workups or cleaning) in a separate, compatible container labeled "Halogenated Organic Liquid Waste."[13][14]

  • Labeling: Ensure all waste containers are clearly labeled with their contents and the words "Hazardous Waste."[15]

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[8] Do not dispose of this chemical down the drain or in regular trash.[15][17]

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of responsibility and excellence within your research environment.

References

  • Material Safety Data Sheet - 4-bromo benzaldehyde 97% . Oxford Lab Fine Chem LLP.

  • Safety Data Sheet - 4-Bromo-2-fluoro-N-methylbenzamide . Biosynth.

  • 2-Bromo-4'-methylpropiophenone - Safety Data Sheet . Cayman Chemical Co.

  • 4-Bromo-2-ethoxy-N-phenylbenzamide SDS, 1261918-68-6 Safety Data Sheets . ECHEMI.

  • Safety Data Sheet - 4-Bromobenzaldehyde . Sigma-Aldrich.

  • Material Safety Data Sheets 2-Bromo-4-Fluoro-N-Methylbenzamide . Cleanchem Laboratories.

  • Chemical Safety: Personal Protective Equipment . University of California, San Francisco.

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.

  • Recommended PPE to handle chemicals . Bernardo Ecenarro - BESA.

  • Organic Solvents . Cornell University Environmental Health and Safety.

  • Safety Data Sheet - Benzamide . Sigma-Aldrich.

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry . Science Ready.

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta.

  • BENZAMIDE . CAMEO Chemicals - NOAA.

  • Organic solvent waste . Kemicentrum, Lund University.

  • Personal Protective Equipment (PPE) . CHEMM.

  • Benzamide - Safety Data Sheet . Santa Cruz Biotechnology.

  • Benzamide - Hazard Summary . New Jersey Department of Health.

  • Halogenated Solvents . Washington State University Environmental Health & Safety.

  • Lab Safety Equipment & PPE . ChemTalk.

  • Safety Data Sheet - Benzamide . Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.